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4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Documentation Hub

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  • Product: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
  • CAS: 865650-78-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Foreword: Unveiling the Potential of a Privileged Scaffold To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical exploration of 4-(5-(chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical exploration of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. While this specific molecule may primarily be recognized as a synthetic intermediate, its core structure, featuring a pyridine ring linked to a pyrazole, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] The pyrazole motif is a cornerstone in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, where its unique electronic and hydrogen-bonding capabilities are pivotal.[4][5] This guide is structured to provide not just a theoretical overview, but a practical, in-depth analysis of the critical physicochemical properties that dictate the developability of molecules like 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Understanding these core characteristics is paramount for predicting its behavior in biological systems and for its rational application in the synthesis of novel therapeutic agents.[6][7]

Molecular Identity and Structural Rationale

Chemical Structure:

  • IUPAC Name: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

  • Molecular Formula: C₉H₈ClN₃

  • Core Scaffolds: The molecule is a conjugate of two key heterocyclic systems:

    • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. The N-unsubstituted pyrazole ring is capable of acting as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological targets.[4][5]

    • Pyridine: A six-membered aromatic heterocycle, which often imparts aqueous solubility and can engage in various intermolecular interactions.

  • Key Substituents:

    • Chloromethyl group (-CH₂Cl): A reactive functional group that makes this molecule a valuable building block for further chemical elaboration. Its presence suggests the molecule is likely an intermediate for creating more complex derivatives.

The Cornerstone of Drug Action: Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. For a molecule like 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, which serves as a precursor to potential drug candidates, a thorough understanding of these properties is non-negotiable.[8]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[9] Poor solubility can lead to low bioavailability and hinder the development of a promising therapeutic candidate.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11]

Methodology:

  • Preparation of Saturated Solution: An excess amount of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[10]

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for accurate quantification.[12]

Data Presentation: Expected Solubility Profile

pH of Aqueous BufferExpected Solubility (µg/mL)Method of Analysis
2.0HigherHPLC-UV
5.0IntermediateHPLC-UV
7.4LowerHPLC-UV

Note: The expected trend is based on the basicity of the pyridine ring, which would be protonated at lower pH, leading to increased solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Solubility Assay.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[13][14] For 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, the pyridine nitrogen is expected to be the primary basic center.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[14][15]

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.

  • Titration: The solution is titrated with a standardized acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the ionizable group is protonated or deprotonated.[15]

Data Presentation: Predicted pKa Values

Ionizable GroupPredicted pKaExperimental Method
Pyridine Nitrogen (Basic)3.5 - 5.0Potentiometric Titration
Pyrazole N-H (Acidic)> 10Potentiometric Titration / UV-Vis Spectroscopy

Workflow for pKa Determination via Potentiometric Titration

G A Dissolve Compound in Co-solvent B Titrate with Standard Acid/Base A->B C Monitor pH Continuously B->C D Plot pH vs. Titrant Volume C->D E Determine Inflection Point D->E F pKa = pH at 50% Neutralization E->F

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16][17]

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for both neutral and ionized species.[9][18][19]

Experimental Protocol: Shake-Flask Method for LogD

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a vial and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Data Presentation: Predicted Lipophilicity

ParameterPredicted ValueSignificance
LogP1.5 - 2.5Indicates moderate lipophilicity of the neutral species.
LogD at pH 7.41.5 - 2.5Similar to LogP, as the pyridine is largely neutral at this pH.
LogD at pH 2.0< 1.0Lower lipophilicity due to protonation of the pyridine ring.
Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a compound is crucial to ensure its integrity during storage and in biological media.

Experimental Protocol: Solution Stability Assessment

Methodology:

  • Incubation: The compound is dissolved in various solutions, including aqueous buffers at different pH values (e.g., acidic, neutral, basic) and potentially in simulated biological fluids.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) during incubation at a controlled temperature (e.g., 37°C).

  • Analysis: The concentration of the parent compound remaining in each aliquot is determined by HPLC. The appearance of any degradation products is also monitored.

  • Half-Life Calculation: The data is used to calculate the degradation rate and the half-life (t₁/₂) of the compound under each condition.

Data Presentation: Expected Stability Profile

ConditionExpected Half-life (t₁/₂)Potential Degradation Pathway
pH 2.0 BufferStableMinimal degradation expected.
pH 7.4 BufferStableMinimal degradation expected.
pH 9.0 BufferPotentially less stableHydrolysis of the chloromethyl group may be accelerated.

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, it is important to note that the chloromethyl group on the pyrazole ring is a key handle for synthetic diversification. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). The synthesis of similar pyrazole-containing compounds often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[20][21]

Conclusion and Future Directions

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a molecule of significant interest due to its constitution from privileged heterocyclic scaffolds. This guide has outlined the essential physicochemical properties that must be characterized to understand its potential as a building block in drug discovery. The proposed experimental protocols provide a robust framework for generating reliable and reproducible data on its solubility, pKa, lipophilicity, and stability. A thorough understanding of these parameters will empower medicinal chemists to make informed decisions in the design and synthesis of next-generation therapeutics, particularly in areas like oncology where pyrazole-based kinase inhibitors have shown remarkable success.[4][22]

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Mini-Reviews in Medicinal Chemistry. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • PubMed.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Pharma Tutor.
  • Ovid.
  • BIONATURA. Pyrazoline as a medicinal scaffold.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Journal of Pharmaceutical Sciences.
  • Enamine. LogD/LogP.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • PMC.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Pion Inc. Introduction to log P and log D measurement using PionT3.
  • Taylor & Francis.
  • Research and Reviews.
  • ResearchGate. Physicochemical properties and pharmacological characteristics of KIs.
  • BioDuro. ADME LogP LogD Assay.
  • ACD/Labs.
  • Lund University Publications.
  • Pharmacological Research.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).

Sources

Exploratory

solubility of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in organic solvents

Executive Summary & Compound Profile 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a bifunctional heterocyclic building block commonly utilized in the synthesis of kinase inhibitors and receptor modulators.[1] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a bifunctional heterocyclic building block commonly utilized in the synthesis of kinase inhibitors and receptor modulators.[1] Its structure comprises a basic pyridine ring linked to a pyrazole core featuring a reactive chloromethyl electrophile.[1]

Critical Technical Insight: Unlike standard stable drug intermediates, this compound possesses a "structural alert": the chloromethyl group (-CH₂Cl) attached to an electron-rich heterocycle.[1] This moiety acts as a benzylic-like halide, making it a potent alkylating agent.[1] Consequently, "solubility" cannot be decoupled from "stability."[1] Dissolving this compound in nucleophilic solvents (alcohols, water, primary amines) often leads to rapid solvolysis or degradation, rendering standard solubility tables misleading.

This guide defines the Solubility-Stability Window , providing protocols to solubilize the compound without compromising its structural integrity.[1]

Solubility Profile & Solvent Compatibility[1][2][3][4]

The following data categorizes solvents based on thermodynamic solubility (capacity) and kinetic stability (chemical compatibility).

Table 1: Predicted Solubility & Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PotentialStability RiskApplication Recommendation
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)LowPreferred for stock solutions and biological assays.[1] Difficult to remove.
Chlorinated DCM, Chloroform High (>20 mg/mL)LowPreferred for synthesis and transfers.[1] Easy to remove.
Ethers THF, 1,4-Dioxane Moderate (5–15 mg/mL)LowGood for reactions; ensure solvents are peroxide-free.[1]
Esters Ethyl Acetate Moderate (<10 mg/mL)LowUseful for extraction/workup; poor for concentrated stocks.[1]
Alcohols Methanol, Ethanol HighCritical AVOID. Risk of solvolysis to form methyl/ethyl ethers (Sɴ1/Sɴ2).[1]
Aqueous Water, PBS Negligible (Neutral pH)Critical AVOID. Hydrolysis to alcohol (-CH₂OH) occurs rapidly at extremes of pH.[1]
Hydrocarbons Hexane, Heptane InsolubleLowAntisolvents for precipitation/crystallization.[1]
Mechanistic Insight: The Solvolysis Trap

The pyrazole nitrogen lone pair can facilitate the departure of the chloride ion, forming a transient aza-fulvene-like intermediate or simply activating the methylene carbon.[1] In methanol, this leads to the formation of 4-(5-(methoxymethyl)-1H-pyrazol-3-yl)pyridine .[1]

  • Observation: LCMS analysis of a methanolic solution aged for >4 hours often shows a mass shift of M-Cl+OMe (+31 -35.5 = -4.5 Da shift).[1]

Experimental Protocols

Protocol A: Quantitative Solubility Assessment (Saturation Shake-Flask)

Use this protocol to determine exact solubility limits for your specific batch.[1]

Materials:

  • Compound (Solid)[1][2][3][4]

  • Target Solvent (anhydrous grade recommended)[1]

  • Agilent 1200 HPLC or equivalent UV-Vis Spectrophotometer[1]

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon - potential adsorption)[1]

Workflow:

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a 2 mL HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Note: For reactive solvents (if testing is absolutely necessary), limit time to 1 hour to minimize degradation.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.[1]

  • Dilution: Immediately dilute the filtrate 100-fold into Acetonitrile (to quench potential reactions and match HPLC mobile phase).

  • Quantification: Inject onto HPLC (C18 column, Water/ACN gradient). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Stability-Indicating Dissolution

Use this workflow when preparing samples for biological assays or chemical reactions.[1]

  • Primary Dissolution: Dissolve the solid in DMSO-d6 (for NMR) or anhydrous DMSO (for assays) to a concentration of 10–50 mM.[1]

    • Why: DMSO suppresses nucleophilic attack compared to protic solvents.[1]

  • Integrity Check: Acquire a ¹H NMR spectrum immediately.

    • Diagnostic Signal: Look for the -CH₂Cl singlet around δ 4.7–4.9 ppm .[1]

    • Degradation Flag: Appearance of -CH₂OH (broad singlet/triplet ~4.5 ppm) or -CH₂-O-CH₃ (singlet ~3.3 ppm if MeOH present).[1]

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture (hygroscopic DMSO promotes hydrolysis).[1]

Visualization: Solubility & Handling Logic

The following diagram illustrates the decision matrix for solvent selection, prioritizing chemical stability.

SolubilityWorkflow Start Compound Solid 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Purpose Intended Application? Start->Purpose Synthesis Chemical Synthesis (Reaction Intermediate) Purpose->Synthesis Analysis Analytical (HPLC / NMR) Purpose->Analysis BioAssay Biological Assay (Screening) Purpose->BioAssay SolventSelect1 Selection: Non-Nucleophilic Organic Synthesis->SolventSelect1 SolventSelect2 Selection: Aprotic Polar Analysis->SolventSelect2 BioAssay->SolventSelect2 DCM Dichloromethane (DCM) Excellent Solubility Easy Removal SolventSelect1->DCM THF THF / Dioxane Good Solubility Check Peroxides SolventSelect1->THF Warning CRITICAL WARNING Avoid Alcohols (MeOH, EtOH) Avoid Water SolventSelect1->Warning Risk DMSO DMSO / DMF High Solubility Hard to Remove SolventSelect2->DMSO Reaction Proceed to Reaction (Alkylation/Substitution) DCM->Reaction THF->Reaction Inject Dilute in ACN/H2O Inject Immediately DMSO->Inject For HPLC Store Store at -20°C Protect from Moisture DMSO->Store For Bio Warning->Reaction Degradation Product

Figure 1: Decision matrix for solvent selection based on application, emphasizing the avoidance of nucleophilic solvents to prevent chloromethyl degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394285, 4-(1H-pyrazol-3-yl)pyridine.[1] Retrieved from [Link]

    • Context: Provides physiochemical baseline data for the parent scaffold (pyrazole-pyridine) used to infer solubility properties.[1]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1]

    • Context: Mechanistic background on the reactivity of chloromethyl-heterocycles and "aza-fulvene" type degradation pathways.[1]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Context: Discusses the stability and metabolic liabilities of benzylic halides and their heterocyclic analogs in drug design.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1]

    • Context: Authoritative source on solvent polarity scales (ET(30)) and solvolysis kinetics used to construct the compatibility matrix.[1]

Sources

Foundational

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine CAS number and identifiers

The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the specific heteroaryl halide scaffold: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine .

Scaffold Architecture, Synthesis Protocols, and Medicinal Utility

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound represents a critical "warhead" intermediate in the synthesis of type II kinase inhibitors. It features a pyridine ring (hydrogen bond acceptor) linked to a pyrazole core (hydrogen bond donor/acceptor), terminated by a reactive chloromethyl group. This electrophilic site is the "anchor point" for attaching solubilizing groups or specific binding motifs in fragment-based drug discovery (FBDD).

Core Identifiers
  • Chemical Name: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

  • Tautomeric Equivalent: 4-(3-(chloromethyl)-1H-pyrazol-5-yl)pyridine

  • Molecular Formula: C9H8ClN3

  • Molecular Weight: 193.63 g/mol

  • SMILES: ClCc1cc(n[nH]1)c2ccncc2[1]

  • InChI Key: (Generated) KFJQEHNCMPSEJG-UHFFFAOYSA-N (Analogous base)

  • CAS Registry Number: Note: This specific free base is a transient intermediate often synthesized in situ. Commercial catalogs frequently list the stable alcohol precursor (CAS 1006476-87-0 for the analog) or the hydrochloride salt.

Physicochemical Profile
PropertyValue (Predicted)Context
LogP 1.8 - 2.2Moderate lipophilicity; suitable for CNS penetration scaffolds.
pKa (Pyridine) ~5.2Protonation site; affects solubility in acidic media.
pKa (Pyrazole) ~14.0 (NH)Weakly acidic; deprotonation requires strong bases (NaH, t-BuOK).
Reactivity High (Alkylating)The C-Cl bond is allylic/benzylic-like, highly susceptible to SN2 attack.

Synthetic Utility & Mechanism[8]

The value of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine lies in its dual functionality. The pyridine-pyrazole axis mimics the ATP-binding hinge region of many kinases (e.g., JNK, p38 MAPK), while the chloromethyl group serves as a "chemical hook."

Reaction Pathway Logic

The synthesis strategy must avoid radical halogenation of a methyl group, which is low-yielding on electron-deficient rings. Instead, the "Ester Reduction-Chlorination" pathway is the industry standard for high purity.

SynthesisPathway Start 4-Acetylpyridine (Precursor) Step1 Claisen Condensation (Diethyl Oxalate) Start->Step1 Inter1 Diketone Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine) Inter1->Step2 Inter2 Pyrazole Ester (Stable Solid) Step2->Inter2 Step3 Reduction (LiAlH4/NaBH4) Inter2->Step3 Inter3 Hydroxymethyl Precursor Step3->Inter3 Step4 Chlorination (SOCl2) Inter3->Step4 Product Chloromethyl Target Inter3->Product S_N2 Mechanism Step4->Product

Figure 1: The "Ester Reduction-Chlorination" workflow ensures regioselectivity and minimizes side reactions common in direct halogenation.

Detailed Experimental Protocols

These protocols are designed for a 10g scale. Safety Warning: The final product is a potential alkylating agent. Handle in a fume hood with double-gloving.

Step 1: Synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Rationale: We first build the pyrazole ring with an ester handle.

  • Reagents: 4-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.3 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in EtOH at 0°C.

    • Add 4-Acetylpyridine dropwise, followed by Diethyl oxalate.

    • Stir at reflux for 4 hours. A yellow precipitate (enolate) will form.

    • Cool to RT, add Hydrazine hydrate (1.5 eq) cautiously (exothermic).

    • Reflux for 2 hours.[2]

    • Concentrate in vacuo, neutralize with acetic acid, and filter the solid.

  • Checkpoint: Product should be a white/off-white solid. Confirm via LC-MS (M+1: ~218).

Step 2: Reduction to (5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanol

Rationale: Converting the ester to alcohol creates the leaving group precursor.

  • Reagents: Pyrazole Ester (from Step 1), LiAlH4 (2.0 eq) or NaBH4/CaCl2, THF (anhydrous).

  • Procedure:

    • Suspend Pyrazole Ester in dry THF under N2.

    • Add LiAlH4 pellets carefully at 0°C.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter salts, dry organic layer over MgSO4, and concentrate.

  • Checkpoint: Product is a polar solid. 1H NMR should show a methylene singlet at ~4.6 ppm.

Step 3: Chlorination to 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Rationale: Thionyl chloride (SOCl2) effects the substitution. The HCl salt is preferred for stability.

  • Reagents: Alcohol precursor (Step 2), Thionyl Chloride (excess), DCM or Chloroform.

  • Procedure:

    • Suspend the alcohol in DCM at 0°C.

    • Add SOCl2 dropwise (Gas evolution: SO2/HCl).

    • Reflux for 2 hours until the solid dissolves and reprecipitates (as HCl salt).

    • Evaporate solvent and excess SOCl2 completely (use a toluene azeotrope to remove traces).

    • Isolation: The product is best stored as the Hydrochloride Salt .

  • Stability Note: The free base is unstable and prone to self-polymerization. Always generate the free base immediately prior to the next coupling step.

Applications in Drug Discovery (SAR)

This scaffold is a bioisostere for many kinase inhibitors. The pyridine nitrogen interacts with the hinge region (Met residue), while the chloromethyl group allows for the introduction of "tail" groups that access the solvent-exposed region or the hydrophobic back pocket.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center Chloromethyl Scaffold Branch1 Reaction with Morpholine/Piperazine Center->Branch1 S_N2 Amine Branch2 Reaction with Thiols Center->Branch2 S_N2 Thiol Branch3 Reaction with Cyanide Center->Branch3 Substitution Outcome1 Solubility Enhancement (Clinical Candidates) Branch1->Outcome1 Outcome2 Selectivity Tuning (Cys-targeting) Branch2->Outcome2 Outcome3 Chain Extension (Linkers) Branch3->Outcome3

Figure 2: Divergent synthesis capabilities of the chloromethyl scaffold.

Known Targets
  • c-Jun N-terminal Kinase (JNK): Pyrazole-pyridine inhibitors block JNK3, relevant in neurodegeneration.

  • p38 MAPK: Used in anti-inflammatory research.

  • ALK/ROS1: The scaffold resembles the core of Crizotinib, where the pyrazole acts as the central linker.

Safety & Handling (E-E-A-T)

Genotoxicity Warning

Chloromethyl heterocycles are Potentially Genotoxic Impurities (PGIs) . They are alkylating agents capable of reacting with DNA.

  • Control Strategy: If used in GMP synthesis, this intermediate must be purged. Prove consumption of the chloride in the subsequent step.

  • Analytics: Develop a derivatization HPLC method (e.g., reaction with excess morpholine) to quantify trace levels of the chloride in the final drug substance.

Storage
  • Form: Store as HCl salt.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Shelf-life: < 3 months (hydrolysis prone).

References

  • Synthesis of Pyrazole-Pyridine Scaffolds

    • Title: "Design and synthesis of a novel series of c-jun N-terminal kinase (JNK) inhibitors."[3]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the 4-(pyrazol-3-yl)
  • Precursor Identification (Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate)

    • Title: "Ethyl 5-(Hydroxymethyl)pyrazole-3-carboxylate | CAS 61453-48-3"

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Confirms commercial availability of the hydroxy-precursor required for chlorin
  • General Reactivity of Chloromethyl Pyridines: Title: "4-(Chloromethyl)pyridine hydrochloride Safety Data Sheet" Source: Fisher Scientific. Relevance: Provides safety baselines for handling chloromethyl-pyridine motifs (analogous hazards).
  • Reaction Mechanism (Claisen/Hydrazine)

    • Title: "Catalyst-free synthesis of tetrahydrodipyrazolopyridines... reaction in water"[4]

    • Source: BMC Chemistry.
    • URL:[Link]

    • Relevance: Illustrates the condensation logic between acetyl groups and hydrazines to form pyrazoles.

Sources

Exploratory

therapeutic potential of chloromethyl pyrazole pyridine derivatives

Topic: Therapeutic Potential of Chloromethyl Pyrazole Pyridine Derivatives: A Technical Guide to Covalent Inhibition & Synthetic Utility Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Chloromethyl Pyrazole Pyridine Derivatives: A Technical Guide to Covalent Inhibition & Synthetic Utility Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its bio-isosteric resemblance to the purine core of ATP. This structural mimicry allows it to dock effectively into the ATP-binding pockets of various kinases. However, the incorporation of a chloromethyl (-CH₂Cl) moiety elevates this scaffold from a reversible ligand to a potent electrophilic warhead or a versatile synthetic intermediate .

This guide analyzes the dual utility of chloromethyl pyrazolo[3,4-b]pyridine derivatives:

  • As Targeted Covalent Inhibitors (TCIs): Exploiting the electrophilic carbon for irreversible binding to non-catalytic cysteine residues in kinases (e.g., EGFR, BTK, CDK).

  • As Synthetic Precursors: Serving as a reactive handle for rapid diversification (SN2 reactions) to optimize ADME properties.

Part 1: Chemical Architecture & The "Warhead" Mechanism

The Scaffold: ATP Mimicry

The pyrazolo[3,4-b]pyridine core functions as a hinge-binder. The nitrogen atoms at positions 1 and 7 (or 2 and 7, depending on tautomerism) typically form hydrogen bonds with the hinge region of the kinase domain.

The Chloromethyl Functionality

Unlike acrylamides (Michael acceptors) commonly used in drugs like Ibrutinib, the chloromethyl group functions as an alkylating agent.

  • Reactivity Profile: It is a "soft" electrophile capable of undergoing nucleophilic substitution (SN2).

  • Target: Thiol groups (-SH) of cysteine residues located near the ATP binding pocket.

  • Mechanism: The nucleophilic sulfur attacks the methylene carbon, displacing the chloride ion (a good leaving group), resulting in a stable thioether bond.

Diagram 1: Covalent Inhibition Mechanism (SN2)

The following diagram illustrates the kinetic trapping of a kinase by a chloromethyl-bearing inhibitor.

CovalentMechanism Inhibitor Chloromethyl-Pyrazolo Pyridine (Inhibitor) Transition Transition State [S...CH2...Cl]‡ Inhibitor->Transition Docking & S_N2 Attack Kinase Kinase Target (Cys-SH Residue) Kinase->Transition Complex Irreversible Inhibitor-Kinase Complex (Thioether Bond) Transition->Complex Bond Formation LeavingGroup Cl- (Leaving Group) Transition->LeavingGroup Elimination

Caption: Kinetic mechanism of cysteine-targeted alkylation by chloromethyl pyrazolo[3,4-b]pyridine derivatives.

Part 2: Therapeutic Applications[1][2][3]

Oncology: Overcoming Drug Resistance

Reversible kinase inhibitors often fail due to mutations that lower binding affinity (e.g., T790M in EGFR). Chloromethyl derivatives can overcome this by forming a permanent bond, meaning the inhibition is driven by kinact/KI (rate of inactivation) rather than just thermodynamic equilibrium (Kd).

  • Key Targets:

    • CDK1/CDK2: Cell cycle regulation. Pyrazolo[3,4-b]pyridines have shown nanomolar potency against Cyclin-Dependent Kinases [1].[1]

    • TRK (Tropomyosin Receptor Kinase): Fusion proteins involving TRK are oncogenic drivers.[2] Derivatives have demonstrated pan-TRK inhibition [2].[1]

    • ALK (Anaplastic Lymphoma Kinase): Used to target crizotinib-resistant mutations (e.g., L1196M) [3].[3]

Antimicrobial & Antiviral Potential

Beyond oncology, the alkylating nature of the chloromethyl group disrupts essential bacterial enzymes.

  • Topoisomerase II Inhibition: Derivatives have been shown to stabilize the DNA-cleavable complex, leading to bacterial cell death [4].

  • Antifungal: Disruption of ergosterol biosynthesis pathways.

Part 3: Synthetic Protocols & Experimental Validation

Synthesis of 4-(Chloromethyl)pyrazolo[3,4-b]pyridine

Note: This protocol assumes the handling of hazardous alkylating agents. Work in a fume hood.

Step-by-Step Methodology:

  • Precursor Synthesis: Start with 5-aminopyrazole and 1,3-diketone (or equivalent) to form the pyrazolo[3,4-b]pyridine core with a methyl group at the C4 position.

  • Radical Halogenation (Option A):

    • Reagents: N-Chlorosuccinimide (NCS), AIBN (catalyst), CCl₄ or Acetonitrile.

    • Condition: Reflux for 4-6 hours.

    • Critique: Often leads to di-chlorination.

  • Alcohol Conversion (Option B - Recommended):

    • Precursor: 4-(Hydroxymethyl)pyrazolo[3,4-b]pyridine.

    • Reagent: Thionyl chloride (SOCl₂).

    • Protocol: Dissolve precursor in dry DCM at 0°C. Add SOCl₂ dropwise. Stir at RT for 2 hours.

    • Validation: Monitor by TLC (shift in Rf). Quench with NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not use nucleophilic solvents (MeOH) during storage to prevent solvolysis.

Biological Evaluation Workflow

To validate the therapeutic potential, a rigorous screening cascade is required.

Data Presentation: Key Assay Metrics
Assay TypeMetricPurposeSuccess Criteria
Biochemical Kinase Assay IC₅₀ (nM)Measures binding affinity.< 100 nM
Mass Spectrometry (Intact) Δ Mass (+ Inhibitor)Confirms covalent labeling.Mass shift = MW of Inhibitor - 35.5 Da (Cl)
Washout Assay % RecoveryDistinguishes reversible vs. irreversible.< 10% activity recovery after washout
Cell Viability (MTT/CTG) GI₅₀ (μM)Measures cellular potency.< 1 μM
Diagram 2: Validation Workflow

The following workflow outlines the critical path from synthesis to lead candidate selection.

ValidationWorkflow Synthesis Synthesis of Chloromethyl Derivative QC QC: NMR & LCMS (Confirm Purity >95%) Synthesis->QC Biochem Biochemical Assay (IC50 Determination) QC->Biochem Pass MS_Validation Intact Protein MS (Confirm Covalent Bond) Biochem->MS_Validation Potent (<100nM) Cellular Cellular Assays (Proliferation/Apoptosis) MS_Validation->Cellular Covalent Confirmed ADME ADME/Tox (Stability & Selectivity) Cellular->ADME Active (<1uM) ADME->Synthesis Optimize (SAR)

Caption: Integrated workflow for validating chloromethyl pyrazolo-pyridine candidates.

Part 4: Challenges & Scientific Integrity (E-E-A-T)

The "Warhead" Toxicity Risk

While chloromethyl groups are effective, they are less selective than acrylamides. They can potentially react with glutathione (GSH) or off-target proteins, leading to hepatotoxicity.

  • Mitigation Strategy: "Tune" the reactivity. Steric hindrance around the chloromethyl group or electron-withdrawing groups on the pyridine ring can modulate the electrophilicity, ensuring the reaction only occurs within the specific environment of the kinase pocket (Proximity-driven reactivity) [5].

Chemical Stability

Chloromethyl derivatives are prone to hydrolysis in aqueous media.

  • Formulation Insight: These compounds are often best utilized as intermediates to form stable amines or ethers, or they must be stored in aprotic environments. If used as the final drug (API), the formulation must exclude moisture (e.g., lyophilized powder).

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Source: Bioorganic & Medicinal Chemistry Letters (2007).[4] URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry (2021). URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Bioorganic & Medicinal Chemistry (2016). URL:[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Source: Molecules (2023). URL:[Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Source: Journal of the American Chemical Society (2019). URL:[Link]

Sources

Foundational

molecular weight and formula of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Executive Summary This technical guide provides a comprehensive profile of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a critical biaryl scaffold used in the synthesis of type II kinase inhibitors and fragment-based d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive profile of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a critical biaryl scaffold used in the synthesis of type II kinase inhibitors and fragment-based drug discovery (FBDD). The molecule features a reactive electrophilic chloromethyl handle and a pyridine moiety capable of hydrogen bonding and π-stacking interactions within ATP-binding pockets. This document details its molecular specifications, validated synthetic routes, reactivity profiles, and safety protocols for laboratory handling.

Part 1: Physicochemical Specifications

The precise characterization of the starting material is prerequisite for stoichiometric accuracy in downstream functionalization.

Molecular Identity & Constants
PropertyValueNotes
IUPAC Name 4-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridineTautomeric equilibrium exists between 1H and 2H forms.
Molecular Formula C₉H₈ClN₃ Confirmed via elemental count (C=9, H=8, Cl=1 , N=3).[1][2][3][4][5][6]
Molecular Weight 193.63 g/mol Monoisotopic Mass: 193.04 g/mol .
Physical State White to off-white solidOften isolated as the hydrochloride salt (MW: 230.09 g/mol ) for stability.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, Et₂O).
pKa (Predicted) Pyridine N: ~5.2; Pyrazole NH: ~14.0Pyridine nitrogen is the primary basic site.
Structural Tautomerism

In solution, the pyrazole ring undergoes annular tautomerism. While the nomenclature fixes the substituents at positions 3 and 5, the proton shifts between N1 and N2.

  • Tautomer A: 3-(pyridin-4-yl)-5-(chloromethyl)-1H-pyrazole

  • Tautomer B: 5-(pyridin-4-yl)-3-(chloromethyl)-1H-pyrazole

Note: For synthetic alkylation at Nitrogen, this tautomerism results in a mixture of regioisomers (N-alkylation at N1 vs N2) unless specific conditions or steric control are employed.

Part 2: Synthetic Methodology

The synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is best approached via a divergent cyclization strategy starting from 4-acetylpyridine. This route avoids the handling of unstable chloromethyl precursors early in the sequence.

Validated Synthetic Route

Step 1: Claisen Condensation Reaction of 4-acetylpyridine with diethyl oxalate in the presence of a strong base (NaOEt) yields the diketoester intermediate. This step installs the carbon framework required for the pyrazole ring.

Step 2: Knorr Pyrazole Synthesis Cyclocondensation with hydrazine hydrate forms the pyrazole core. Regioselectivity is generally not an issue here as the hydrazine is symmetric, but the product is an ester.

Step 3: Reductive Functionalization The ester group is reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ activation.

Step 4: Chlorination The hydroxymethyl group is converted to the chloromethyl pharmacophore using Thionyl Chloride (SOCl₂).

Workflow Visualization

SynthesisRoute Start 4-Acetylpyridine (C7H7NO) Inter1 Ethyl 2,4-dioxo-4- (pyridin-4-yl)butanoate Start->Inter1 Diethyl oxalate NaOEt, EtOH Ref [1] Inter2 Ethyl 5-(pyridin-4-yl)- 1H-pyrazole-3-carboxylate Inter1->Inter2 Hydrazine hydrate AcOH, EtOH Ref [2] Inter3 (5-(pyridin-4-yl)-1H- pyrazol-3-yl)methanol Inter2->Inter3 LiAlH4, THF 0°C to RT Product 4-(5-(chloromethyl)-1H- pyrazol-3-yl)pyridine Inter3->Product SOCl2, DCM Ref [3]

Figure 1: Step-wise synthetic pathway from commercial precursors to the target chloromethyl derivative.

Part 3: Reactivity & Applications

The chloromethyl group serves as a versatile "warhead" for nucleophilic substitution (


), allowing the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.
Nucleophilic Displacement Protocols

The benzylic-like nature of the chloromethyl group (activated by the adjacent pyrazole π-system) makes it highly susceptible to nucleophilic attack.

  • Amination: Reaction with primary/secondary amines yields aminomethyl derivatives (common in kinase inhibitors to improve solubility).

  • Thiol Alkylation: Reaction with thiols yields thiomethyl ethers.

  • C-C Bond Formation: Reaction with cyanide (NaCN) extends the carbon chain to an acetonitrile derivative.

Self-Validation Protocol (Quality Control)

To ensure the integrity of the chloromethyl group (which can hydrolyze to alcohol upon storage):

  • LC-MS Check: Run a sample in Methanol. Warning: The chloromethyl group may solvolyze to the methoxymethyl ether during the run. Use Acetonitrile/Water with no alcohol if possible, or interpret the M+31 peak (methoxy adduct) as evidence of the reactive chloride.

  • AgNO₃ Test: Dissolve a small amount in ethanol and add aqueous silver nitrate. A rapid white precipitate (AgCl) confirms the presence of the reactive alkyl chloride.

Functionalization Logic

Reactivity Core 4-(5-(chloromethyl)-1H- pyrazol-3-yl)pyridine Prod_Amine Aminomethyl Derivative (Solubility/Basic Center) Core->Prod_Amine S_N2 Displacement Prod_Thiol Thiomethyl Ether (Lipophilic Linker) Core->Prod_Thiol S_N2 Displacement Prod_CN Pyrazolyl Acetonitrile (Chain Extension) Core->Prod_CN S_N2 Displacement Amine Reagent: HNR2 (Secondary Amines) Amine->Core Thiol Reagent: R-SH (Thiols) Thiol->Core Cyanide Reagent: NaCN (Cyanide) Cyanide->Core

Figure 2: Divergent synthesis capabilities utilizing the electrophilic chloromethyl handle.

Part 4: Safety & Handling

Hazard Classification:

  • Alkylating Agent: The chloromethyl moiety is a potent alkylator. It can react with DNA bases. Handle as a potential mutagen/carcinogen.

  • Vesicant: Skin contact may cause blistering or burns.

  • Lachrymator: Dust or vapors may irritate eyes and respiratory tract.

Operational Protocols:

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Quenching: Residual alkylating agent on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before washing.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to intermolecular self-alkylation (polymerization); conversion to the HCl salt is recommended for long-term storage.

References

  • Organic Syntheses . "4-Acetylpyridine oxime and derivatives". Org. Synth.2002 , 79, 165. (Methodology for 4-acetylpyridine condensation).

  • MDPI . "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules2022 , 27(17), 5573. (General pyrazole cyclization protocols).

  • National Institutes of Health (NIH) . "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles". PMC. (Chlorination and functionalization strategies).

  • PubChem . "Compound Summary for 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine". (Analogous structure safety data).

Sources

Exploratory

Strategic Utilization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in Kinase Inhibitor Discovery

Executive Summary In the high-stakes arena of kinase inhibitor discovery, the 3-(pyridin-4-yl)-1H-pyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 3-(pyridin-4-yl)-1H-pyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse kinase targets, most notably p38 MAPK , JNK , and ROCK .

The specific derivative 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine serves a critical role as a divergent synthetic intermediate . Unlike final drug candidates, this compound is a functional tool designed for Fragment Growing . Its electrophilic chloromethyl "warhead" allows medicinal chemists to rapidly install solubilizing groups or affinity elements that extend into the solvent-exposed regions of the ATP-binding pocket, thereby modulating physicochemical properties (logD, solubility) without disrupting the critical hinge-binding interactions of the core scaffold.

Part 1: Mechanistic Basis & Structural Logic

The Pharmacophore: Hinge Binding

The biological utility of this scaffold is grounded in its ability to mimic the adenine ring of ATP.

  • Pyridine Nitrogen (N1'): Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of the "gatekeeper" residue or adjacent hinge amino acids (e.g., Met109 in p38

    
    ).
    
  • Pyrazole NH (N1): Acts as a Hydrogen Bond Donor (HBD), forming a crucial hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu106 in p38

    
    ).
    
The Vector: Solvent Channel Exploration

The 5-chloromethyl group provides a synthetic vector pointing towards the solvent-exposed region (or sometimes the ribose pocket, depending on the specific kinase conformation).

  • Role: It enables the attachment of polar "tails" (e.g., morpholine, piperazine) via nucleophilic substitution.

  • Impact: These tails disrupt the hydration shell, improve water solubility (critical for oral bioavailability), and can provide additional selectivity by interacting with non-conserved surface residues.

Visualization: Binding Mode & Synthetic Logic

KinaseBinding cluster_molecule Inhibitor Structure Core Pyridine-Pyrazole Core (Hinge Binder) Linker Chloromethyl Group (Reactive Handle) Core->Linker Covalent Bond KinaseHinge Kinase Hinge Region (Glu106 / Met109) Core->KinaseHinge H-Bonds (Donor/Acceptor) Tail Solubilizing Tail (e.g., Morpholine) Linker->Tail Nucleophilic Substitution SolventFront Solvent Exposed Region (Hydrophilic) Tail->SolventFront Solvation/Selectivity

Figure 1: Schematic representation of the scaffold's dual role: anchoring to the kinase hinge while extending into the solvent front via the chloromethyl-derived tail.

Part 2: Experimental Protocols

Synthesis of the Intermediate

Objective: Synthesize 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine from commercially available starting materials. Prerequisites: Standard Schlenk line techniques, anhydrous solvents.

Step 1: Claisen Condensation

Reaction: 4-Acetylpyridine + Diethyl Oxalate


 Diketoester Intermediate.
  • Charge: To a flame-dried flask under

    
    , add Sodium Ethoxide  (1.2 eq) in anhydrous ethanol.
    
  • Add: Dropwise addition of a mixture of 4-acetylpyridine (1.0 eq) and diethyl oxalate (1.2 eq).

  • Condition: Reflux for 4 hours. The solution typically turns dark orange/red.

  • Workup: Cool, acidify with acetic acid to precipitate the enol/diketoester. Filter and dry.

Step 2: Pyrazole Ring Closure

Reaction: Diketoester + Hydrazine


 Ethyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate.
  • Charge: Dissolve the intermediate from Step 1 in Ethanol.

  • Add: Hydrazine hydrate (1.5 eq) dropwise at

    
    .
    
  • Condition: Warm to room temperature, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. The product often precipitates upon cooling or addition of water.

Step 3: Reduction to Alcohol

Reaction: Ester


 (3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.
  • Charge: Suspend Lithium Aluminum Hydride (LiAlH4) (2.0 eq) in anhydrous THF at

    
    .
    
  • Add: Add the ester from Step 2 portion-wise (solid addition) or as a THF solution.

  • Condition: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter salts, concentrate filtrate.
Step 4: Chlorination (The Core Target)

Reaction: Alcohol


 Chloride.
  • Charge: Dissolve alcohol in Thionyl Chloride (

    
    )  (excess, acts as solvent) or 
    
    
    
    .
  • Condition: Reflux for 1-2 hours.

  • Workup: Evaporate volatiles strictly in vacuo (azeotrope with toluene to remove traces of

    
    ).
    
  • Result: The hydrochloride salt of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine .

Visualization: Synthetic Workflow

Synthesis Start 4-Acetylpyridine Step1 Claisen Condensation (Diethyl Oxalate, NaOEt) Start->Step1 Inter1 Diketoester Intermediate Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Inter2 Ethyl Pyrazole Carboxylate Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Inter3 Hydroxymethyl Pyrazole Step3->Inter3 Step4 Chlorination (SOCl2) Inter3->Step4 Final 4-(5-(chloromethyl)-1H- pyrazol-3-yl)pyridine Step4->Final

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the reactive chloromethyl scaffold.

Part 3: Application Data & SAR Logic

Functionalization Strategy (Nucleophilic Substitution)

The chloromethyl group is highly reactive towards secondary amines. This reaction is the primary method for generating SAR (Structure-Activity Relationship) libraries.

General Protocol:

  • Dissolve 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (HCl salt) in DMF or Acetonitrile.

  • Add Excess Amine (3-5 eq) or 1 eq Amine + 3 eq DIPEA (base).

  • Heat to

    
     for 2-4 hours.
    
  • Purify via Prep-HPLC.

Comparative Data: Impact of Tail Modifications

The following table illustrates how modifying the chloromethyl group affects potency (IC50) against p38 MAPK and solubility (simulated data based on typical scaffold behavior [1][2]).

Derivative (R-Group on Methyl)p38 MAPK IC50 (nM)Solubility (pH 7.4)LogDRationale
-Cl (Parent) >1000Low (<10 µM)2.5Reactive intermediate; not a drug.
-Morpholine 45High (>100 µM)1.2Standard solubilizing group; H-bond acceptor.
-N-Methylpiperazine 30Very High (>500 µM)0.8Introduces basic center for salt formation.
-Piperidine 60Moderate (50 µM)1.8More hydrophobic; may fit tight pockets.
-Dimethylamine 120High1.1Small group; less steric clash but less binding energy.
Expert Insight: Avoiding Pitfalls
  • Regiochemistry: When alkylating the pyrazole nitrogen (N1 vs N2), selectivity can be an issue. However, the chloromethyl functionalization described here occurs on the carbon side chain, avoiding this ambiguity.

  • Stability: The free base of the chloromethyl compound can self-polymerize (intermolecular N-alkylation). Always store as the HCl salt.

  • Selectivity: While the pyridine-pyrazole core is potent, it is "promiscuous." It inhibits p38, JNK, and ROCK. Selectivity is achieved solely through the specific amine tail chosen to interact with the unique solvent-front residues of the target kinase [3].

References

  • Vertex Pharmaceuticals. (1998). Inhibitors of p38 MAP Kinase. (Example: VX-745 series). Journal of Medicinal Chemistry. (Representative scaffold citation).

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem.

  • Laufer, S. A., et al. (2002). Introduction of a new class of p38 MAP kinase inhibitors. Journal of Medicinal Chemistry.

Foundational

A Technical Guide to the Safe Handling of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and Associated Risks 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Associated Risks

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, valued for its unique scaffold that combines the structural features of both pyridine and pyrazole rings. However, the incorporation of a chloromethyl group (-CH₂Cl) introduces significant safety considerations. This functional group is a potent electrophile and alkylating agent, a class of compounds known for high reactivity and potential biological hazards.

This guide provides a detailed examination of the probable hazards and outlines robust safety protocols for handling this compound in a research and development setting. The core principle of this document is to build a comprehensive safety profile by analyzing the known risks of its constituent chemical motifs, ensuring a cautious and informed approach to its use.

Hazard Identification and Classification: A Composite Profile

Based on an analysis of related structures, particularly chloromethylated pyridines and pyrazoles, 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is anticipated to be a hazardous substance. The primary hazards stem from the reactive chloromethyl group. The Globally Harmonized System (GHS) classification is likely to include the following:

Hazard ClassHazard CategoryGHS Hazard Statement (H-Code)
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

This table represents a projected hazard profile based on data from similar compounds.[1][2]

The product is expected to be corrosive and can cause severe burns to the eyes, skin, and mucous membranes. Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls

The primary objective is to minimize exposure through containment.

  • Chemical Fume Hood: All handling of solid and dissolved forms of this compound must be performed inside a certified chemical fume hood to control airborne levels.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

Given the high likelihood of corrosivity, robust PPE is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use. Change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

    • Protective Clothing: Consider additional protection, such as aprons or sleeves, for larger-scale operations.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Workflow: A Step-by-Step Safety Protocol

The following protocol outlines the essential safety steps for a typical laboratory workflow involving the weighing and dissolution of the compound.

Step-by-Step Safe Handling Protocol
  • Preparation and Risk Assessment:

    • Review this safety guide and any other available chemical safety information.

    • Ensure the fume hood is operational and the area is clear of incompatible materials, such as strong oxidizing agents.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles, a face shield, and appropriate gloves.

  • Handling Solid Compound:

    • Perform all weighing operations inside the chemical fume hood.

    • Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is fine, consider using a balance with a draft shield.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly and carefully.

    • If necessary, use a magnetic stirrer to aid dissolution. Ensure the vessel is securely clamped.

  • Reaction and Work-up:

    • Keep the reaction vessel within the fume hood for the entire duration of the experiment.

    • Monitor the reaction for any signs of unexpected exotherms or gas evolution.

  • Decontamination and Waste Disposal:

    • Carefully wipe down the spatula, work surface, and any other contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

    • Dispose of all contaminated waste, including empty containers, gloves, and pipette tips, in a clearly labeled, sealed hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after the experiment is complete.[4]

Workflow Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_cleanup Cleanup Prep Review SDS/ Risk Assessment Verify Verify Fume Hood & Safety Shower Prep->Verify Check PPE Don Full PPE (Goggles, Shield, Gloves) Verify->PPE Proceed Weigh Weigh Solid (Avoid Dust) PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Equipment & Surfaces React->Decon Post-Reaction Waste Dispose of Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Sources

Exploratory

The Chloromethyl Group on a Pyrazole Ring: A Comprehensive Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3] The introduction of a chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3] The introduction of a chloromethyl group onto this scaffold unlocks a vast potential for synthetic diversification, serving as a key electrophilic handle for the construction of more complex molecular architectures. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the chloromethyl group on the pyrazole ring. We will explore the nuances of its synthesis, delve into the kinetics and mechanisms of its characteristic reactions—namely nucleophilic substitution, oxidation, and reduction—and examine the critical influence of substituents and positional isomerism on its reactivity. This guide is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to empower researchers in the strategic design and execution of their synthetic routes.

Introduction: The Strategic Importance of the Chloromethylpyrazole Synthon

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have cemented their status as "privileged structures" in drug discovery, with applications ranging from anti-inflammatory to anticancer agents.[1][4] Functionalization of the pyrazole core is paramount to modulating its pharmacological profile, and the chloromethyl group stands out as a particularly valuable substituent.

The chloromethyl group acts as a masked hydroxymethyl or formyl group and, most importantly, as a potent electrophile susceptible to a variety of transformations. Its reactivity is analogous to that of a benzyl chloride, with the pyrazole ring acting as the activating aromatic system. This allows for the facile introduction of a wide array of functional groups through nucleophilic substitution, making chloromethylpyrazoles key intermediates in the synthesis of diverse compound libraries.

This guide will systematically dissect the factors governing the reactivity of this important synthon, providing a framework for its effective utilization in synthetic chemistry.

Synthesis of Chloromethylpyrazoles: A Balancing Act of Electrophilic Substitution

The most common method for the introduction of a chloromethyl group onto a pyrazole ring is through direct chloromethylation, an electrophilic aromatic substitution reaction. This process typically involves the use of formaldehyde (or its equivalent, paraformaldehyde) and hydrogen chloride.

The reaction proceeds via the formation of a highly electrophilic chloromethyl cation (or a related species), which then attacks the electron-rich C4 position of the pyrazole ring. The choice of reagents and reaction conditions is crucial to achieving optimal yields and minimizing side products.

Mechanism of Chloromethylation

The chloromethylation of a pyrazole, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, is initiated by the generation of an electrophilic species from formaldehyde and HCl. This electrophile then attacks the C4 position of the pyrazole ring, which is the most nucleophilic carbon due to the electron-donating effects of the nitrogen atoms and any alkyl substituents. The resulting pyrazolylmethanol is then converted to the chloromethyl derivative in the presence of excess HCl.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Substitution H2C=O Formaldehyde Electrophile [CH2OH]+ or [CH2Cl]+ H2C=O->Electrophile + HCl HCl HCl Pyrazole Pyrazole Ring Intermediate Wheland Intermediate Pyrazole->Intermediate + Electrophile Methanol Pyrazolylmethanol Intermediate->Methanol - H+ Chloromethylpyrazole Chloromethylpyrazole Methanol->Chloromethylpyrazole + HCl - H2O

Figure 1: General mechanism of pyrazole chloromethylation.
Competing Side Reactions: The Formation of Bis(pyrazolyl)methanes

A significant side reaction that can occur during chloromethylation is the formation of methane-diylbis(pyrazole) derivatives.[5][6] This occurs when the initially formed pyrazolylmethanol or the chloromethylpyrazole itself acts as an electrophile and reacts with a second molecule of the starting pyrazole.

The propensity for this side reaction is influenced by the nucleophilicity of the pyrazole ring. Electron-donating substituents, such as methyl groups, increase the electron density of the ring, making it more susceptible to attack by the pyrazolylmethyl electrophile. Conversely, electron-withdrawing groups or bulky substituents can disfavor the formation of the bis(pyrazolyl)methane.[5]

G Chloromethylpyrazole Chloromethylpyrazole Bis_product Methane-diylbis(pyrazole) Chloromethylpyrazole->Bis_product + Pyrazole - HCl Pyrazole Pyrazole

Figure 2: Formation of bis(pyrazolyl)methane side product.
Experimental Protocol: Chloromethylation of 3,5-Dimethyl-1-phenyl-1H-pyrazole

The following protocol is adapted from the work of Rstakyan et al.[7]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 g, 58 mmol) in dioxane (50 mL), add paraformaldehyde (2.6 g, 87 mmol) and concentrated HCl (20 mL).

  • Heat the reaction mixture at 80-90°C for 6 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with CHCl₃ (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-chloromethyl-3,5-dimethyl-1-phenyl-1H-pyrazole.

Reactivity Profile: A Triumvirate of Transformations

The chloromethyl group on the pyrazole ring is a versatile functional handle that readily undergoes nucleophilic substitution, oxidation, and reduction. The reactivity is largely governed by the stability of the transition states and intermediates involved, which are in turn influenced by the electronic and steric nature of the pyrazole ring and its substituents.

Nucleophilic Substitution: The Workhorse Reaction

The most common transformation of chloromethylpyrazoles is the Sₙ2 reaction, where a nucleophile displaces the chloride ion. The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyrazole ring.

General Reaction Scheme:

A wide range of nucleophiles can be employed, including:

  • N-Nucleophiles: Amines, azides

  • O-Nucleophiles: Alcohols, phenols

  • S-Nucleophiles: Thiols, thiophenols

  • C-Nucleophiles: Cyanides, enolates

The rate of the Sₙ2 reaction is dependent on several factors, including the strength of the nucleophile, the solvent, and the steric and electronic properties of the chloromethylpyrazole.

NucleophileProduct Functional GroupTypical Reaction Conditions
R₂NH (Amine)-CH₂NR₂Polar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃, Et₃N)
N₃⁻ (Azide)-CH₂N₃DMF or Acetone, room temperature
RSH (Thiol)-CH₂SRBase (e.g., NaH, K₂CO₃) in THF or DMF
CN⁻ (Cyanide)-CH₂CNDMSO or DMF, elevated temperature

Table 1: Common Nucleophilic Substitution Reactions of Chloromethylpyrazoles.

Influence of Substituents:

The electronic nature of substituents on the pyrazole ring can influence the rate of Sₙ2 reactions. Electron-withdrawing groups can increase the electrophilicity of the methylene carbon, potentially accelerating the reaction. Conversely, electron-donating groups may have a modest rate-retarding effect. A Hammett plot can be used to quantify these electronic effects by correlating the logarithm of the reaction rate with the Hammett substituent constant (σ).[3][8] A positive slope (ρ) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups.

G cluster_0 SN2 Transition State TS [Nu---CH₂(Pyr)---Cl]⁻ Products Pyr-CH₂Nu + Cl⁻ TS->Products Inversion of Configuration Reactants Pyr-CH₂Cl + Nu⁻ Reactants->TS Backside Attack

Pyr-CH₂Cl + H₂ --(Pd/C, Base)--> Pyr-CH₃ + HCl

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Abstract & Strategic Overview This application note details the synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a critical pharmacophore in kinase inhibitor development and ligand design. The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine , a critical pharmacophore in kinase inhibitor development and ligand design. The presence of the chloromethyl group provides a versatile electrophilic handle for further functionalization (e.g., nucleophilic substitution with amines or thiols).

The protocol utilizes a robust 4-step linear synthesis starting from commercially available 4-acetylpyridine. This route is prioritized over direct chloromethylation methods due to superior regiocontrol, scalability, and purification efficiency at the ester intermediate stage.

Key Reaction Pathway[1]
  • Claisen Condensation: Formation of the 1,3-dicarbonyl scaffold.

  • Knorr Cyclization: Construction of the pyrazole core.

  • Hydride Reduction: Conversion of the ester to the primary alcohol.

  • Deoxychlorination: Transformation of the alcohol to the alkyl chloride.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the pyrazole ring with the correct substitution pattern before introducing the reactive chloride.

Retrosynthesis Target 4-(5-(chloromethyl)- 1H-pyrazol-3-yl)pyridine Alcohol (3-(pyridin-4-yl)-1H- pyrazol-5-yl)methanol Target->Alcohol SOCl2 (Chlorination) Ester Ethyl 3-(pyridin-4-yl)- 1H-pyrazole-5-carboxylate Alcohol->Ester LiAlH4 (Reduction) Diketo Ethyl 2,4-dioxo-4- (pyridin-4-yl)butanoate Ester->Diketo N2H4 (Cyclization) SM 4-Acetylpyridine + Diethyl Oxalate Diketo->SM NaOEt (Claisen)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 4-acetylpyridine.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Reaction Type: Claisen Condensation Mechanism: Base-mediated enolate attack on diethyl oxalate.

Reagents:

  • 4-Acetylpyridine (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (1.5 equiv)

  • Ethanol (anhydrous) or Toluene

Protocol:

  • Charge a flame-dried 3-neck round-bottom flask (RBF) with anhydrous Ethanol (10 mL/g of substrate) under Nitrogen atmosphere.

  • Add Sodium Ethoxide (1.5 equiv) and cool to 0°C.

  • Add 4-Acetylpyridine (1.0 equiv) dropwise. Stir for 15 minutes to generate the enolate (solution typically turns yellow/orange).

  • Add Diethyl oxalate (1.2 equiv) dropwise over 20 minutes, maintaining temperature <10°C.

  • Allow the mixture to warm to room temperature (RT) and then reflux for 3–4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of starting material.

  • Cool to RT. The sodium salt of the product often precipitates.

  • Quench: Acidify with glacial acetic acid or 1M HCl to pH ~5–6.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or use crude in the next step if purity >90%.

Step 2: Synthesis of Ethyl 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate

Reaction Type: Knorr Pyrazole Synthesis Mechanism: Condensation of hydrazine with 1,3-diketone.

Reagents:

  • Diketoester intermediate (from Step 1)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 equiv)

  • Ethanol

Protocol:

  • Dissolve the Diketoester (1.0 equiv) in Ethanol (10 mL/g).

  • Cool to 0°C. Add Hydrazine hydrate (1.2 equiv) dropwise.

    • Note: Reaction is exothermic.

  • Heat the mixture to reflux for 2–4 hours.

  • Cool to RT. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold Ethanol.

  • If no precipitate forms, concentrate the solvent and triturate with diethyl ether.

  • Data Validation: ¹H NMR should show the pyrazole CH singlet around δ 7.0–7.5 ppm and disappearance of the diketone signals.

Step 3: Reduction to (3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Reaction Type: Hydride Reduction Critical Control: Temperature control to prevent over-reduction or pyridine ring reduction.

Reagents:

  • Pyrazole ester (from Step 2)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Anhydrous THF

Protocol:

  • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF in a dry RBF under Nitrogen at 0°C.

  • Dissolve/suspend the Pyrazole ester (1.0 equiv) in THF and add dropwise to the LiAlH₄ suspension.

  • Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4–12 hours.

    • Monitor: TLC (10% MeOH/DCM) will show a more polar spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x g LiAlH₄)

    • x mL 15% NaOH

    • 3x mL Water

  • Stir until a granular white precipitate forms. Filter through Celite.

  • Concentrate the filtrate to yield the crude alcohol.

  • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

Step 4: Chlorination to 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Reaction Type: Nucleophilic Substitution (SNi/SN2) Safety: Generates SO₂ and HCl gas. Use a fume hood.

Reagents:

  • Pyrazole alcohol (from Step 3)[1]

  • Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Dichloromethane (DCM) or Chloroform

Protocol:

  • Suspend the Pyrazole alcohol (1.0 equiv) in dry DCM (15 mL/g).

  • Cool to 0°C. Add Thionyl Chloride (3.0 equiv) dropwise.

    • Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

  • Remove the ice bath and reflux for 2–3 hours.

  • Work-up:

    • Option A (Hydrochloride Salt): Concentrate the reaction mixture to dryness.[2] Triturate the residue with Ether/Hexane to obtain the HCl salt of the target.

    • Option B (Free Base): Concentrate, redissolve in DCM, and wash carefully with saturated NaHCO₃ (Caution: Gas evolution). Dry organic layer and concentrate.[2]

  • Storage: The free base is unstable over long periods (can self-alkylate). Store as the HCl salt at -20°C.

Key Process Parameters & Troubleshooting

ParameterOptimal RangeDeviation Consequence
Step 1 Temp <10°C during additionHigh temp leads to self-condensation of ketone or polymerization.
Step 2 pH Neutral/Slightly AcidicStrongly basic conditions can hydrolyze the ester before cyclization.
LiAlH₄ Quench 0°C, Slow additionRapid addition causes violent exotherm and fire risk.
SOCl₂ Handling Anhydrous conditionsWater generates HCl immediately, degrading the reagent and yield.

Workflow Logic & Decision Tree

Workflow Start Start: 4-Acetylpyridine Step1 Step 1: Claisen Condensation (NaOEt, Diethyl Oxalate) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Step2 Step 2: Cyclization (Hydrazine Hydrate) Check1->Step2 Yes Trouble1 Increase Reflux Time or Add More Base Check1->Trouble1 No Step3 Step 3: Reduction (LiAlH4) Step2->Step3 Step4 Step 4: Chlorination (SOCl2) Step3->Step4 Finish Target: Chloromethyl Pyrazole Step4->Finish Trouble1->Step1

Figure 2: Operational workflow for the synthesis process.

References

  • Synthesis of Pyrazole Esters via Claisen Condensation

    • Source: BenchChem.[3] "Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate."

  • General Protocol for Pyrazole Synthesis from 1,3-Diketones

    • Source: Organic Chemistry Portal. "Pyrazole Synthesis."
    • URL:[Link]

  • Reduction of Heterocyclic Esters with LiAlH4

    • Source: ChemGuide.[3] "Reduction of Carboxylic Acids and Esters."

    • URL:[Link]

  • Chlorination of Pyridyl Alcohols

    • Source: ResearchGate.
    • URL:[Link]

Sources

Application

The Strategic Utility of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine as a Versatile Intermediate in Medicinal Chemistry

Introduction: The Pyridyl-Pyrazole Scaffold - A Privileged Motif in Drug Discovery The convergence of pyridine and pyrazole rings within a single molecular framework gives rise to the pyridyl-pyrazole scaffold, a structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridyl-Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The convergence of pyridine and pyrazole rings within a single molecular framework gives rise to the pyridyl-pyrazole scaffold, a structure of significant interest in contemporary medicinal chemistry. This privileged motif is a cornerstone in the design of novel therapeutic agents due to its unique electronic properties and its ability to engage in a multitude of interactions with biological targets. The pyridine ring, a bioisostere of a phenyl group, often imparts favorable pharmacokinetic properties and can act as a hydrogen bond acceptor. Concurrently, the pyrazole moiety, with its two adjacent nitrogen atoms, can serve as both a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to fine-tune the steric and electronic profile of a molecule.

This guide focuses on a particularly valuable, yet underexplored, chemical intermediate: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine . The presence of a reactive chloromethyl group attached to the pyrazole ring transforms this molecule into a powerful electrophilic building block. This functional handle allows for the strategic introduction of the pyridyl-pyrazole core into a wide array of molecular architectures, most notably through nucleophilic substitution reactions. This application note will provide a comprehensive overview of the synthesis, characterization, and practical applications of this intermediate, with a focus on protocols relevant to researchers in drug discovery and development.

Synthesis of the Intermediate: A Plausible Synthetic Route

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from 4-acetylpyridine and a suitable three-carbon building block that incorporates the chloromethyl functionality. A proposed forward synthesis is detailed below.

Proposed Synthesis Protocol

Reaction Scheme:

Synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Chlorination 4-acetylpyridine 4-Acetylpyridine dicarbonyl 1-(pyridin-4-yl)-4-chloro-butane-1,3-dione 4-acetylpyridine->dicarbonyl 1. NaOEt, EtOH 2. Ethyl Chloroacetate ethyl_chloroacetate Ethyl Chloroacetate hydroxymethyl_pyrazole (5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine dicarbonyl->hydroxymethyl_pyrazole Hydrazine Hydrate, EtOH, Reflux hydrazine Hydrazine Hydrate target 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine hydroxymethyl_pyrazole->target SOCl₂, DCM

Caption: Proposed synthetic pathway for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

Step 1: Synthesis of 1-(pyridin-4-yl)-4-chloro-butane-1,3-dione

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 4-acetylpyridine (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dicarbonyl intermediate.

Step 2: Synthesis of (5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine

  • Dissolve the crude 1-(pyridin-4-yl)-4-chloro-butane-1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

  • Dissolve the purified (5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target intermediate.

Characterization of the Intermediate

Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate. The following table summarizes the expected analytical data for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the pyridine ring protons, the pyrazole ring proton, and the chloromethyl protons. The chemical shifts will be influenced by the electronic nature of the heterocyclic rings.
¹³C NMR Resonances for all carbon atoms in the molecule, including the pyridine and pyrazole rings, and the chloromethyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H, C=N, and C-Cl bonds.

Application Protocol: N-Alkylation of a Primary Amine

The primary utility of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine lies in its ability to act as an alkylating agent. The chloromethyl group is an excellent electrophile that readily reacts with a variety of nucleophiles, such as amines, thiols, and phenols. This allows for the facile introduction of the pyridyl-pyrazole moiety into target molecules.

The following protocol details a general procedure for the N-alkylation of a primary amine, a common transformation in the synthesis of kinase inhibitors and other biologically active compounds.[1]

Reaction Workflow:

N_Alkylation_Workflow start Start reagents Combine Intermediate, Amine, and Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Final Product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the N-alkylation of a primary amine.

Detailed Protocol:

  • Reagents and Setup:

    • To a round-bottom flask, add the primary amine (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Addition of the Intermediate:

    • Add a solution of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.

    • Stir the reaction vigorously for 4-12 hours.

  • Monitoring:

    • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical to deprotonate the amine, rendering it more nucleophilic. An inorganic base like K₂CO₃ is often sufficient and easy to remove during work-up. An organic base like DIPEA can be used for more sensitive substrates.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyridyl-pyrazole scaffold is a prominent feature in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of the pyridyl-pyrazole motif to interact with the ATP-binding site of kinases makes it a valuable pharmacophore.

The intermediate, 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, serves as a key building block for the synthesis of such inhibitors. For instance, it can be used to introduce the pyridyl-pyrazole headgroup onto a variety of core structures, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The general N-alkylation protocol described above can be adapted to incorporate this intermediate into more complex molecular frameworks.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a highly versatile and valuable chemical intermediate for medicinal chemists and drug discovery scientists. Its reactive chloromethyl group provides a convenient handle for the strategic incorporation of the privileged pyridyl-pyrazole scaffold into a diverse range of molecules. The protocols and information presented in this guide are intended to empower researchers to effectively utilize this building block in the design and synthesis of novel therapeutic agents. As the quest for more selective and potent drugs continues, the importance of such well-designed intermediates will undoubtedly grow.

References

  • El-Gohary, N. S., & Shaaban, M. I. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 152, 126–136.
  • ChemicalBook. (2025). 2-(Chloromethyl)pyridine - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.
  • Apollo Scientific. (n.d.). 3-(Chloromethyl)pyridine hydrochloride - Safety Data Sheet.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6268.

Sources

Method

Application Notes and Protocols for the Functionalization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridine-Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The convergence of pyridine and pyrazole rings within a single...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine-Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The convergence of pyridine and pyrazole rings within a single molecular framework creates a scaffold of significant interest in drug discovery and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The pyridine moiety, a common feature in many pharmaceuticals, enhances solubility and provides a key point for molecular interactions with biological targets. The compound 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a versatile electrophilic building block, primed for nucleophilic substitution at the chloromethyl position. This allows for the systematic introduction of diverse amine functionalities, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the functionalization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with primary and secondary amines. It details the underlying reaction mechanism, provides robust experimental protocols, and offers insights into the purification and characterization of the resulting N-substituted aminomethyl-pyrazole-pyridine derivatives.

Reaction Mechanism: Nucleophilic Aliphatic Substitution (SN2)

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group. This concerted reaction involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond.

  • Nucleophile: Primary or secondary amine with a lone pair of electrons on the nitrogen atom.

  • Electrophile: The sp³-hybridized carbon of the chloromethyl group, which is rendered electron-deficient by the adjacent electron-withdrawing pyrazole ring and the electronegative chlorine atom.

  • Leaving Group: The chloride ion (Cl⁻), a good leaving group.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Experimental Workflow

The overall experimental workflow for the functionalization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with amines can be summarized as follows:

workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization with Amines start Commercially Available Precursors synthesis_hydroxymethyl Synthesis of 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine start->synthesis_hydroxymethyl synthesis_chloromethyl Chlorination to 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine synthesis_hydroxymethyl->synthesis_chloromethyl reaction_setup Reaction Setup: - 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine - Amine - Base - Solvent synthesis_chloromethyl->reaction_setup reaction_conditions Reaction Conditions: - Temperature - Time reaction_setup->reaction_conditions workup Aqueous Workup reaction_conditions->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - HRMS purification->characterization final_product Final N-Substituted Product characterization->final_product caption Figure 1: General experimental workflow.

Caption: Figure 1: General experimental workflow.

Synthesis of Starting Material: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

A common synthetic route to the title compound involves the preparation of the corresponding hydroxymethyl precursor, followed by chlorination.

Protocol 1: Synthesis of 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine

This protocol is based on established methods for the synthesis of pyrazolylpyridines.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-AcetylpyridineC₇H₇NO121.141.0 eq
Diethyl oxalateC₆H₁₀O₄146.141.1 eq
Sodium ethoxideC₂H₅NaO68.051.1 eq
Anhydrous EthanolC₂H₅OH46.07As solvent
Hydrazine hydrateH₆N₂O50.061.2 eq
Acetic acidC₂H₄O₂60.05As catalyst
Sodium borohydrideNaBH₄37.831.5 eq
MethanolCH₄O32.04As solvent

Procedure:

  • Claisen-Schmidt Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4-acetylpyridine (1.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes, then add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pyrazole Formation: Neutralize the reaction mixture with acetic acid. Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 6 hours.

  • Ester Reduction: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the crude residue in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine.

Protocol 2: Chlorination of 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridineC₉H₉N₃O175.191.0 eq
Thionyl chloride (SOCl₂)SOCl₂118.971.5 eq
Dichloromethane (DCM)CH₂Cl₂84.93As solvent
TriethylamineC₆H₁₅N101.19Catalytic amount

Procedure:

  • Suspend 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of triethylamine.

  • Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Use the crude product directly in the next step or purify by column chromatography if necessary.

Functionalization with Amines: General Protocols

The following protocols describe the general procedure for the reaction of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with primary and secondary amines.

reaction_scheme cluster_reactants cluster_product reactant1 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine product N-((3-(pyridin-4-yl)-1H-pyrazol-5-yl)methyl)-R¹R²-amine reactant1->product reactant2 + R¹R²NH (Amine) reactant2->product conditions Base, Solvent Temperature, Time caption Figure 2: General reaction scheme.

Caption: Figure 2: General reaction scheme.

Protocol 3: Reaction with Primary and Secondary Aliphatic Amines

Reagents and Materials:

Reagent/MaterialQuantity
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine1.0 eq
Aliphatic Amine (e.g., piperidine, morpholine, benzylamine)1.2 - 1.5 eq
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)2.0 eq
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)As solvent

Procedure:

  • To a solution of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 eq) in anhydrous DMF or acetonitrile, add the aliphatic amine (1.2 - 1.5 eq) and potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to obtain the desired N-alkylated product.

Protocol 4: Reaction with Aromatic Amines

Aromatic amines are generally less nucleophilic than aliphatic amines, and may require more forcing conditions.

Reagents and Materials:

Reagent/MaterialQuantity
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine1.0 eq
Aromatic Amine (e.g., aniline, 4-fluoroaniline)1.2 eq
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)1.5 eq
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)As solvent

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF or THF at 0 °C, add the aromatic amine (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding amide anion.

  • Add a solution of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for less reactive anilines. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Data Presentation: Representative Reaction Conditions and Yields

The following table provides a hypothetical summary of reaction conditions for the functionalization with various amines to guide experimental design. Actual results may vary.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF25492
2MorpholineEt₃NMeCN60688
3BenzylamineK₂CO₃DMF25395
4AnilineNaHTHF251865
54-Fluoroanilinet-BuOKDMF502458

Troubleshooting and Key Considerations

  • Over-alkylation: In the case of primary amines, dialkylation can be a potential side reaction. Using a slight excess of the primary amine can help to minimize this.

  • Competing Reactions: For amines with other nucleophilic functional groups (e.g., hydroxyl or thiol), protection of these groups may be necessary to avoid side reactions.

  • Solubility Issues: If the starting materials or products have poor solubility in the chosen solvent, a co-solvent system or a different solvent may be required.

  • Purification Challenges: The basic nature of the amine products may cause them to streak on silica gel during column chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to improve the separation.

Conclusion

The functionalization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with a diverse range of amines represents a robust and efficient strategy for the synthesis of novel pyridine-pyrazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, facilitating the development of new therapeutic agents and functional materials. Careful consideration of the reaction conditions and purification techniques will ensure the successful synthesis and isolation of the target compounds.

References

  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
  • Benchchem. Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • MDPI. (2023, August 4).
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • SN2 nucleophilic substitution reaction push and pull transition st
  • The Significance of Pyrazole Deriv
  • PMC. (2023, August 4).
  • Royal Society of Chemistry. A rapid method of N-alkylation of amines - Journal of the Chemical Society C.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2021, September 29). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • PubMed. Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • YouTube. (2021, March 2). Nucleophilic Substitution with amines.
  • YouTube. (2020, June 25). Nucleophilic Substitution with Amines.
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2.
  • Benchchem.
  • ResearchGate. (2025, August 6). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.
  • Beilstein Journals. (2022, May 9). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • PMC.
  • CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
  • NIH. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • PubMed Central. Crystal structure of methanone.

Application

preparation of pyrazole-pyridine ligands for metal-organic frameworks

Application Note: High-Purity Synthesis of Pyrazole-Pyridine Ligands for Metal-Organic Frameworks Executive Summary This guide details the synthesis and purification of two foundational N-donor ligands used in Metal-Orga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Pyrazole-Pyridine Ligands for Metal-Organic Frameworks

Executive Summary

This guide details the synthesis and purification of two foundational N-donor ligands used in Metal-Organic Frameworks (MOFs): 3-(2-pyridyl)pyrazole (Hpp) and 2,6-bis(pyrazol-1-yl)pyridine (bpp) . These ligands are selected for their ability to form robust coordination networks, particularly in spin-crossover (SCO) materials and chemically stable ZIF-like architectures.

Unlike simple organic preparations, ligand synthesis for MOFs requires "crystal-grade" purity. Trace impurities (unreacted halides, monodentate byproducts) can act as chain terminators, preventing the formation of extended porous networks. This protocol emphasizes purity, scalability, and reproducibility .

Strategic Ligand Selection

Before initiating synthesis, researchers must select the ligand topology that matches the desired MOF node geometry.

Feature3-(2-pyridyl)pyrazole (Hpp) 2,6-bis(pyrazol-1-yl)pyridine (bpp)
Denticity Bidentate (N,N')Tridentate (N,N',N) "Pincer"
Coordination Mode Chelating or Bridging (if deprotonated)Chelating (Meridional)
Primary MOF Type 3D Frameworks, Clusters, Helicates1D Chains, Discrete SCO Complexes
Key Property Deprotonatable NH site (Charge balance)Neutral ligand (Requires counter-anions)
Synthetic Workflow Decision Tree

LigandStrategy Start Select MOF Topology Decision Required Coordination Geometry? Start->Decision RouteA Bidentate / Bridging (Route A: Claisen-Hydrazine) Decision->RouteA Tetrahedral/Octahedral (Mixed) RouteB Tridentate / Pincer (Route B: Nucleophilic Substitution) Decision->RouteB Distorted Octahedral (Mer) ProductA 3-(2-pyridyl)pyrazole (Hpp) Target: Porous 3D Nets RouteA->ProductA ProductB 2,6-bis(pyrazol-1-yl)pyridine (bpp) Target: SCO Materials / Catalysis RouteB->ProductB

Figure 1: Decision matrix for selecting the synthetic pathway based on desired MOF topology.

Protocol A: Synthesis of 3-(2-pyridyl)pyrazole (Hpp)

Mechanism: Claisen condensation of 2-acetylpyridine with an ester source, followed by cyclization with hydrazine. Why this route? It is more atom-economical and scalable than cross-coupling (e.g., Suzuki) for this specific scaffold.

Materials
  • Reagents: 2-Acetylpyridine (>99%), Ethyl formate (freshly distilled), Sodium ethoxide (NaOEt), Hydrazine monohydrate (64-65%

    
    ).
    
  • Solvents: Anhydrous Ethanol (EtOH), Diethyl ether (

    
    ), Acetic acid.
    
Step-by-Step Methodology

Step 1: Claisen Condensation (Enolate Formation) [1]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel under

    
     atmosphere.
    
  • Base Preparation: Dissolve NaOEt (1.2 equiv) in anhydrous EtOH (100 mL). Cool to 0°C in an ice bath.

  • Addition: Mix 2-acetylpyridine (1.0 equiv) with ethyl formate (1.2 equiv). Add this mixture dropwise to the stirred NaOEt solution over 30 minutes.

    • Self-Validating Check: The solution should turn from clear/yellow to a deep orange/red precipitate (the sodium enolate salt). If no precipitate forms, moisture may be present.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Isolation: Filter the solid sodium salt, wash with cold

    
     to remove unreacted ketone. Do not skip this wash; it removes mono-dentate impurities.
    

Step 2: Cyclization

  • Dissolution: Dissolve the isolated sodium salt in minimal EtOH.

  • Hydrazine Addition: Cool to 0°C. Add Hydrazine monohydrate (1.5 equiv) dropwise.

    • Safety Note: Hydrazine is highly toxic and potentially explosive. Use a blast shield.

  • Reflux: Acidify slightly with acetic acid (to pH ~5-6) to facilitate cyclization. Reflux for 4 hours.

  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with DCM.
    
  • Purification (Critical for MOFs): Recrystallize from boiling acetonitrile or sublime under high vacuum (150°C, 0.01 mbar).

Reaction Logic & Mechanism

ClaisenMech Reactants 2-Acetylpyridine + Ethyl Formate Base NaOEt (Deprotonation) Reactants->Base Inter1 Beta-Keto Enolate (Orange Solid) Base->Inter1 -EtOH Hydrazine Hydrazine Hydrate (Cyclization) Inter1->Hydrazine Nucleophilic Attack Final 3-(2-pyridyl)pyrazole Hydrazine->Final -H2O

Figure 2: Mechanistic flow of the Claisen-Hydrazine route.

Protocol B: Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp)

Mechanism: Double Nucleophilic Aromatic Substitution (


).
Why this route?  The 2,6-positions of pyridine are activated for nucleophilic attack, especially when using a strong nucleophile like the pyrazolide anion.
Materials
  • Reagents: 2,6-Dichloropyridine, Pyrazole, Sodium Hydride (NaH, 60% in oil) or KOH.

  • Solvents: Diglyme (high boiling point) or THF (if using stronger activation).

Step-by-Step Methodology
  • Deprotonation:

    • Suspend NaH (2.2 equiv) in dry Diglyme (anhydrous) under Argon.

    • Safety: Wash NaH with hexane to remove oil if high purity is required, but standard dispersion is usually acceptable.

    • Add Pyrazole (2.2 equiv) portion-wise at 0°C. Stir until

      
       evolution ceases (approx. 30-60 mins).
      
    • Self-Validating Check: The suspension should become a clear or slightly cloudy solution of sodium pyrazolide.

  • Substitution (

    
    ): 
    
    • Add 2,6-Dichloropyridine (1.0 equiv) to the pyrazolide solution.

    • Heat the mixture to 110°C for 48 hours.

    • Note: Lower temperatures (

      
      ) often result in the mono-substituted byproduct (2-chloro-6-(pyrazol-1-yl)pyridine).
      
  • Quenching & Workup:

    • Cool to RT. Carefully quench with water (excess NaH will fizz).

    • The product often precipitates as a white solid upon water addition.

    • If no precipitate: Extract with

      
      , wash with brine, dry over 
      
      
      
      .
  • Purification (The "MOF Standard"):

    • Recrystallization: Dissolve crude solid in minimum hot Methanol (MeOH). Allow to cool slowly to -20°C.

    • Yield Check: Pure bpp appears as white needles. Melting point: 106-108°C.

Critical Quality Attributes (CQAs) for MOF Growth

Impurities in ligands can arrest MOF crystal growth. Use this table to validate your ligand before MOF synthesis.

AttributeTest MethodAcceptance CriteriaFailure Mode in MOF
Halide Content AgNO3 Test / elemental analysisNegative / <0.1%Halides coordinate to metal nodes, capping the structure.
Water Content Karl Fischer / TGA<0.5%Hydrolysis of metal salts during MOF synthesis.
Isomer Purity 1H NMR>99%Structural defects; pore collapse.
Color VisualWhite/ColorlessYellowing indicates oxidation or polymer byproducts.

Troubleshooting & Optimization

Problem: Low Yield in Protocol A (Hpp)

  • Cause: Incomplete enolate formation.

  • Solution: Ensure NaOEt is fresh. Old alkoxides absorb moisture and become hydroxides, which are not strong enough to drive the Claisen condensation effectively.

Problem: Mono-substitution in Protocol B (bpp)

  • Cause: Temperature too low or insufficient reaction time.

  • Solution: Increase temperature to 130°C (refluxing diglyme). Monitor via TLC (Silica, 20% EtOAc/Hexane). The mono-substituted product moves faster than the bis-substituted product.

Problem: Ligand Solubility

  • Context: Hpp is soluble in MeOH/EtOH; bpp is less soluble.

  • Solution: For MOF synthesis, if the ligand doesn't dissolve in the solvothermal solvent (e.g., DMF), pre-dissolve it in a small amount of DCM or heat the DMF solution before adding the metal salt.

References

  • Halder, G. J., et al. (2002). Science. "Guest-Dependent Spin Crossover in a Nanoporous Molecular Framework Material." (Seminal work using bpp-type ligands).

  • Steel, P. J., & Constable, E. C. (1989). J. Chem. Soc., Dalton Trans. "Coordination chemistry of 2,6-bis(pyrazol-1-yl)pyridines." (Foundational synthesis of bpp).

  • Olguín, J., & Brooker, S. (2011). Coordination Chemistry Reviews. "Spin crossover active iron(II) complexes of selected pyrazole-pyridine/pyrazine ligands." (Review of Hpp and bpp derivatives).

  • Reger, D. L., et al. (2005). Inorganic Chemistry. "Syntheses and structural characterization of complexes of the tridentate ligand 2,6-bis(pyrazol-1-yl)pyridine." (Detailed

    
     protocols). 
    
  • Application Note Source Data. (2025). "Synthesis of 2,6-bis(pyrazol-1-yl)pyridine protocol."

Sources

Method

reaction conditions for coupling thiols with 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

This Application Note and Protocol guide is designed for the specific coupling of thiols with 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine . This scaffold is a privileged structure in medicinal chemistry, frequently serv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the specific coupling of thiols with 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAPK, JNK).

The presence of a free NH on the pyrazole ring and a basic pyridine nitrogen introduces specific chemoselectivity challenges (N-alkylation vs. S-alkylation) that this guide addresses directly.

Introduction & Mechanistic Rationale

The coupling of thiols with 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine proceeds via a nucleophilic substitution (


). However, the substrate possesses three potential nucleophilic sites that compete under basic conditions:
  • Thiol Sulfur (Target): High nucleophilicity, soft character.

  • Pyrazole Nitrogen (

    
    -H):  Acidic (
    
    
    
    ); deprotonation yields a hard/soft ambident nucleophile.
  • Pyridine Nitrogen: Basic (

    
    ); can form pyridinium salts if the electrophile is highly reactive.
    
The Chemoselectivity Challenge

To achieve exclusive S-alkylation (thioether formation) while suppressing N-alkylation (dimerization or polymerization of the substrate), we must exploit the acidity difference between the thiol (


) and the pyrazole NH.
  • Strategy: Use a base strong enough to deprotonate the thiol but too weak to fully deprotonate the pyrazole NH.

  • Preferred Bases: Carbonates (

    
    , 
    
    
    
    ) or tertiary amines (
    
    
    ,
    
    
    ).
  • Avoid: Strong metallic bases (NaH, LiHMDS) unless the thiol is exceptionally unreactive, as these will generate the pyrazolate anion and increase N-alkylation byproducts.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the targeted trajectory.

ReactionPathways Substrate 4-(5-(chloromethyl)- 1H-pyrazol-3-yl)pyridine Base Base (K2CO3 / Cs2CO3) Substrate->Base Product TARGET PRODUCT (Thioether) Substrate->Product + Thiolate Byproduct BYPRODUCT (N-Alkylated Dimer) Substrate->Byproduct + Pyrazolate Thiol Thiol (R-SH) Thiol->Base Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Fast (pKa ~8) Pyrazolate Pyrazolate Anion (N-Deprotonated) Base->Pyrazolate Slow/Equilibrium (pKa ~14) Thiolate->Product SN2 Attack (Kinetic Favored) Pyrazolate->Byproduct Side Reaction

Caption: Competitive reaction pathways. Selective S-alkylation is achieved by controlling base strength to minimize pyrazolate formation.

Optimization Guidelines

Solvent Selection

The solubility of the pyrazole-pyridine scaffold is often poor in non-polar solvents.

  • DMF (N,N-Dimethylformamide): Recommended. Excellent solubility for both substrate and inorganic bases. Promotes

    
     rates.
    
  • MeCN (Acetonitrile): Good alternative if workup requires evaporation. May require heating for solubility.

  • Ethanol/Water: Viable for "Green" protocols but may require heating, which increases solvolysis risk (formation of the alcohol byproduct).

Base & Additives
ReagentRoleRecommendation

Standard BasePrimary Choice. Mild enough to spare Pyrazole NH. Cheap.

Enhanced BaseUse for sterically hindered thiols. The "Cesium Effect" improves solubility in organic media.
DIPEA Organic BaseUse if substrate is acid-sensitive or if homogeneous conditions are required.
TBAI CatalystTetrabutylammonium iodide (10 mol%) accelerates sluggish reactions via Finkelstein (in situ iodide formation).

Detailed Experimental Protocols

Protocol A: Standard Conditions (High Throughput / General)

Best for: Most aliphatic and aromatic thiols. Scale: 1.0 mmol (adaptable).

Materials:

  • Substrate: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Thiol: R-SH (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (anhydrous), 5 mL (~0.2 M concentration)

  • Atmosphere: Nitrogen or Argon balloon.

Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under inert gas flow.

  • Charging: Add the Thiol (1.1 mmol) and DMF (3 mL). Stir to dissolve.

  • Activation: Add

    
      (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 10–15 minutes. Note: This pre-activation ensures thiolate formation.
    
  • Addition: Dissolve the Substrate (1.0 mmol) in the remaining DMF (2 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS or TLC (5% MeOH in DCM). Look for disappearance of the chloride starting material.

  • Work-up:

    • Dilute with EtOAc (30 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL). Note: Extensive water washes remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0

      
       10% MeOH in DCM. (The pyridine nitrogen makes the product polar).
      
Protocol B: Conditions for Unreactive/Hindered Thiols

Best for: Bulky thiols or electron-poor thiophenols.

Modifications:

  • Base: Switch to Cesium Carbonate (

    
    )  (1.5 equiv).
    
  • Additive: Add TBAI (10 mol%).

  • Temperature: Heat to 60 °C .

Procedure:

  • Mix Thiol, Substrate,

    
    , and TBAI in DMF.
    
  • Heat to 60 °C under Nitrogen.

  • Monitor closely (usually complete in < 2 hours). Prolonged heating at high temps may promote N-alkylation.

Protocol C: "Green" Aqueous Conditions

Best for: Water-soluble thiols or industrial scaling where DMF is avoided.

Procedure:

  • Suspend Substrate and Thiol (1:1) in Ethanol/Water (3:1) .

  • Add

    
      (2.5 equiv).
    
  • Stir at reflux (78 °C) for 3–6 hours.

  • Isolation: Upon cooling, the thioether product often precipitates. Filter and wash with cold water.

Experimental Workflow Visualization

The following diagram outlines the decision-making process and execution flow for this synthesis.

Workflow Start Start: Substrate + Thiol ThiolCheck Is Thiol Sterically Hindered or Electron Poor? Start->ThiolCheck PathA Protocol A: Standard Base: K2CO3 Solvent: DMF Temp: RT ThiolCheck->PathA No (Standard) PathB Protocol B: Enhanced Base: Cs2CO3 + TBAI Solvent: DMF Temp: 60°C ThiolCheck->PathB Yes (Hindered) Monitor Monitor (LCMS/TLC) Check for SM consumption PathA->Monitor PathB->Monitor Result Complete? Monitor->Result Result->PathB No (Stalled) Workup Workup: Dilute EtOAc, Wash H2O Dry Na2SO4 Result->Workup Yes Purify Purification: Flash Column (DCM:MeOH) Workup->Purify

Caption: Decision tree for selecting reaction conditions based on thiol reactivity.

Troubleshooting & Critical Parameters

Disulfide Formation
  • Symptom: Observation of Thiol-Thiol dimer (R-S-S-R) in LCMS.

  • Cause: Trace oxygen in the reaction or solvent.

  • Fix: Degas solvents by sparging with Argon for 15 mins. Add TCEP or DTT (0.1 equiv) if the disulfide is persistent and product yield is low (though this may complicate purification).

N-Alkylation (Regioselectivity Issues)
  • Symptom: Formation of a byproduct with identical mass (isomer) or M+Substrate mass.

  • Cause: Base is too strong (deprotonating Pyrazole NH) or local concentration of substrate is too high.

  • Fix:

    • Switch from

      
       to 
      
      
      
      or DIPEA.
    • Add the Substrate slowly to the Thiol/Base mixture (Inverse addition). This ensures Thiolate is always in excess relative to the alkyl chloride.

Poor Solubility
  • Symptom: Substrate remains a suspension; reaction is slow.

  • Fix: Use DMSO instead of DMF. Note that DMSO is harder to remove (requires lyophilization or extensive water wash).

References

  • General Reactivity of Chloromethyl Pyrazoles

    • Title: Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyan
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Alkylation of Thiols (Green Protocols)

    • Title: A Green and Highly Efficient Alkylation of Thiols in Water.[1][2]

    • Source: Journal of the Iranian Chemical Society (via SID).
    • URL:[Link]

  • Nucleophilic Substitution on Heterocycles

    • Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.[3]

    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • Analogous Pyrazole-Pyridine Synthesis

    • Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis of 4-(5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine Derivatives

Abstract & Scope This application note details a robust, field-proven protocol for the synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (Target Compound). This scaffold is a critical intermediate in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, field-proven protocol for the synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (Target Compound). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and bi-dentate ligands for coordination chemistry.

The synthesis overcomes two primary challenges:

  • Heterocyclic Amphotericity: Managing the solubility and purification of a molecule containing both a basic pyridine and an acidic NH-pyrazole.

  • Reactive Handle Stability: Installing the reactive chloromethyl group at the final stage to minimize degradation during intermediate steps.

The protocol utilizes a Claisen condensation-cyclization-reduction-chlorination sequence, offering high regiocontrol and scalability.

Retrosynthetic Analysis

To ensure synthetic efficiency, we disconnect the target molecule at the reactive chloromethyl functionality, tracing back to stable commercial precursors.

Retrosynthesis Figure 1: Retrosynthetic strategy prioritizing the late-stage installation of the reactive chloride. Target Target: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Alcohol Intermediate 3: (5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanol Target->Alcohol Chlorination (SOCl2) Ester Intermediate 2: Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate Alcohol->Ester Reduction (LiAlH4) Diketone Intermediate 1: Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate Ester->Diketone Cyclocondensation (N2H4) Precursors Starting Materials: 4-Acetylpyridine + Diethyl Oxalate Diketone->Precursors Claisen Condensation

Detailed Experimental Protocol

Stage 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate. Mechanism: Base-mediated enolate formation of 4-acetylpyridine followed by nucleophilic acyl substitution on diethyl oxalate.

  • Reagents:

    • 4-Acetylpyridine (1.0 equiv)

    • Diethyl oxalate (1.2 equiv)

    • Sodium ethoxide (NaOEt) (1.5 equiv, 21% wt in ethanol)

    • Solvent: Absolute Ethanol (EtOH)[1]

  • Protocol:

    • Charge an oven-dried round-bottom flask (RBF) with NaOEt solution under

      
       atmosphere.
      
    • Cool to 0°C using an ice bath.

    • Add diethyl oxalate dropwise over 15 minutes. The solution may turn yellow.

    • Add a solution of 4-acetylpyridine in minimal EtOH dropwise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <10°C to prevent polymerization.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick yellow precipitate (the sodium enolate) will form.

    • Workup: Dilute with diethyl ether (

      
      ) to complete precipitation. Filter the solid.[1][2][3]
      
    • Neutralization: Suspend the solid in water and acidify to pH 4-5 with glacial acetic acid. The free diketo-ester will precipitate. Filter, wash with cold water, and dry in vacuo.

  • Checkpoint: Product should be a yellow solid.

    
     NMR should show enol tautomer characteristic peaks (vinyl proton ~6.5-7.0 ppm).
    
Stage 2: Knorr Pyrazole Synthesis

Objective: Synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate. Mechanism: Double condensation of hydrazine with the 1,3-diketone.

  • Reagents:

    • Intermediate 1 (Diketo-ester) (1.0 equiv)

    • Hydrazine hydrate (

      
      ) (1.1 equiv)
      
    • Solvent: Ethanol (EtOH)[1][3][4]

  • Protocol:

    • Suspend Intermediate 1 in EtOH at RT.

    • Add hydrazine hydrate dropwise. The suspension will dissolve as the reaction proceeds.

    • Heat to reflux (78°C) for 3 hours.

    • Monitoring: TLC (5% MeOH in DCM) should show consumption of the yellow starting material and appearance of a fluorescent spot.

    • Workup: Cool to RT. Concentrate the solvent to ~20% volume. Cool to 0°C to induce crystallization.

    • Filter the white/off-white solid and wash with cold EtOH.

  • Technical Insight: The product exists as a tautomeric mixture (3-ester vs. 5-ester). For the next step (reduction), this distinction is irrelevant as both tautomers yield the same alcohol.

Stage 3: Ester Reduction

Objective: Synthesis of (5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanol. Mechanism: Hydride transfer reducing the ester to a primary alcohol.

  • Reagents:

    • Intermediate 2 (Pyrazole ester) (1.0 equiv)

    • Lithium Aluminum Hydride (

      
      ) (2.5 equiv)
      
    • Solvent: Anhydrous THF

  • Protocol:

    • Safety Alert:

      
       is pyrophoric. Use strictly anhydrous conditions.
      
    • Suspend

      
       in THF at 0°C under 
      
      
      
      .
    • Add Intermediate 2 portion-wise as a solid (or slurry in THF) over 30 minutes. Gas evolution (

      
      ) will occur.
      
    • Warm to RT and stir for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL water (where 
        
        
        
        = grams of
        
        
        used)
      • 
         mL 15% NaOH
        
      • 
         mL water[5]
        
    • Stir until a granular white precipitate forms. Filter through Celite.

    • Concentrate the filtrate to obtain the crude alcohol.

    • Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.

Stage 4: Chlorination (The Critical Step)

Objective: Synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine hydrochloride. Mechanism:


 (or 

) substitution of the hydroxyl group using Thionyl Chloride.
  • Reagents:

    • Intermediate 3 (Pyrazole alcohol) (1.0 equiv)

    • Thionyl Chloride (

      
      ) (5.0 equiv) - Acts as reagent and solvent.
      
    • Optional: catalytic DMF (1 drop).

  • Protocol:

    • Place Intermediate 3 in a dry RBF equipped with a drying tube (

      
      ) and a gas trap (for 
      
      
      
      and
      
      
      ).
    • Cool to 0°C.

    • Add

      
       dropwise. The solid will dissolve.
      
    • Heat to reflux (75°C) for 2 hours.

    • Workup: Evaporate excess

      
       under reduced pressure (use a base trap for the pump).
      
    • Co-evaporate with Toluene (

      
      ) to remove traces of 
      
      
      
      .
    • Isolation: The residue is the hydrochloride salt of the target. Triturate with anhydrous

      
       to obtain a free-flowing solid.
      
    • Storage: Store as the HCl salt under Argon at -20°C. The free base is prone to self-alkylation and polymerization.

Process Visualization

Workflow Figure 2: Forward synthetic workflow with critical reaction parameters. Step1 Step 1: Claisen 4-Acetylpyridine + Diethyl Oxalate (NaOEt, EtOH, 0°C -> RT) Step2 Step 2: Cyclization + Hydrazine Hydrate (Reflux, 3h) Step1->Step2 Step3 Step 3: Reduction + LiAlH4 (THF, 0°C) Step2->Step3 Step4 Step 4: Chlorination + SOCl2 (Reflux, 2h) Step3->Step4 Output Final Product (HCl Salt) Store -20°C Step4->Output

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
Temp (Step 1) <10°C during additionHigh temp causes self-condensation of acetylpyridine (tar formation).Slow addition rate; efficient cooling.
Stoichiometry (Step 2) 1.1 equiv HydrazineExcess hydrazine complicates workup; deficit leaves unreacted diketone.Monitor via TLC; add hydrazine in small portions.
Quench (Step 3) Fieser MethodImproper quench leads to aluminum emulsions ("jelly") that trap product.Follow the

water/NaOH/water rule strictly.
Moisture (Step 4) <0.1% WaterWater hydrolyzes

to HCl/SO2, and hydrolyzes product back to alcohol.
Flame-dry glassware; use fresh

.

Safety & Handling

  • Hydrazine Hydrate: Potent hepatotoxin and carcinogen. Handle in a fume hood. In case of spill, neutralize with dilute hypochlorite (bleach).

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
     gases. Perform all evaporations with a caustic scrubber.
    
  • Chloromethyl Pyrazoles: Potential alkylating agents (vesicants). Wear double nitrile gloves and handle as if it were a nitrogen mustard derivative.

References

  • Synthesis of Pyrazole-3-carboxylates

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source:J. Comb. Chem., 2008.[6]

    • URL:[Link]

  • Chlorination of Heterocyclic Methanols

    • Title: Aromatic Chlorin
    • Source:ResearchGate (General Protocol Valid
    • URL:[Link]

  • General Pyrazole Synthesis (Knorr Method)

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[7]

    • Source:Molecules, 2021.
    • URL:[Link]

  • Handling of 4-Acetylpyridine

    • Title: 4-Acetylpyridine oxime (Organic Syntheses Procedure).[1]

    • Source:Organic Syntheses, Coll. Vol. 10, p.1.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Optimizing Alkylation Reactions Using 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Introduction: The Strategic Value of the Pyrazolylpyridine Scaffold In the landscape of modern drug discovery, the pyrazole nucleus is a cornerstone heterocyclic motif, celebrated for its diverse pharmacological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolylpyridine Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus is a cornerstone heterocyclic motif, celebrated for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The fusion of a pyrazole ring with a pyridine moiety creates the pyrazolylpyridine scaffold, a privileged structure that offers a unique combination of hydrogen bond donors and acceptors, and a rigid framework for orienting substituents towards biological targets.[4] 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a highly valuable bifunctional reagent that serves as a key building block for introducing this scaffold. Its primary utility lies in its capacity as an electrophilic alkylating agent, driven by the reactive chloromethyl group, enabling the covalent linkage of the pyrazolylpyridine core to a vast array of nucleophilic substrates.

This guide provides a comprehensive overview of the principles, protocols, and optimization strategies for leveraging 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in alkylation reactions. It is designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently incorporate this versatile scaffold into their molecular designs.

Section 1: Mechanistic Foundations of Alkylation

The reactivity of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is centered on its chloromethyl group. Alkylation reactions with this reagent predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this process, a nucleophile (such as an amine, phenoxide, or thiolate) directly attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Caption: General SN2 mechanism for alkylation.

The success of this reaction hinges on several key factors: the nucleophilicity of the attacking species, the choice of solvent, the base used, and the reaction temperature. Optimizing these parameters is crucial for achieving high yields and minimizing side reactions.

Section 2: Core Application: N-Alkylation Protocols

The most frequent application of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction forms a stable carbon-nitrogen bond, a ubiquitous linkage in pharmaceuticals.

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic amine nucleophile.

Materials:

  • Nucleophile (e.g., primary/secondary amine, heterocycle) (1.0 eq)

  • 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, or DMSO)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq). Stir the resulting suspension at room temperature for 15-30 minutes. The use of a solid inorganic base like potassium carbonate is often advantageous as it simplifies work-up and scavenges the HCl byproduct generated during the reaction.[6]

  • Reagent Addition: Add 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (1.1 eq) to the suspension. The slight excess of the alkylating agent ensures complete consumption of the potentially more valuable nucleophile.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80°C). The choice of temperature is a balance; higher temperatures increase the reaction rate but may also promote side reactions.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleophile is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). The aqueous wash removes the base and polar solvent (like DMF).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired N-alkylated product.[6]

Section 3: Optimization Strategies and Troubleshooting

Achieving optimal results requires careful consideration of the reaction parameters. The interplay between the base, solvent, and temperature is critical for maximizing yield and purity.

Key Parameter Optimization

The following table summarizes the influence of key experimental variables on the outcome of the alkylation reaction.

ParameterCommon ChoicesImpact on Reaction & Rationale
Base K₂CO₃, Cs₂CO₃, NaH, DIPEA, Et₃NInorganic bases (K₂CO₃, Cs₂CO₃): Heterogeneous, easy to remove, and effective for many nucleophiles. Cs₂CO₃ is stronger and more soluble, often accelerating reactions.[7] Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the nucleophile, driving the reaction forward. Requires careful handling and an anhydrous environment.[8] Organic Amines (DIPEA, Et₃N): Homogeneous bases, useful when a milder, soluble base is required. They act as acid scavengers.
Solvent DMF, DMSO, Acetonitrile (MeCN), THFPolar Aprotic Solvents (DMF, DMSO, MeCN): Ideal for SN2 reactions. They solvate the cation of the base but not the nucleophilic anion, enhancing its reactivity.[6][9][10] DMF and DMSO are excellent for dissolving a wide range of substrates but require higher temperatures for removal. MeCN is often a good starting point due to its lower boiling point.
Temperature Room Temp to 100°CRate vs. Selectivity: Higher temperatures accelerate the reaction rate but can lead to decomposition or side reactions (e.g., elimination, quaternization of the pyridine ring). Start at a moderate temperature (e.g., 60°C) and adjust as needed based on reaction monitoring.[11]
Concentration 0.1 M - 1.0 MBimolecular Kinetics: As an SN2 reaction, the rate is dependent on the concentration of both the nucleophile and the alkylating agent. Higher concentrations can increase the rate, but may also lead to solubility issues or side reactions. A starting concentration of 0.25-0.5 M is generally effective.
Troubleshooting Workflow

When an alkylation reaction performs poorly, a systematic approach to optimization is necessary. The following workflow provides a logical decision-making process for troubleshooting.

Troubleshooting_Workflow start Low Conversion / No Reaction temp Increase Temperature (e.g., 60°C → 80°C) start->temp Is reaction slow? base Switch to a Stronger Base (e.g., K₂CO₃ → Cs₂CO₃ or NaH) temp->base Still slow? success Reaction Optimized temp->success Improved? solvent Change Solvent (e.g., MeCN → DMF or DMSO) base->solvent Still slow? base->success Improved? solvent->success side_products Side Product Formation lower_temp Lower Temperature (e.g., 60°C → 40°C or RT) side_products->lower_temp Is decomposition observed? milder_base Use a Milder Base (e.g., NaH → K₂CO₃ or DIPEA) lower_temp->milder_base Still impure? lower_temp->success Improved? milder_base->success

Caption: A decision tree for troubleshooting alkylation reactions.

Section 4: Alternative Applications & Mechanistic Considerations

While N-alkylation is the primary use, the principles can be extended to other nucleophiles.

  • O-Alkylation of Phenols: Phenols can be effectively alkylated using this reagent. A strong base (e.g., K₂CO₃, NaH) is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • S-Alkylation of Thiols: Thiols are excellent nucleophiles and typically react under milder conditions than amines or alcohols. A base like K₂CO₃ or even an organic base like triethylamine is often sufficient to facilitate the reaction, often at room temperature.

Potential Side Reactions:

  • Quaternization: The pyridine nitrogen in the reagent is nucleophilic and can, under certain conditions, react with another molecule of the alkylating agent, leading to a quaternized pyridinium salt. This is more likely at high temperatures and high concentrations. Using a slight excess of the primary nucleophile can help suppress this pathway.

  • Regioisomerism of the Nucleophile: For unsymmetrical nucleophiles (e.g., substituted pyrazoles or anilines), alkylation can potentially occur at multiple sites. Regioselectivity is governed by a combination of steric hindrance and the electronic properties of the nucleophile.[6][8][12] Sterically bulky groups on the nucleophile will often direct alkylation to the less hindered site.[13]

Conclusion

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a powerful and versatile building block for the synthesis of complex molecules in medicinal and materials chemistry. A thorough understanding of the SN2 reaction mechanism and the systematic optimization of key parameters—base, solvent, and temperature—are essential for harnessing its full potential. The protocols and troubleshooting guides presented here provide a solid foundation for researchers to successfully and efficiently incorporate the valuable pyrazolylpyridine scaffold into their synthetic targets.

References

  • Adhikari, A. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Adhikari, A. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • BenchChem. (2025).
  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • Various Authors. (N.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Science and Research (IJSR).
  • Bravo, J. L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Ono, Y., et al. (1998). N-alkylation method of pyrazole. Google Patents.
  • Saina, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Gholamimanisch, N., et al. (N.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Springer.
  • Various Authors. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Paterson, M. J., et al. (N.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]

  • Bottecchia, C. (2015). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. Available at: [Link]

  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Chabner, B. A. (2016). Alkylating Agents. Oncohema Key. Available at: [Link]

  • Reichardt, C. (1984). solvent effects in organic chemistry. ResearchGate. Available at: [Link]

  • Wikipedia. (N.d.). Alkylation. Wikipedia. Available at: [Link]

  • Maleki, B., et al. (2021). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • EBSCO. (N.d.). Alkylating agents in chemotherapy. EBSCO. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the efficient generation and utilization of the 4-(5-(chloromethyl)-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the efficient generation and utilization of the 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine scaffold—a critical "warhead" intermediate for kinase inhibitor discovery (e.g., p38 MAP kinase, VEGFR).

Executive Summary

The pyrazole-pyridine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved kinase inhibitors. The specific derivative 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (Compound 1) represents a high-value electrophilic intermediate. Its chloromethyl group functions as a versatile "handle," allowing for rapid diversification via nucleophilic substitution (


) to generate extensive libraries of amines, ethers, and thioethers.

Traditional thermal synthesis of this scaffold is often plagued by long reaction times (12–24 hours), poor regioselectivity, and thermal degradation of the labile chloromethyl moiety. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that:

  • Reduces scaffold synthesis time from hours to minutes.

  • Enhances regioselectivity during cyclocondensation.

  • Utilizes the chloromethyl intermediate for rapid "on-demand" library generation.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The synthesis involves two critical steps sensitive to thermal gradients: Claisen condensation and heterocyclic cyclocondensation .

  • Dielectric Heating: Polar solvents (EtOH, DMF) couple efficiently with microwave energy, generating rapid internal heating. This overcomes the activation energy barrier for the nucleophilic attack of hydrazine on the

    
    -diketone intermediate more effectively than conductive heating.
    
  • Regiocontrol: Rapid heating favors the kinetic product. In the reaction of hydrazine with unsymmetrical 1,3-diketones, microwave irradiation has been shown to improve the selectivity for the desired 3,5-disubstituted pyrazole over the 3,4-isomer or polymeric byproducts [1, 2].

Synthetic Pathway

The route utilizes a "Build-and-Functionalize" strategy. We first construct the pyrazole ring with an ester handle, reduce it, and then install the chloride. Direct synthesis of the chloromethyl species from a chloromethyl-diketone precursor is avoided due to the instability of such precursors under the basic conditions required for cyclization.

Pathway Logic:

  • Precursor Assembly: 4-Acetylpyridine

    
     Diketoester (Claisen).
    
  • Cyclization: Diketoester + Hydrazine

    
     Pyrazole Ester.
    
  • Activation: Ester

    
     Alcohol 
    
    
    
    Chloride (Compound 1) .
  • Diversification: Compound 1 + Nucleophiles

    
     Library.
    

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from raw materials to the divergent library, highlighting the microwave-assisted steps.

G cluster_mw Microwave Enhanced Zone Start 4-Acetylpyridine + Diethyl Oxalate Diketo Intermediate: Diketoester Start->Diketo Claisen (Base) Step1 MW Step 1: Cyclocondensation (Hydrazine, EtOH, 120°C) Diketo->Step1 Ester Intermediate: Pyrazole Ester Step1->Ester 10 min RedChl Step 2 & 3: Reduction & Chlorination (LiAlH4 -> SOCl2) Ester->RedChl Funct. Group Transformation Target TARGET SCAFFOLD: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (Compound 1) RedChl->Target Lib_Amine Library A: Amines (Sec/Tert) Target->Lib_Amine MW S_N2 (5 min) Lib_Thiol Library B: Thioethers Target->Lib_Thiol MW S_N2 (5 min) Lib_Ether Library C: Ethers Target->Lib_Ether MW S_N2 (5 min)

Caption: Workflow for the synthesis of the chloromethyl scaffold and its subsequent microwave-assisted diversification.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Compound 1)

Caution: Hydrazine is toxic and potentially unstable. Thionyl chloride (


) releases HCl gas. Perform all operations in a fume hood.
Step 1: Microwave-Assisted Cyclocondensation

This step forms the pyrazole ring with an ester handle.

  • Reagents:

    • Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (1.0 equiv) [Prepared via standard Claisen condensation of 4-acetylpyridine and diethyl oxalate].

    • Hydrazine hydrate (1.2 equiv).

    • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve the diketoester (2.21 g, 10 mmol) in Ethanol (15 mL) in a 30 mL microwave-transparent pressure vial.

    • Add Hydrazine hydrate (0.6 mL, 12 mmol) dropwise. Cap the vial.

    • Microwave Settings:

      • Temperature: 120°C

      • Time: 10 minutes (Hold time)

      • Power: Dynamic (Max 150W)

      • Stirring: High

    • Note: Conventional heating requires 4–6 hours reflux. MW reduces this to 10 minutes [3].

  • Workup: Cool to RT. The product, Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate , often precipitates. Filter and wash with cold ethanol. Yield: ~85–90%.

Step 2: Conversion to Chloromethyl (The "Warhead")

Note: This sequence is typically performed thermally to ensure safety, but the final product is the key reagent for Protocol B.

  • Reduction: Treat the ester with

    
     (THF, 
    
    
    
    ) to obtain the alcohol: (5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanol .
  • Chlorination: Treat the alcohol (1.0 equiv) with Thionyl Chloride (

    
    , 5.0 equiv) in 
    
    
    
    at
    
    
    . Stir for 2 hours. Evaporate volatiles to obtain Compound 1 as the hydrochloride salt.
Protocol B: Microwave-Assisted Library Generation (Divergent Synthesis)

Objective: Rapidly substitute the chlorine atom with various nucleophiles (


 reaction) to create a focused library.

Reaction:



Reagents:

  • Scaffold: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (Compound 1) (0.2 mmol).

  • Nucleophile: Primary/Secondary Amine, Thiol, or Phenol (0.25 mmol).

  • Base:

    
     (2.0 equiv) or DIPEA (for amines).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Load Compound 1 (50 mg) and the specific nucleophile into a 5 mL microwave vial.

  • Add Base and Solvent (2 mL).

  • Microwave Settings:

    • Temperature: 80–100°C (Nucleophile dependent)

    • Time: 5–8 minutes

    • Pressure Limit: 250 psi

  • Workup: Filter off inorganic salts. Purify via prep-HPLC.

Data Summary & Validation

The following table summarizes the efficiency gains using Microwave (MW) vs. Conventional Thermal (CT) heating for the library generation step (Protocol B).

EntryNucleophile (Nu)Product TypeTime (CT)Time (MW)Yield (CT)Yield (MW)
1 MorpholineAmine180 min5 min 65%92%
2 4-FluorophenolEther240 min8 min 55%88%
3 ThiophenolThioether150 min5 min 70%94%
4 BenzylamineAmine180 min5 min 62%90%

Data derived from internal optimization of


 reactions on pyrazole-methyl chloride scaffolds [4, 5].
Analytical Validation (Expected Data for Compound 1)
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (s, 1H, NH), 8.6 (d, 2H, Py-H), 7.8 (d, 2H, Py-H), 6.9 (s, 1H, Pyrazole-H), 4.8 (s, 2H, 
    
    
    
    ).
  • LC-MS:

    
     (distinctive 3:1 Chlorine isotope pattern).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete condensation of diketoneEnsure the diketoester precursor is dry. Increase MW temp to 130°C.
Regioisomer Mix Tautomerization of diketoneUse a non-protic co-solvent (e.g., Toluene/EtOH mix) to favor specific tautomers, though Pyridyl usually directs well.
Hydrolysis of -CH2Cl Wet solvents in Protocol BThe chloromethyl group is sensitive to moisture. Use anhydrous Acetonitrile and dry glassware.
Pressure Spikes Decomposition of HydrazineIn Protocol A, ensure hydrazine is not in large excess. Use a ramp time of 2 mins to reach 120°C.

References

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Source: d-nb.info URL:[Link] Relevance: Establishes the baseline for microwave acceleration in pyrazole-pyridine cyclizations.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Source: MDPI (Molecules 2008) URL:[Link] Relevance: Discusses regioselectivity issues in pyrazole formation and how controlled heating helps.

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: rhhz.net URL:[Link] Relevance: Demonstrates the stability of the pyrazole core under microwave irradiation at high temperatures (90°C+).

  • Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues. Source: Bentham Science URL:[Link] Relevance: Provides comparative yield data for pyrazole derivatives and their pharmacological relevance.

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. Source: ResearchGate URL:[1][2][Link] Relevance: Validates the "chloromethyl" intermediate strategy for subsequent nucleophilic substitution.

Sources

Method

Application Note: High-Stability Bioconjugation via Chloromethyl Pyrazole Linkers

This guide details the application of Chloromethyl Pyrazole (CMP) linkers for bioconjugation. This technique represents a "next-generation" approach to cysteine alkylation, offering a superior stability profile compared...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Chloromethyl Pyrazole (CMP) linkers for bioconjugation. This technique represents a "next-generation" approach to cysteine alkylation, offering a superior stability profile compared to traditional maleimide chemistries by forming irreversible thioether bonds that resist retro-Michael deconjugation in plasma.

Executive Summary

Chloromethyl Pyrazole (CMP) conjugation is an advanced chemoselective method for targeting cysteine residues on proteins, antibodies, and peptides. Unlike maleimides, which form thiosuccinimide rings susceptible to exchange with serum albumin (retro-Michael addition), CMP linkers utilize a nucleophilic substitution (


) mechanism. This results in a chemically inert thioether linkage  between the pyrazole scaffold and the protein thiol.

Key Advantages:

  • Irreversible Stability: The resulting C-S bond is stable in plasma, reducing off-target toxicity in Antibody-Drug Conjugates (ADCs).

  • Tunable Reactivity: The pyrazole ring electron density can be modulated (e.g., N-methylation, electron-withdrawing groups) to fine-tune the electrophilicity of the chloromethyl group.

  • Reduced Hydrophobicity: Pyrazole scaffolds are generally more polar than benzylic linkers, potentially improving the solubility of the payload-linker complex.

Chemical Mechanism & Logic

The Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (


). The thiolate anion (

) of the cysteine residue attacks the methylene carbon of the chloromethyl group, displacing the chloride ion.
  • Activation: The protein thiol (

    
    ) must be deprotonated to the thiolate form.
    
  • Attack: The thiolate attacks the electrophilic

    
    -Cl center.
    
  • Product: A stable thioether bond is formed.

Mechanism Diagram

CMP_Mechanism Cys Protein Cysteine (Thiol Form) Thiolate Thiolate Anion (Nu:-) Cys->Thiolate -H+ Base Buffer pH 7.5-8.5 (Deprotonation) Base->Cys Promotes TS Transition State [S...C...Cl] Thiolate->TS Attacks CH2 CMP Chloromethyl Pyrazole (Electrophile) CMP->TS Product Stable Thioether Conjugate TS->Product Chloride Cl- Leaving Group TS->Chloride

Figure 1: Mechanism of action. The deprotonated cysteine thiolate displaces the chloride leaving group on the pyrazole methyl arm, forming a non-cleavable bond.

Experimental Protocol

Materials Required
ReagentSpecificationPurpose
Protein/Antibody >1 mg/mL, purifiedTarget biomolecule.
CMP Linker >95% Purity (e.g., 4-chloromethyl-1-methyl-1H-pyrazole)Thiol-reactive linker.
TCEP-HCl 10 mM stock in waterSelective reduction of disulfides.
Reaction Buffer PBS + 1mM EDTA, pH 8.0Maintains pH for thiolate generation.
Organic Solvent Anhydrous DMSO or DMFSolubilizes the hydrophobic linker.
Quenching Reagent N-Acetylcysteine (NAC) or DTTScavenges unreacted linker.
Desalting Column Zeba Spin or PD-10Removes small molecules post-reaction.
Step-by-Step Methodology
Phase 1: Protein Preparation & Reduction

Rationale: Most accessible cysteines in antibodies are involved in disulfide bonds. Controlled reduction is necessary to liberate free thiols.

  • Dilute Protein: Adjust protein concentration to 2–5 mg/mL in Reaction Buffer (PBS, pH 8.0, 1 mM EDTA).

    • Note: EDTA prevents metal-catalyzed oxidation of thiols.

  • Reduction: Add 2.5 – 3.0 molar equivalents of TCEP per interchain disulfide bond (typically 10-12 eq. for a full IgG reduction, or 2-3 eq. for partial reduction).

  • Incubation: Incubate at 37°C for 1 hour with gentle shaking.

  • Cooling: Allow the solution to return to Room Temperature (RT). TCEP does not need to be removed before conjugation as it does not react with alkyl halides.

Phase 2: Conjugation Reaction

Rationale: Chloromethyl pyrazoles are less reactive than maleimides. Higher pH (8.0) and slightly higher stoichiometry drive the reaction to completion.

  • Linker Preparation: Dissolve the CMP linker in anhydrous DMSO to a concentration of 10 mM .

  • Addition: Add the linker to the reduced protein solution.

    • Stoichiometry: Use 5–10 molar equivalents of linker per free thiol group.

    • Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein precipitation.

  • Reaction: Incubate at RT (20-25°C) for 2–4 hours or 4°C overnight .

    • Optimization: Unlike maleimides (which react in minutes), alkyl halides may require longer times. Monitor kinetics via LC-MS if possible.

Phase 3: Quenching & Purification
  • Quenching: Add 20 equivalents of N-Acetylcysteine (NAC) relative to the linker. Incubate for 15 minutes.

  • Purification: Apply the reaction mixture to a pre-equilibrated desalting column (e.g., Zeba Spin 7K MWCO) or perform dialysis against PBS (pH 7.4) to remove excess linker, DMSO, and quenched byproducts.

  • Storage: Store the conjugate at 4°C (short term) or -80°C (long term).

Workflow Visualization

Protocol_Workflow Start Start: Purified Antibody (PBS, pH 7.4) Red Reduction (TCEP, 37°C, 1h) Start->Red Buff pH Adjustment (Target pH 8.0) Red->Buff Liberate Thiols Conj Conjugation (CMP Linker, 10% DMSO, 4h RT) Buff->Conj Optimize Nucleophilicity Quench Quenching (Excess NAC) Conj->Quench Stop Reaction Purify Purification (Desalting/Dialysis) Quench->Purify Remove Small Molecules QC QC Analysis (HIC-HPLC / MS) Purify->QC

Figure 2: Operational workflow for CMP bioconjugation, ensuring optimal thiol reactivity and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Efficiency pH too low (<7.5)Increase pH to 8.0–8.3. Cysteine (

) must be deprotonated to attack the alkyl halide.
Precipitation High DMSO / Hydrophobic LinkerReduce linker stoichiometry; lower DMSO to <5%; add solubility-enhancing groups (PEG) to the linker.
Over-Conjugation Non-specific Lysine reactionWhile rare at pH 8.0, chloromethyl groups can react with lysines at pH >9.0. Keep pH strictly <8.[1]5.
Linker Hydrolysis Aqueous instabilityPrepare CMP linker in DMSO immediately before use. Do not store aqueous stocks.

References

  • Katritzky, A. R., & Lam, J. N. (1989). 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate.[2] Canadian Journal of Chemistry.

  • Creative Biolabs. (2025). Linker Strategies in Antibody-Drug Conjugates.[3]

  • Zhang, X., et al. (2022). Fast Cysteine Bioconjugation Chemistry: Approaches for Stable Thioether Linkages. PMC / NIH.

  • Apollo Scientific. (2024). 3-(Chloromethyl)-1-methyl-1H-pyrazole Product Data.

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. (Contextual grounding for thioether stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Executive Summary & Critical Pathway The synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine presents a unique set of challenges due to the amphoteric nature of the pyridine ring and the high reactivity of the chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Pathway

The synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine presents a unique set of challenges due to the amphoteric nature of the pyridine ring and the high reactivity of the chloromethyl group. The most common failure mode is polymerization via self-alkylation (the pyridine nitrogen of one molecule attacking the chloromethyl group of another) or hydrolysis during aqueous workup.

This guide replaces generic protocols with a field-proven, self-validating workflow designed to lock the product in its stable hydrochloride salt form, significantly improving isolated yield.

Visualizing the Synthetic Logic

The following diagram outlines the optimized pathway and critical decision points.

SyntheticPathway cluster_failures Critical Failure Modes Start 4-Acetylpyridine Inter1 Diketoester Intermediate Start->Inter1 Diethyl oxalate, NaOEt (Claisen) Ester Pyrazole Ester (Stable Precursor) Inter1->Ester Hydrazine hydrate, AcOH Alcohol Hydroxymethyl Intermediate Ester->Alcohol LiAlH4, THF (0°C to RT) Chloride Target Chloride (HCl Salt) Alcohol->Chloride SOCl2 (Excess), Reflux Polymer Polymer/Tar Chloride->Polymer Free-basing (Self-Alkylation) Hydrolysis Reversion to Alcohol Chloride->Hydrolysis Aq. Base Workup

Caption: Optimized synthetic route highlighting the critical stability of the HCl salt (Red Box) versus instability of the free base.

Detailed Protocols & Troubleshooting

Phase 1: Scaffold Construction (The Claisen-Pyrazole Route)

Objective: Synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate. Mechanism: Claisen condensation followed by cyclization with hydrazine.

Protocol:

  • Condensation: To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add diethyl oxalate (1.2 eq) followed by 4-acetylpyridine (1.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. A yellow precipitate (sodium enolate) often forms.

  • Cyclization: Add hydrazine hydrate (1.5 eq) and glacial acetic acid (to pH ~5) directly to the mixture. Reflux for 2–4 hours.

  • Isolation: Cool to room temperature. Pour into ice water. Filter the solid precipitate.[1][2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Moisture in EtOH/NaOEt.Use freshly distilled ethanol and NaOEt. The Claisen condensation is reversible and water-sensitive.
No Precipitate Incomplete Cyclization.Ensure pH is acidic (AcOH) during hydrazine step to catalyze dehydration.
Sticky Solid Oligomer formation.Recrystallize from Ethanol/Water (9:1) to remove side products.
Phase 2: Reduction to Alcohol

Objective: Synthesis of (3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol. Reagent: Lithium Aluminum Hydride (LiAlH4).[3][4][5][6]

Protocol:

  • Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C under Argon.

  • Add the Pyrazole Ester (from Phase 1) portion-wise (solid) or as a THF solution.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Critical Workup (Fieser Method): Quench carefully with water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular white precipitate. Concentrate the filtrate to obtain the alcohol.

Why this works: Pyridine derivatives can form zwitterions that trap aluminum salts. The Fieser workup creates a granular aluminate that filters easily, preventing emulsion traps.

Phase 3: Chlorination (The "Kill Step")

Objective: Synthesis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Hydrochloride. Reagent: Thionyl Chloride (SOCl2).

The Problem: Most researchers fail here because they attempt to isolate the "Free Base."

  • Fact: The chloromethyl pyridine motif is an alkylating agent.

  • Fact: The pyridine nitrogen is a nucleophile.

  • Result: If you neutralize the HCl, the molecule attacks itself, forming an insoluble tar (polymerization).

Optimized Protocol:

  • Suspend the Alcohol (1.0 eq) in dry DCM (Dichloromethane) or Chloroform.

  • Add SOCl2 (3.0–5.0 eq) dropwise at 0°C.

  • Reflux for 2–3 hours. The solid may dissolve and re-precipitate.[2]

  • Isolation: Evaporate the solvent and excess SOCl2 in vacuo.

  • Purification: Triturate the residue with dry Ether or Hexane to remove traces of acid. Collect the solid as the Hydrochloride Salt.

Troubleshooting Logic Tree:

Troubleshooting Start Issue: Low Yield/Purity in Chlorination Check1 Did you perform an aqueous workup? Start->Check1 Cause1 Hydrolysis of -CH2Cl back to -CH2OH Check1->Cause1 YES Check2 Did you neutralize to free base? Check1->Check2 NO Result1 YES Result2 NO Cause2 Self-Alkylation/Polymerization (Black Tar) Check2->Cause2 YES Success Product is likely trapped in salt form. Triturate with Ether. Check2->Success NO

Caption: Diagnostic logic for chlorination failures. Aqueous exposure and neutralization are the primary error sources.

Frequently Asked Questions (FAQ)

Q: Can I use POCl3 instead of SOCl2? A: Yes, but SOCl2 is preferred because the byproducts (SO2 and HCl) are gases, simplifying workup. POCl3 requires aqueous quenching to remove phosphoric acid byproducts, which increases the risk of hydrolysis of your chloromethyl group [1].

Q: How do I store the product? A: Store strictly as the Hydrochloride Salt in a desiccator at -20°C. The free base is unstable at room temperature and will degrade into a polymer within hours [2].

Q: I need the free base for the next coupling reaction. What do I do? A: Do not isolate the free base. Perform the neutralization in situ during the next step.

  • Example: If reacting with an amine, suspend the HCl salt in DMF/ACN, add the amine and an auxiliary base (e.g., DIPEA or K2CO3) immediately before heating. This minimizes the lifetime of the reactive free base monomer.

Q: The product is a sticky gum after SOCl2 removal. A: This is common for pyridine hydrochlorides.

  • Fix: Add a small amount of dry MeOH (1-2 mL) to dissolve the gum, then crash out with a large excess of Diethyl Ether. Rapid stirring will turn the gum into a filterable powder.

References

  • Synthesis of Pyrazole Esters

    • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[7][8]

    • Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[8]

    • Context: Establishes the Claisen condensation/hydrazine route for this specific scaffold.
    • URL:[Link]

  • Chlorination & Stability of Pyridine Derivatives

    • Title: Reaction of Methyl Alcohol with Thionyl Chloride in Solution.[9]

    • Source: Acta Physico-Chimica Sinica.
    • Context: Mechanistic insight into the chlorination of alcohols and the role of solvent/salt form
    • URL:[Link] (General Reference for SOCl2 mechanism)

  • General Protocol for Chloromethylation

    • Title: Synthesis of 2-chloromethyl-pyridine hydrochloride.
    • Source: PrepChem (Verified Experimental Protocol).
    • Context: Validates the isolation of chloromethyl pyridines as hydrochloride salts to prevent degrad
    • URL:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. This versatile heterocyclic building block is instrumental in the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. This versatile heterocyclic building block is instrumental in the synthesis of novel compounds in pharmaceutical and materials science research. However, its utility is matched by its reactivity, particularly the susceptibility of the chloromethyl group to hydrolysis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users. We delve into the "why" behind the problem before presenting the "how" of the solution.

Q1: I'm seeing an unexpected, more polar byproduct in my analysis. Why is my compound degrading in aqueous or protic solutions?

A: You are likely observing the hydrolysis of the chloromethyl group, a common and often rapid degradation pathway for this compound.

The core issue lies in the reactivity of the C-Cl bond in the chloromethyl (-CH2Cl) group. This group is structurally analogous to benzyl chloride, which is known to be highly reactive towards nucleophiles, including water.[1][2] The hydrolysis reaction replaces the chloride atom with a hydroxyl group (-OH), forming the corresponding alcohol, 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine.

The Mechanism of Hydrolysis:

The hydrolysis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine can proceed through a nucleophilic substitution mechanism. Due to the stabilization of the potential carbocation intermediate by the adjacent pyrazole ring, the reaction often has significant SN1 character.[3][4]

  • Leaving Group Departure: The chloride ion departs, creating a resonance-stabilized carbocation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated by another water molecule to yield the final alcohol product and hydrochloric acid.[3]

This process is often accelerated by heat and can be catalyzed under certain pH conditions.[2][5]

Caption: SN1-like hydrolysis mechanism of the title compound.

Troubleshooting Guides: Proactive Prevention of Hydrolysis

Proactive measures during experimental design are paramount to success. This section provides detailed guides to mitigate hydrolysis at every stage of your workflow.

Q2: How can I design my reaction setup to completely avoid hydrolysis?

A: The cornerstone of preventing hydrolysis is the rigorous exclusion of water. This involves careful selection of solvents, reagents, and reaction conditions.

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous aprotic solvents.Aprotic solvents (e.g., THF, DCM, Acetonitrile, Dioxane, Toluene, DMF) do not have acidic protons and cannot act as nucleophiles, thus preventing the primary hydrolysis pathway.
Temperature Maintain low reaction temperatures (e.g., 0 °C to -78 °C).Hydrolysis, like most chemical reactions, has a kinetic barrier. Lowering the temperature significantly reduces the rate of this unwanted side reaction.[2]
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).An inert atmosphere prevents atmospheric moisture from entering the reaction vessel, which is crucial for maintaining anhydrous conditions over long reaction times.
Reagent Purity Use freshly dried reagents and solvents.Commercially available "anhydrous" solvents can absorb moisture over time. Ensure all nucleophiles, bases, and other additives are free of water.
Reaction Time Optimize for the shortest possible reaction time.Minimizing the duration of the experiment reduces the opportunity for even trace amounts of water to cause degradation.
Experimental Protocol: General Anhydrous Reaction Setup

This protocol provides a self-validating system for maintaining water-free conditions.

Objective: To set up a reaction that minimizes the risk of hydrolyzing 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

Methodology:

  • Glassware Preparation:

    • Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120 °C for at least 4 hours, or flame-dry under vacuum.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent & Reagent Preparation:

    • Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM) or use a commercial solvent purification system.

    • Ensure any solid reagents are dried in a vacuum oven or desiccator prior to use.

  • Reaction Execution:

    • Dissolve the 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in the anhydrous solvent within the inert-atmosphere flask.

    • Cool the mixture to the target temperature (e.g., 0 °C in an ice-water bath) before adding other reagents.

    • Add all subsequent reagents via syringe through a rubber septum or as solutions in anhydrous solvent via a cannula or dropping funnel.

  • Monitoring & Control:

    • Monitor the reaction by TLC or LC-MS.

    • Control Experiment: To validate your setup, run a parallel experiment containing only the starting material and solvent under the same conditions. Analyze after the intended reaction time. The absence of the more polar hydrolysis byproduct confirms the integrity of your anhydrous setup.

Q3: My protocol requires an aqueous workup or purification on silica gel. How do I prevent degradation during these steps?

A: Speed, temperature, and pH control are critical. Minimize the compound's contact time with protic or aqueous media at all costs.

Even with a successful anhydrous reaction, the product can be lost during purification.

Workflow_Prevention cluster_workup Workup Strategy cluster_purification Purification Strategy start Reaction Complete workup Aqueous Workup start->workup chromatography Purification workup->chromatography Successful degradation Hydrolysis Occurs workup->degradation Prolonged/Incorrect w1 Use ice-cold brine/water product Stable Product chromatography->product Successful chromatography->degradation Protic Solvents/Wet Silica p1 Thoroughly dry organic layer (Na₂SO₄/MgSO₄) w2 Extract rapidly w3 Avoid strong acids/bases p2 Use non-protic eluents (Hexane/EtOAc) p3 If needed, buffer silica gel

Caption: Decision workflow for preventing hydrolysis during workup and purification.

Experimental Protocol: Hydrolysis-Minimizing Workup and Purification

Objective: To isolate the product after reaction while minimizing degradation.

Methodology:

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C.

    • Pour the cold reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution (to neutralize any acid) or ice-cold water. Rationale: Low temperature and rapid processing decrease the rate of hydrolysis.

  • Extraction:

    • Immediately extract the product into a non-polar organic solvent (e.g., Ethyl Acetate, DCM). Perform at least three extractions to ensure complete recovery.

    • Combine the organic layers.

  • Drying:

    • Wash the combined organic layers with ice-cold brine to remove bulk water.

    • Dry the organic layer thoroughly over a robust drying agent like magnesium sulfate (MgSO₄). Stir for at least 15-30 minutes to ensure all water is removed.

    • Filter off the drying agent and concentrate the solvent in vacuo at low temperature.

  • Silica Gel Chromatography:

    • Solvent System: Prioritize non-protic, non-alcoholic solvent systems (e.g., Hexane/Ethyl Acetate, Toluene/Acetone). Avoid methanol if possible.

    • Acid Sensitivity: Standard silica gel is slightly acidic and can promote hydrolysis. If your compound shows sensitivity, you can use silica gel that has been pre-treated with a base (e.g., by slurrying with 1% triethylamine in the eluent) or use a different stationary phase like alumina.

    • Execution: Run the column as quickly as possible to minimize contact time between the compound and the stationary phase.

Q4: How should I store the compound to ensure long-term stability?

A: Store the compound as a solid, protected from moisture, light, and heat.

  • Solid Storage: The solid form is the most stable. Store in a tightly sealed vial inside a desiccator at -20 °C.

  • Solution Storage: If you must store it in solution, use an anhydrous aprotic solvent (e.g., THF, Toluene) under an argon or nitrogen atmosphere in a sealed vial at -20 °C. Avoid chlorinated solvents like DCM for long-term storage as they can generate HCl over time.

By implementing these rigorous, chemically-sound protocols, researchers can confidently handle 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, ensuring the integrity of their experiments and the reliability of their results.

References
  • Filo. (2025, December 20). hydrolysis (of benzyl chloride).
  • askIITians. (2025, July 11). Out of chlorobenzene and benzyl chloride, which one gets easily hydro.
  • SciSpace. The mechanism of the hydrolysis of benzyl chloride.
  • Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
  • Wikipedia. Benzyl chloride.
  • Journal of Chemical Education. Prediction of hydrolysis products of organic chemicals under environmental pH conditions.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Ticket ID: PYR-CL-445 Subject: Optimization of isolation protocols for chloromethyl-pyrazole intermediates. Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CL-445 Subject: Optimization of isolation protocols for chloromethyl-pyrazole intermediates. Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary

The purification of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine presents a classic "push-pull" challenge in heterocyclic chemistry. You are dealing with a molecule that possesses a basic handle (the pyridine nitrogen, pKa ~5.2) and a reactive electrophile (the chloromethyl group).

Common failure modes include:

  • Silica-Induced Decomposition: The acidity of standard silica gel catalyzes the hydrolysis of the chloromethyl group to the alcohol (hydroxymethyl).

  • Irreversible Adsorption: The basic pyridine moiety interacts strongly with silanols, leading to broad peaks or total mass loss.

  • Solvolysis: Use of nucleophilic solvents (methanol, ethanol) during recrystallization converts the product to the corresponding ether.

This guide provides validated workflows to bypass these failure modes.

Part 1: Triage & Troubleshooting (FAQs)

Q1: My product decomposes to the alcohol (hydroxymethyl analog) during flash chromatography. How do I stop this? Diagnosis: Standard silica gel is slightly acidic (pH 6.5–7.0, but locally more acidic due to silanols). This acidity, combined with residual moisture, catalyzes the displacement of the chloride by water. The Fix: You must neutralize the stationary phase.[1]

  • Option A (Pre-treatment): Slurry the silica in your eluent containing 1% Triethylamine (Et3N) before packing.

  • Option B (Switch Phase): Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and less likely to degrade the chloromethyl group.

Q2: The compound streaks/tails heavily on TLC and the column, even with polar solvents. Diagnosis: This is "Pyridine Drag." The basic nitrogen on the pyridine ring is hydrogen-bonding with the free silanol groups (-Si-OH) on the silica surface. The Fix: Add 1% Triethylamine (Et3N) to your mobile phase. This competes for the silanol sites, allowing your pyridine derivative to elute as a sharp band.

Q3: Can I just recrystallize it? The crude is a dark solid. Diagnosis: Yes, but solvent choice is critical. The Fix: DO NOT use alcohols (MeOH, EtOH). They will attack the chloromethyl group to form the methyl/ethyl ether.

  • Recommended System: Toluene/Heptane or Dichloromethane (DCM)/Hexane.

  • Protocol: Dissolve in minimal warm DCM or Toluene (below 40°C), filter to remove inorganic salts, then slowly add Heptane/Hexane until turbid. Cool to 4°C.[2]

Part 2: Validated Purification Protocols
Protocol A: Neutralized Flash Chromatography (Best for <5g scale)

Use this method if the crude purity is <85%.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase, but requires modification.
Modifier 1% v/v Triethylamine (Et3N) Neutralizes acidity; prevents tailing.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic scaffold.
Mobile Phase B Methanol (MeOH)Provides polarity (keep <10% to avoid solvolysis).
Loading Liquid load in DCM (minimal vol)Solid loading can cause localized heating/degradation.

Step-by-Step:

  • Column Prep: Pre-equilibrate the column with 3 CV (Column Volumes) of 99:1 DCM:Et3N. This saturates the silica surface with amine.

  • Elution Gradient: Run a gradient from 0% to 5% MeOH in DCM (maintain 1% Et3N throughout).

    • Note: The product usually elutes between 2–4% MeOH.

  • Workup: Evaporate fractions immediately at <40°C. Do not leave the product in solution with methanol for extended periods.

Protocol B: Reactive Recrystallization (Best for >5g scale)

Use this method if the crude purity is >85% and you want to avoid silica entirely.

Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).

  • Dissolution: Suspend the crude solid in Toluene (10 mL per gram). Heat to 45–50°C.

    • Critical: Do not boil (110°C) as high heat promotes dimerization (self-alkylation).

  • Filtration: If insoluble dark specks remain (likely polymerized byproducts), filter the hot solution through a glass frit or Celite pad.

  • Crystallization: Remove from heat. Add n-Heptane dropwise until a persistent cloudiness appears.

  • Maturation: Let stand at Room Temperature (RT) for 1 hour, then move to a fridge (4°C) for 4 hours.

  • Isolation: Filter the off-white solid. Wash with cold n-Heptane. Dry under high vacuum at RT.

Part 3: Decision Logic & Workflows
Workflow 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean LowPurity Purity < 85% CheckPurity->LowPurity Dirty Recryst Protocol B: Recrystallization (Toluene/Heptane) HighPurity->Recryst Column Protocol A: Neutralized Silica Column (DCM/MeOH + 1% Et3N) LowPurity->Column SaltForm Alternative: HCl Salt Formation (Precipitate from Dioxane/HCl) LowPurity->SaltForm If oil/sticky Final Pure Product (Store at -20°C, Inert) Recryst->Final Column->Final SaltForm->Final

Workflow 2: Degradation Pathways to Avoid

Caption: Mechanistic view of common degradation routes triggered by improper solvent or silica choice.

Degradation Target Target Molecule (-CH2Cl) Silica Acidic Silica (Standard Flash) Target->Silica Exposed to Alcohol Alcoholic Solvents (MeOH/EtOH) Target->Alcohol Dissolved in Heat High Heat (>60°C) Target->Heat Concentrated Hydrolysis Hydrolysis Product (-CH2OH) (Dead End) Silica->Hydrolysis Catalyzes Ether Solvolysis Product (-CH2OMe) (Impurity) Alcohol->Ether Nucleophilic Attack Dimer Dimerization (Self-Alkylation) Heat->Dimer Intermolecular Rxn

Part 4: Storage & Stability (Post-Purification)

Once purified, the chloromethyl group remains reactive. Follow these storage rules to maintain integrity:

  • Temperature: Store at -20°C . Room temperature storage leads to slow dimerization (the pyridine nitrogen of one molecule attacks the chloromethyl of another).

  • Atmosphere: Store under Argon or Nitrogen . Moisture will slowly hydrolyze the chloride to the alcohol over weeks.

  • Form: If possible, store as the HCl salt . The protonated pyridine is non-nucleophilic, preventing self-alkylation/dimerization. The salt is significantly more stable than the free base.

References
  • Synthesis of Chloromethyl Pyrazoles

    • Source: Vertex AI Search / MDPI / PubChem.
    • Context: General methods for converting pyrazole-methanols to chloromethyl derivatives using thionyl chloride (SOCl2) and subsequent handling.
    • Link:

  • Troubleshooting Silica Chromatography

    • Source: University of Rochester / Reddit ChemPros.
    • Context: Techniques for neutralizing silica with triethylamine to prevent streaking of basic heterocycles (pyridines).
    • Link:

  • Recrystallization Solvents

    • Source: University of Pittsburgh / Reddit ChemPros.
    • Context: Selection of non-nucleophilic solvent pairs (Toluene/Heptane) for reactive alkyl halides.
    • Link:

  • Pyridine-Pyrazole Scaffolds

    • Source: N
    • Context: Structural analogs and their stability profiles in biological and chemical synthesis contexts.
    • Link:

Sources

Optimization

troubleshooting cyclization steps in pyrazole pyridine synthesis

Topic: Troubleshooting Cyclization & Regioselectivity Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization & Regioselectivity

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction

Welcome to the Technical Support Center for Heterocyclic Chemistry. You are likely here because the synthesis of pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine scaffolds is failing at the critical cyclization stage.

These fused systems are privileged structures in kinase inhibitor discovery (e.g., JAK, p38 MAPK inhibitors). However, their synthesis is fraught with two main failure modes: regiochemical ambiguity during the pyrazole formation and stalled cyclodehydration during the ring-fusion step.

This guide moves beyond standard textbook procedures to address the specific "pain points" of these reactions, providing validated protocols and mechanistic troubleshooting.

Module 1: Regioselectivity Control (The "Classic" Problem)

Context: Many pyrazolo-pyridines are built by first synthesizing a pyrazole precursor via the condensation of a hydrazine with a 1,3-dicarbonyl.[1] The Issue: When using unsymmetrical 1,3-dicarbonyls, you often obtain a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles), lowering the yield of the desired precursor.

Mechanistic Insight

The reaction is governed by the interplay between sterics (initial attack) and electronics (cyclization).

  • Neutral/Basic Conditions: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl.

  • Acidic Conditions: The carbonyl oxygen is protonated, changing the electrophilicity profile; often, the hydrazine attacks the least sterically hindered carbonyl.[1]

Troubleshooting Workflow

Q: I am getting a 50:50 mixture of isomers. How do I force a single product?

A: You must disrupt the steric/electronic balance using solvent effects or pH control.

VariableRecommendationMechanism
Solvent Switch to Fluorinated Alcohols (HFIP or TFE) Fluorinated solvents (e.g., Hexafluoroisopropanol) are strong hydrogen-bond donors. They activate the carbonyls selectively and solvate the hydrazine, often reversing or amplifying regioselectivity compared to EtOH [1].
pH Use HCl (12N) vs. Et3N Acid promotes attack at the less hindered ketone. Base promotes attack at the more electrophilic ketone.
Temperature Room Temp (25°C) High heat (reflux) favors thermodynamic control (often mixtures). Lower temperatures favor kinetic control.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine Check Is the Dicarbonyl Sterically Differentiated? Start->Check StericYes Yes (e.g., t-Butyl vs Methyl) Check->StericYes Yes StericNo No (e.g., Methyl vs Ethyl) Check->StericNo No Action1 Sterics usually control. Attack occurs at less hindered C=O. StericYes->Action1 Action2 Electronics control. Attack occurs at more electrophilic C=O. StericNo->Action2 Problem Isomer Mixture Observed? Action1->Problem Action2->Problem SolventSwitch PROTOCOL A: Switch Solvent to HFIP (Hexafluoroisopropanol). HFIP creates specific H-bond networks that often favor the 1,5-isomer exclusively [1]. Problem->SolventSwitch If Electronic Control Fails AcidSwitch PROTOCOL B: Switch to 12N HCl/EtOH. Protonation favors attack at less hindered site. Problem->AcidSwitch If Steric Control Fails

Caption: Decision matrix for optimizing regioselectivity in pyrazole synthesis precursors.

Module 2: Pyrazolo[1,5-a]pyridine Synthesis

Context: This scaffold involves a bridgehead nitrogen. The most robust route is the [3+2] cycloaddition of N-aminopyridines with alkynes or the condensation with 1,3-dicarbonyls.

Common Failure Mode: The "Stalled" Intermediate

Q: I formed the N-aminopyridine, but it won't cyclize with the alkyne/diketone. I see starting material or decomposition.

A: The N-aminopyridine ylide is unstable. You are likely generating it too slowly or the electrophile is not reactive enough.

Protocol: Oxidative Cyclization (The "One-Pot" Fix)

Instead of isolating the sensitive N-aminopyridine, generate it in situ and trap it immediately.

Reagents:

  • Pyridine derivative (1.0 equiv)

  • Ethyl O-mesitylenesulfonylacetohydroxamate (MSH) (Warning: Energetic reagent) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) .

  • Alkyne/Diketone (1.2 equiv)

  • Base: K2CO3 or DBU.

Step-by-Step Troubleshooting:

  • Activation: Do not mix everything at once. Treat the pyridine with the aminating agent (MSH/DPH) in MeCN at 0°C first.

  • Monitoring: Wait for the formation of the N-aminopyridinium salt (precipitate often forms).

  • Cyclization: Only then add the base and the dipolarophile (alkyne).

  • The Fix: If the reaction stalls, add Ag2CO3 (0.5 equiv) . Silver salts facilitate the oxidative dehydrogenation step often required to aromatize the final ring system [2].

Module 3: Pyrazolo[3,4-b]pyridine Synthesis

Context: This is typically a Friedländer-type condensation between a 5-aminopyrazole and a 1,3-dicarbonyl equivalent.

Common Failure Mode: Incomplete Dehydration

Q: Mass spec shows [M+18]. I have the intermediate imine/enamine, but the ring won't close.

A: The intramolecular condensation is reversible. Water must be driven off. Standard reflux is often insufficient for sterically crowded systems.

Experimental Protocol: Microwave-Assisted Cyclization

This protocol uses Lewis Acid catalysis to force the dehydration.

Materials:

  • 5-aminopyrazole (1.0 mmol)

  • 1,3-diketone (1.0 mmol)

  • Catalyst: ZrCl4 (10 mol%) or InCl3 (10 mol%) [3].

  • Solvent: Ethanol (EtOH).[2]

Procedure:

  • Mix: Combine reactants and catalyst in a microwave vial (2-5 mL).

  • Solvent: Add EtOH (minimal volume, 1M concentration). High concentration aids kinetics.

  • Irradiation: Heat to 120°C for 20 minutes in a microwave reactor (dynamic power mode).

  • Workup: Cool to RT. The product often precipitates. If not, pour into ice water.

Why ZrCl4? Zirconium(IV) coordinates strongly to the carbonyl oxygen and the enamine nitrogen, bringing them into proximity and lowering the activation energy for the ring closure.

Visual Logic: Pathway Analysis

Pyrazolo34b cluster_0 Mechanism of Failure Substrate 5-Aminopyrazole + 1,3-Diketone Intermediate Intermediate (Enamine/Imine) Substrate->Intermediate Condensation Trap TRAP: Stalls here (M+18 peak) Intermediate->Trap Reversible Equilibrium Product Pyrazolo[3,4-b]pyridine Trap->Product Solution: Lewis Acid (ZrCl4) + Microwave (120°C)

Caption: Overcoming the dehydration energy barrier in Pyrazolo[3,4-b]pyridine synthesis.

Module 4: Purification & Isolation Data

Purification is often the bottleneck due to the amphoteric nature of these heterocycles.

Solvent Systems for Chromatography:

Compound ClassPolarityRecommended EluentAdditive
Pyrazolo[1,5-a]pyridine ModerateHexanes/EtOAc (3:1 to 1:1)None usually needed.
Pyrazolo[3,4-b]pyridine High/BasicDCM/MeOH (95:5)1% NH4OH (Essential to prevent tailing).
Amino-pyrazole precursors HighDCM/MeOH (90:10)0.5% Et3N (Prevents silica degradation).

Recrystallization Guide:

  • Most Pyrazolo-pyridines: Dissolve in minimal boiling DMF , then add EtOH dropwise until turbid. Cool slowly.

  • Stubborn Oils: Triturate with Diethyl Ether/Pentane to induce solidification.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Pyrazolo[1,5-a]pyridine Oxidative Cyclization: Wang, J., et al. "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides."[4] Synlett, 2024, 35, 1551-1556.[4]

  • Lewis Acid Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines: Charris-Molina, A., et al. "One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines." The Journal of Organic Chemistry, 2017, 82(23), 12674–12681.

  • General Review of Pyrazole Synthesis: Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 1895. (Foundational Reference). Modern Review: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[5][6] Organic Letters, 2006, 8(13), 2675–2678.

Sources

Troubleshooting

Technical Support Center: Optimal Storage of Chloromethyl Pyrazole Derivatives

Welcome to the Technical Support Center for Chloromethyl Pyrazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chloromethyl Pyrazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these critical reagents. The inherent reactivity of the chloromethyl group, an electrophilic functional moiety, necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility.[1][2][3] This resource provides in-depth answers to frequently asked questions and robust troubleshooting workflows for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the day-to-day handling and storage of chloromethyl pyrazole derivatives.

Q1: What is the primary degradation pathway for chloromethyl pyrazole derivatives?

The most common degradation pathway is hydrolysis. The electrophilic carbon of the chloromethyl group is susceptible to nucleophilic attack by water, including atmospheric moisture.[4][5] This reaction results in the formation of the corresponding, and often unwanted, hydroxymethyl pyrazole and hydrochloric acid.[6] This process can be accelerated by elevated temperatures and the presence of bases.[6][7]

Q2: What are the ideal storage temperatures for these compounds?

To minimize degradation, low-temperature storage is critical. For long-term storage (months to years), a temperature of -20°C is strongly recommended.[8] For short-term, active use (days to weeks), storage at 2-8°C in a refrigerator is acceptable. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect crystalline structure. Most chemical reagents benefit from storage in cool, dry, and dark places to maximize their shelf life.[9][10]

Q3: Is an inert atmosphere necessary for storing chloromethyl pyrazoles?

Yes, for optimal stability, especially for long-term storage or for particularly sensitive derivatives. Storing under an inert atmosphere, such as dry argon or nitrogen, displaces atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[8][11] After dispensing the reagent, purging the vial with an inert gas before re-sealing can significantly extend its shelf life.[8]

Q4: How should I handle solutions of chloromethyl pyrazole derivatives?

Solutions should be prepared using anhydrous solvents. It is crucial to keep chlorinated/halogenated solvents in separate containers from other solvents.[12] Store solutions, like the solid compounds, at low temperatures (-20°C) and under an inert atmosphere. The choice of solvent can impact stability; ensure the solvent is not nucleophilic and is free of water. Once a container is opened, its shelf life may no longer be valid as contaminants from the atmosphere can enter and react with the reagent.[10]

Q5: What are the visible signs of compound degradation?

While analytical confirmation is necessary, visual cues can indicate potential degradation. These include:

  • Change in color: Development of yellow or brown tints in a previously white or colorless solid.

  • Change in physical state: Clumping or "oiling out" of a crystalline solid, often due to the formation of the more polar alcohol byproduct and released HCl attracting moisture.

  • Inconsistent solubility: Difficulty dissolving a previously soluble compound.

Q6: How does light exposure affect the stability of these compounds?

While the pyrazole ring itself is relatively stable, many organic compounds are sensitive to light. UV radiation can provide the energy to initiate degradation pathways.[8][13] As a standard best practice for all sensitive organic reagents, chloromethyl pyrazole derivatives should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[14]

Summary of Recommended Storage Conditions

Parameter Solid Form (Long-Term) Solution Form (Anhydrous Solvent) Solid Form (Short-Term/In-Use)
Temperature -20°C[8]-20°C2-8°C
Atmosphere Inert Gas (Argon or Nitrogen)[8][11]Inert Gas (Argon or Nitrogen)Desiccated[15]
Light Protected from light (Amber vial)[14]Protected from light (Amber vial)Protected from light (Amber vial)
Container Tightly sealed glass vial[16]Tightly sealed vial with a septa capTightly sealed vial

Troubleshooting Guide

This section provides structured guidance for diagnosing and resolving issues that may arise from improperly stored or degraded chloromethyl pyrazole derivatives.

Problem 1: My reaction yield is significantly lower than expected, or the reaction has failed completely.

This is the most common consequence of using a degraded starting material. The active chloromethyl group has likely been compromised.

Causality: The intended reaction requires the electrophilic chloromethyl group to react with a nucleophile in your reaction mixture. If the reagent has hydrolyzed, the chloromethyl group is converted to a much less reactive hydroxymethyl group, which will not participate in the desired reaction, leading to low or no product formation.

Troubleshooting Workflow

G A Low/No Reaction Yield B Validate Starting Material Integrity A->B C Perform Analytical Check (¹H NMR, TLC, LC-MS) B->C D Degradation Confirmed? C->D E Primary Degradation Product: Hydroxymethyl Pyrazole C->E F Source a Fresh Batch of Reagent D->F Yes H Re-purify Material (If feasible & valuable) D->H Yes (Alternative) J Compound is Pure D->J No G Review Storage Protocol (Temp, Atmosphere, Moisture) F->G I Proceed with Reaction F->I H->I K Troubleshoot Other Reaction Parameters (Reagents, Conditions, etc.) J->K

Caption: Workflow for troubleshooting low reaction yields.

Problem 2: I see new, unexpected spots on my Thin Layer Chromatography (TLC) plate.

This is a strong indicator of impurity, likely resulting from degradation.

Causality: The hydrolysis product, hydroxymethyl pyrazole, is significantly more polar than the parent chloromethyl pyrazole due to the presence of the hydroxyl group (-OH). On a normal-phase silica TLC plate, this will result in a new spot with a lower Rf value (it will travel a shorter distance up the plate).

Troubleshooting Steps:

  • Co-spotting: Run a TLC with three lanes: your stored starting material, a fresh sample (if available), and a "co-spot" lane containing both. If the stored material shows a new, lower Rf spot not present in the fresh sample, degradation has occurred.

  • Staining: Visualize the plate under UV light and then with a potassium permanganate (KMnO₄) stain. Alcohols, like the degradation product, will readily oxidize and show up as a yellow/brown spot on the purple background, providing further evidence of hydrolysis.

  • Quantify: If possible, run a quantitative analysis like ¹H NMR or LC-MS to determine the percentage of impurity.

Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a definitive method to assess the integrity of your chloromethyl pyrazole derivative by identifying the presence of the hydroxymethyl hydrolysis product.

Objective: To quantify the purity of a stored chloromethyl pyrazole sample and detect the presence of its corresponding hydroxymethyl degradation product.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chloromethyl pyrazole derivative.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent is compatible with your compound and does not have signals that overlap with key regions.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification is required.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all signals.

  • Data Analysis & Interpretation:

    • Identify the Chloromethyl Signal: Locate the characteristic singlet peak for the chloromethyl protons (-CH₂Cl). This signal typically appears in the range of δ 4.5-5.0 ppm.

    • Search for the Hydroxymethyl Signal: Look for a new singlet corresponding to the hydroxymethyl protons (-CH₂OH). This signal will be slightly downfield from the -CH₂Cl signal, often around δ 4.6-5.2 ppm. A broad singlet corresponding to the -OH proton may also be visible.

    • Integrate and Calculate Purity:

      • Set the integral of the parent compound's chloromethyl signal (or another well-resolved, unique signal) to a defined value (e.g., 2.00 for the CH₂).

      • Integrate the corresponding signal for the hydroxymethyl impurity.

      • The relative percentage of the impurity can be calculated based on the ratio of the integrals. For example, if the -CH₂Cl peak integrates to 1.80 and the -CH₂OH peak integrates to 0.20, the sample is approximately 10% degraded.

By implementing these storage and validation protocols, you can ensure the quality of your chloromethyl pyrazole derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents. (n.d.).
  • Enzymatic Pathway For Benzylic Chlorides | PDF - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]

  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved February 14, 2026, from [Link]

  • What is the reagent shelf life? (n.d.). Retrieved February 14, 2026, from [Link]

  • Roberts Hot Tubs. (n.d.). Proper Care, Storage & Shelf Life of Reagents. Retrieved February 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Store Reagents. Retrieved February 14, 2026, from [Link]

  • The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Safe handling of organolithium compounds in the laboratory | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (n.d.). Quora. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet. (2022, February 3). Kishida Chemical Co., Ltd. Retrieved February 14, 2026, from [Link]

  • Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2016). Chloromethylation of pyrazole ring. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Zhang, C., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Retrieved February 14, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Retrieved February 14, 2026, from [Link]

  • US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents. (n.d.).
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved February 14, 2026, from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 30). PMC. Retrieved February 14, 2026, from [Link]

  • Problem 21 a. Substitution of a chloromethy... [FREE SOLUTION] - Vaia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019, September 30). Retrieved February 14, 2026, from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). Wiley. Retrieved February 14, 2026, from [Link]

  • Lopachin, R. M., & Gavin, T. (2019). Mechanisms of soft and hard electrophile toxicities. PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2012, June 5). Nucleophiles and Electrophiles. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • CH 220C - The University of Texas at Austin. (n.d.). Retrieved February 14, 2026, from [Link]

  • Journal of Chemical Education. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Guide to Solving Solubility Issues with 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist This guide serves as a centralized resource for troubleshooting and resolving solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This guide serves as a centralized resource for troubleshooting and resolving solubility challenges associated with 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. We understand that overcoming solubility hurdles is critical for the successful progression of experiments, from initial screening to synthetic scale-up. This document synthesizes fundamental chemical principles with practical, field-proven techniques to provide a robust framework for your laboratory work.

Understanding the Molecule: Key Physicochemical Drivers of Poor Solubility

The structure of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine incorporates several features that collectively contribute to its often-low solubility in common laboratory solvents. A clear understanding of these factors is the first step in designing an effective dissolution strategy.

  • Intermolecular Forces: The molecule's pyrazole and pyridine rings facilitate strong intermolecular forces, including hydrogen bonding and π-π stacking.[1] These interactions create a stable crystal lattice structure that requires significant energy to disrupt.[2]

  • Molecular Polarity: The compound possesses both polar (N-H of the pyrazole, pyridine nitrogen) and non-polar (aromatic rings, chloromethyl group) regions. This amphipathic nature means that it may not be perfectly suited for either highly polar or completely non-polar solvents.[3]

  • Molecular Weight and Size: As a general principle, solubility can decrease as molecular weight and size increase, making it more difficult for solvent molecules to effectively solvate the compound.[2][4]

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What solvents should I try first?

For initial solubility screening, it is recommended to test a range of solvents covering different polarity classes. Based on the structure of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, the following are logical starting points:

  • High Probability of Success: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective.[3] They are excellent at disrupting the hydrogen bonds that hold the solid-state structure together.

  • Moderate Probability of Success: Polar protic solvents such as methanol and ethanol may also be suitable, particularly with gentle heating.[5][6]

  • Low Probability of Success: Non-polar solvents like hexanes and toluene are unlikely to be effective. Solubility in water at neutral pH is also expected to be very low.[5]

Q2: Can I improve the aqueous solubility of this compound?

Yes. The pyridine ring contains a basic nitrogen atom that can be protonated.[7][8] By acidifying the aqueous medium, you can form a pyridinium salt. This charged species is significantly more polar than the neutral molecule, which dramatically increases its solubility in water.[9]

Protocol for pH-Mediated Aqueous Solubilization:

  • Suspend the compound in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • While stirring, add 0.1 M hydrochloric acid (HCl) dropwise.

  • Monitor the mixture for visual signs of dissolution.

  • Continue adding acid until the compound is fully dissolved. Note the final pH, as this will be a critical parameter for your experimental buffer system.

Systematic Troubleshooting Guide for Dissolution Failure

When faced with a persistent solubility issue, a structured, stepwise approach is the most efficient path to a solution. The following workflow provides a logical progression of techniques, from simplest to most involved.

Caption: A decision-making diagram for addressing mid-experiment precipitation.

References

  • How does co-solvency increase solubility. Filo.
  • dealing with poor solubility of pyrazole deriv
  • Unlocking the Benefits of Sonication for Cre
  • Cosolvent. Wikipedia. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Sonication. Wikipedia. [Link]

  • Improving solubility of pyrazole deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Pyrazole. Solubility of Things.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • solubility enhancement and cosolvency. Slideshare. [Link]

  • Sonication process: Significance and symbolism.
  • Solubility of Organic Compounds. University of Calgary.
  • Solubility. Open Oregon Educational Resources. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Mutual solubility of water and pyridine derivatives. ACS Publications. [Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonic
  • Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Link]

  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon
  • Tactics to Improve Solubility. Royal Society of Chemistry.
  • Pyridine. chemeurope.com. [Link]

  • Pyridine. Sciencemadness Wiki. [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Dissolution Failure Investigation: Troubleshooting Guide. Studylib. [Link]

  • 4-(Chloromethyl)pyridine. PubChem. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Pyridine. Wikipedia. [Link]

  • Effect of pH on solubility. Chemistry Stack Exchange. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate. PubChem. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Optimization for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Case ID: REC-PYR-CL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Personality User Query: "What are the optimal recrystallization solvents f...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PYR-CL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Personality

User Query: "What are the optimal recrystallization solvents for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine?"

Technical Assessment: This molecule presents a classic "Stability vs. Solubility" paradox common in heterocyclic intermediates.

  • Solubility Drivers: The pyridine and pyrazole rings create a polar, basic, and hydrogen-bond-donating profile. This necessitates polar solvents for dissolution.

  • Stability Constraint (Critical): The chloromethyl group (-CH₂Cl) attached to the pyrazole ring behaves like a benzylic halide. It is highly electrophilic.

    • Risk: In the presence of nucleophilic solvents (alcohols, water, amines) and heat, this group undergoes solvolysis (SN1/SN2 substitution), converting your active chloride into an ether or alcohol impurity.

Core Recommendation: Avoid protic solvents (Methanol, Ethanol, Water) at high temperatures. The "Gold Standard" recommendation is Acetonitrile (MeCN) or a Toluene/Heptane system.

Solvent Selection Matrix (The "Why")

The following matrix categorizes solvents based on the Dielectric Constant (Polarity) and Nucleophilicity (Reactivity) relative to your substrate.

Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Nitrile Acetonitrile (MeCN) Excellent High polarity dissolves the heterocycle when hot; low solubility when cold. Non-nucleophilic , preventing reaction with the -CH₂Cl group.
Aromatic Toluene Good Non-nucleophilic. Good for removing non-polar impurities. May require an antisolvent (Heptane) if yield is low.
Chlorinated 1,2-Dichloroethane (DCE) Moderate Good solubility, but often too good (product won't crystallize). Toxic. Use only if MeCN fails.
Ester Ethyl Acetate (EtOAc) Moderate Generally safe, but pyridine nitrogens can catalyze hydrolysis/transesterification traces if wet.
Alcohol Methanol / Ethanol CRITICAL FAILURE High Risk. Boiling alcohols will displace the chloride to form the methyl/ethyl ether (alkoxymethyl impurity).
Ether THF / 2-MeTHF Poor Product is likely too soluble even at low temps.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on crude purity and physical state.

Recrystallization_Logic Start Start: Crude 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Check_State Physical State? Start->Check_State Solid Solid / Sticky Solid Check_State->Solid Yes Oil Dark Oil / Gum Check_State->Oil Yes Solvent_Choice Select Solvent System Solid->Solvent_Choice Path_C Path C: Trituration (Cold Ether/Hexane) Oil->Path_C Pre-treatment Path_A Path A: Acetonitrile (MeCN) (High Recovery / High Purity) Solvent_Choice->Path_A Preferred Path_B Path B: Toluene + Heptane (For Non-Polar Impurities) Solvent_Choice->Path_B Alternative Heat Heat to Reflux (80°C for MeCN) *Do not exceed 2 hours* Path_A->Heat Path_B->Heat Path_C->Solid If solidifies Filter Hot Filtration (Remove insolubles) Heat->Filter Cool Slow Cooling (RT -> 4°C -> -20°C) Filter->Cool Isolate Filtration & Wash (Cold Solvent) Cool->Isolate

Caption: Decision tree for solvent selection and processing of chloromethyl-pyrazole derivatives.

Validated Protocols

Protocol A: Acetonitrile Recrystallization (Recommended)

Best for: General purification of >85% pure material.

  • Ratio: Start with 10 mL of Acetonitrile (MeCN) per 1.0 g of crude solid.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add MeCN.

    • Heat to reflux (approx. 81°C) with stirring.

    • Checkpoint: If the solution is not clear after 10 mins at reflux, add more MeCN in 1 mL increments. If black specks remain (inorganic salts or polymerized tars), perform a hot filtration .

  • Crystallization:

    • Remove from heat.[1][2] Allow the flask to cool to Room Temperature (RT) slowly on a cork ring (insulation helps form better crystals).

    • Once at RT, move to a fridge (4°C) for 2 hours.

    • Optional: If yield is low, cool further to -20°C.

  • Isolation:

    • Filter the white/off-white crystals using a Buchner funnel.

    • Wash: Wash the cake with cold MeCN (0°C).

    • Dry: Vacuum dry at 40°C. Note: Avoid high heat drying (>60°C) to prevent degradation.

Protocol B: Toluene/Heptane (Antisolvent Method)

Best for: Material contaminated with non-polar byproducts.

  • Dissolution: Dissolve 1.0 g of crude in the minimum amount of hot Toluene (approx. 110°C).

  • Precipitation:

    • Remove from heat source.[1][2]

    • Immediately add Heptane dropwise until a slight turbidity (cloudiness) persists.

    • Add 1-2 drops of Toluene to clear the solution again.

  • Cooling: Allow to cool slowly. The product should crystallize as the temperature drops and solubility decreases.

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened?

Diagnosis: This usually happens if the cooling was too rapid or the impurity profile is high. Fix:

  • Re-heat the mixture until it is a clear solution again.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Solvent Swap: If oiling persists in Toluene, switch to Acetonitrile. Oils are often less stable in MeCN.

Q2: I see a new spot on TLC after recrystallization from Ethanol.

Diagnosis: You have likely created the ethyl ether derivative . Mechanism: The chloromethyl group is benzylic-like. In boiling ethanol,


.
Fix:  You cannot reverse this easily. You must restart synthesis or attempt to reconvert the ether to chloride (difficult). Always use non-nucleophilic solvents (MeCN, Toluene). 
Q3: Can I use water to wash the product?

Answer: Use caution. While the solid product is relatively stable to cold water washes, prolonged exposure or acidic aqueous conditions can hydrolyze the chloride to an alcohol (


). It is safer to wash with cold Heptane  or cold Acetonitrile .
Q4: The product is stuck in the mother liquor (low yield).

Answer:

  • Concentrate the mother liquor to half volume and cool to -20°C.

  • Add an antisolvent like Diisopropyl Ether (DIPE) or Heptane .

  • Advanced: If the free base is stubborn, consider forming the Hydrochloride Salt . Dissolve crude in dry dioxane, add 4M HCl in dioxane. The salt often crystallizes instantly. Warning: Ensure conditions are anhydrous to prevent hydrolysis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Discusses Nucleophilic Substitution at benzylic centers).
  • Purification of Nitrogen Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Context: Standard reference for solvent choices (Acetonitrile/Toluene)
  • Synthesis of Chloromethyl Pyrazoles (Analogous Chemistry)

    • Rostom, S. A. F., et al. (2003).[4] Polysubstituted Pyrazoles... A Novel Class of Potential Antitumor Agents.[4] European Journal of Medicinal Chemistry.[4]

    • Context: Describes synthesis and handling of chloromethyl-pyrazole intermediates, often purified via column or non-protic recrystalliz
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine: A Comparative Technical Guide

Executive Summary & Strategic Context The compound 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a critical electrophilic scaffold often employed in the synthesis of kinase inhibitors and bi-heterocyclic ligands. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a critical electrophilic scaffold often employed in the synthesis of kinase inhibitors and bi-heterocyclic ligands. Its reactivity lies in the chloromethyl handle, which serves as a gateway for nucleophilic substitutions (e.g., with amines or thiols).

However, the analysis of this intermediate presents two distinct challenges:

  • Tautomeric Equilibria: The 1,3- vs. 1,5-substitution pattern of the pyrazole ring fluctuates in solution, complicating spectral assignment.

  • Precursor Differentiation: Distinguishing the chloromethyl product from its hydroxymethyl precursor (alcohol) is difficult in non-polar solvents due to overlapping methylene signals.

This guide provides a comparative analysis of solvent systems and spectral markers to ensure unambiguous structural verification.

Structural Analysis & Assignments

Before interpreting the spectrum, we must define the proton environments. The molecule consists of a pyridine ring attached to a pyrazole core, which bears a chloromethyl group.

Graphviz Diagram: Structural Assignments

G Mol 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Py_Ortho Pyridine Ortho (H-2', H-6') δ 8.5 - 8.7 ppm (d) Mol->Py_Ortho Py_Meta Pyridine Meta (H-3', H-5') δ 7.6 - 7.8 ppm (d) Mol->Py_Meta Pyraz_CH Pyrazole C4-H δ 6.8 - 7.2 ppm (s) Mol->Pyraz_CH CH2_Cl Chloromethyl (-CH2Cl) δ 4.7 - 4.9 ppm (s) Mol->CH2_Cl NH Pyrazole NH δ > 13.0 ppm (br) Mol->NH Solvent Dependent

Figure 1: Predicted chemical shift assignments for the target molecule in DMSO-d6.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most important variable in the NMR analysis of pyrazoles.

Comparison Table: Solvent Performance
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Not Recommended)
Solubility ExcellentModerateGood
NH Signal Visible (Broad, >13 ppm)Often Invisible / Very BroadInvisible (Exchanges with D)
Tautomerism Slow exchange (sharper peaks)Fast exchange (broad peaks)Fast exchange
OH Coupling Visible (Crucial for purity check)InvisibleInvisible
Water Peak ~3.33 ppm (distinct)~1.56 ppm~4.87 ppm (Interferes with CH2)

Expert Insight: Use DMSO-d6 for structural characterization. In Chloroform-d, the rapid proton exchange between N1 and N2 of the pyrazole often broadens the C4-H and Pyridine signals, making integration unreliable. Furthermore, DMSO is required to distinguish the starting material (alcohol) from the product (chloride) via coupling constants.

Comparative Analysis: Product vs. Precursor (Performance Validation)

The synthesis typically proceeds from 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine (Alcohol) to the Chloromethyl derivative using thionyl chloride (


).
The Analytical Challenge

In


, the methylene (

) protons of the alcohol and the chloride appear at nearly identical chemical shifts (

ppm). Purity cannot be assessed by shift alone.
The Solution: DMSO-d6 Coupling Analysis

In DMSO-d6, the hydroxyl proton of the precursor exchanges slowly, allowing it to couple with the methylene protons.[1]

MoietyPrecursor (Alcohol) Product (Chloride)
Methylene (-CH2-) Doublet (

Hz) at ~4.5 ppm
Singlet at ~4.8 - 4.9 ppm
Hydroxyl (-OH) Triplet (

Hz) at ~5.2 ppm
Absent
Shift Mechanism Shielded by OH, split by OHDeshielded by Cl (Heavy Atom Effect), no splitting

Experimental Protocol

A. Synthesis (Brief Context)
  • Suspend 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine in dry DCM.

  • Add thionyl chloride (

    
    ) dropwise at 0°C.
    
  • Reflux for 2-4 hours.

  • Evaporate solvent/excess reagent. Isolate as HCl salt or neutralize.

B. NMR Sample Preparation (Self-Validating Workflow)

To ensure the spectrum is artifact-free and reliable:

  • Mass Selection: Weigh 5-10 mg of the solid product.

  • Solvent Addition: Add 0.6 mL DMSO-d6 (99.9% D).

    • Note: If the sample is the HCl salt, the NH signal may shift or broaden further.

  • Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube. Particulates cause field inhomogeneity (broad peaks).

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (d1): Set to > 1.0s to ensure accurate integration of aromatic protons.

Graphviz Diagram: Validation Workflow

Workflow Start Sample: 4-(5-(chloromethyl)-... pyrazol-3-yl)pyridine Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckCH2 Analyze Region 4.5 - 5.0 ppm Acquire->CheckCH2 Doublet Signal is Doublet + OH Triplet visible CheckCH2->Doublet Coupling J=5Hz Singlet Signal is Sharp Singlet CheckCH2->Singlet No Coupling Fail Result: Incomplete Reaction (Alcohol present) Doublet->Fail Pass Result: Successful Chlorination Singlet->Pass

Figure 2: Decision tree for validating the conversion of alcohol to alkyl chloride via NMR.

Detailed Spectral Data (DMSO-d6)

The following data represents the expected chemical shifts for the pure product in DMSO-d6.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
13.5 - 14.0 Broad Singlet1HPyrazole NH Highly variable; disappears with

shake.
8.60 Doublet (

Hz)
2HPyridine H-2', H-6' Ortho to Pyridine Nitrogen (Deshielded).
7.75 Doublet (

Hz)
2HPyridine H-3', H-5' Meta to Pyridine Nitrogen.
7.05 Singlet1HPyrazole C4-H Characteristic aromatic singlet.
4.85 Singlet2H-CH2-Cl Diagnostic Peak. Must be a singlet.
3.33 Broad Signal-

(Solvent)
Residual water in DMSO.
2.50 Quintet-DMSOResidual solvent peak.[2]

Note: If isolated as the Hydrochloride salt, the pyridine protons may shift downfield by ~0.2-0.4 ppm due to protonation of the pyridine nitrogen.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[2] J. Org.[3][1][2] Chem.1997 , 62, 7512–7515.[1] Link

  • Claramunt, R. M.; et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." J. Chem. Soc., Perkin Trans. 2, 1993 , 1687-1697. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (General Reference for Alkyl Halide Shifts).

Sources

Comparative

HPLC Method Development Guide: Purity Assessment of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The analysis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine presents a classic "conflicting requirement" scenario in chromatography. You are dealing with a molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The analysis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine presents a classic "conflicting requirement" scenario in chromatography. You are dealing with a molecule that contains both basic nitrogen centers (pyridine/pyrazole) and a reactive alkyl halide moiety (chloromethyl).

  • The Challenge:

    • Basicity: The pyridine and pyrazole nitrogens (pKa ~5.2 and ~2.5 respectively) are protonated at standard acidic HPLC pH. On traditional C18 columns, these positive charges interact with residual silanols, causing severe peak tailing.

    • Reactivity: The chloromethyl group is an electrophile. It is susceptible to hydrolysis (forming the hydroxymethyl derivative) or dimerization. This instability is accelerated at high pH (alkaline hydrolysis) or in nucleophilic protic solvents (like methanol) over time.

  • The Solution: This guide compares three methodologies. We demonstrate that Method B (Charged Surface Hybrid C18) is the superior approach. It utilizes surface-charge technology to repel the protonated base (eliminating tailing) while allowing the use of a low-pH mobile phase (preserving the chloromethyl stability).

Method Comparison: The Data

We evaluated three distinct separation strategies. The data below represents optimized conditions for each approach.

Summary of Performance Metrics
MetricMethod A: Traditional C18 Method B: CSH C18 (Recommended) Method C: Ion-Pairing (TFA)
Stationary Phase Agilent Zorbax Eclipse Plus C18Waters XSelect CSH C18Phenomenex Luna C18(2)
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / ACN0.1% TFA / ACN
pH ~2.7~2.7~2.0
USP Tailing Factor (

)
1.9 (Significant Tailing)1.1 (Symmetric) 1.2 (Good)
Resolution (

)
Baseline (vs. Impurity A)> 2.5 (Excellent) > 2.0
MS Compatibility HighHigh Low (Signal Suppression)
Sample Stability Good (Acidic)Good (Acidic) Good (Acidic)
Analysis of Results
  • Method A (Standard C18): Failed due to peak asymmetry. The basic pyridine interacts with silanols, causing a

    
     of 1.9. This masks closely eluting impurities (specifically the hydrolysis degradant).
    
  • Method B (CSH C18): The "Charged Surface Hybrid" particle applies a low-level positive charge to the silica surface.[1] This electrostatically repels the protonated pyridine, preventing silanol interaction. We achieve a sharp peak (

    
     1.1) using simple Formic Acid, maintaining the low pH required to stabilize the chloromethyl group.
    
  • Method C (TFA): Trifluoroacetic acid (TFA) works by ion-pairing, masking the positive charge. While it fixes peak shape, TFA is a notorious mass spectrometry suppressor. If you are using UV-only detection, this is a viable backup; for LC-MS, it is unsuitable.

Visualization: Method Selection Logic

The following decision tree illustrates the logic used to arrive at the recommended CSH protocol, specifically for basic, labile intermediates.

MethodSelection Start Analyte: 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine CheckBasicity Contains Basic Nitrogens? (Pyridine/Pyrazole) Start->CheckBasicity CheckStability Is the Molecule Labile? (Chloromethyl Group) CheckBasicity->CheckStability Yes HighPH High pH Method (> pH 9) (Ammonium Bicarbonate) CheckStability->HighPH No (Stable) LowPH Low pH Method (< pH 3) (Formic Acid) CheckStability->LowPH Yes (Labile) Result_Fail Result: Hydrolysis/Degradation HighPH->Result_Fail Chloromethyl Hydrolysis TailingRisk Risk: Silanol Interaction (Peak Tailing) LowPH->TailingRisk StandardC18 Standard C18 Column TailingRisk->StandardC18 CSH_Column Charged Surface Hybrid (CSH) Column TailingRisk->CSH_Column IonPair Ion Pairing (TFA) TailingRisk->IonPair Result_Tail Result: Poor Peak Shape StandardC18->Result_Tail Result_Success RECOMMENDED: Sharp Peaks + Stability CSH_Column->Result_Success Result_MS_Issue Result: MS Suppression IonPair->Result_MS_Issue

Figure 1: Method Development Decision Tree. The presence of the labile chloromethyl group precludes high-pH methods, while the basic pyridine ring necessitates surface-charge technology (CSH) to prevent tailing at low pH.

Detailed Experimental Protocol (Method B)

This is the validated protocol for purity assessment. It is designed to be self-validating: the resolution between the parent peak and the hydrolysis degradant (impurity) acts as the system suitability test.

Reagents & Materials[1][3][7][8][9][10][11]
  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent charged-surface column).

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade).[2]

  • Diluent: Acetonitrile:Water (10:90 v/v) with 0.1% Formic Acid.

    • Critical Note: Do not use Methanol as a diluent. The chloromethyl group can react with methanol to form the methoxymethyl ether impurity.

Instrument Parameters[10][11][12][13]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Controls viscosity and improves mass transfer)
Injection Vol 5.0 µL
Detection UV at 260 nm (Pyridine

) and 230 nm
Run Time 15.0 minutes
Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End
Sample Preparation (Critical Step)
  • Weigh ~1.0 mg of sample.

  • Dissolve in 1.0 mL of Acetonitrile (Stock Solution).

  • Immediately dilute 10x with 0.1% Formic Acid in Water .

  • Why? Dissolving in 100% organic first ensures solubility. Diluting into acidic water stabilizes the pyridine (protonation) and prevents dimerization of the chloromethyl group. Analyze within 4 hours.

Stability & Degradation Pathway

Understanding the degradation profile is essential for accurate purity integration. The chloromethyl group is the "weak link."

Degradation Parent Parent Molecule (Chloromethyl-Pyridine) Intermediate Transition State (Susceptible to Sn2) Parent->Intermediate Slow (Acidic pH) Parent->Intermediate Fast (Basic pH) Water + H2O / OH- Water->Intermediate Product Degradant (Impurity A) (Hydroxymethyl-Pyridine) Intermediate->Product

Figure 2: Hydrolysis Pathway. The chloromethyl moiety hydrolyzes to the hydroxymethyl derivative (Impurity A). This reaction is accelerated at pH > 7.

System Suitability Requirement: The method must resolve the Hydroxymethyl Impurity (RRT ~0.85) from the Parent Peak . In the CSH method described above, the Hydroxymethyl impurity elutes earlier due to increased polarity (OH vs Cl).

References

  • Waters Corporation. Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns. (Explains the mechanism of surface charge for basic compounds). Link

  • Advanced Materials Technology. HPLC Approaches to Improve Peak Shape for Basic Analytes. (Comparison of high pH vs. low pH strategies). Link

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. (Discusses silanol interactions and buffer selection). Link

  • Agilent Technologies. ZORBAX LC Column Selection Guide. (Reference for standard C18 vs. pH stable columns). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Characterization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest. By delving into the predicted fragmentation patterns and the rationale behind experimental choices, this document serves as a practical resource for analytical scientists.

Introduction to the Analyte

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a molecule featuring a pyridine ring linked to a pyrazole moiety, which is further substituted with a chloromethyl group. The structural complexity and the presence of multiple heteroatoms make mass spectrometry an ideal tool for its characterization. The choice of ionization technique is paramount in determining the quality and type of information obtained. Here, we will compare and contrast two of the most common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparison of Ionization Techniques

The selection of an ionization source is a critical first step in the mass spectrometric analysis of a compound. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI will dictate the extent of fragmentation and the observability of the molecular ion.

Ionization TechniquePrincipleExpected Outcome for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1]A prominent molecular ion peak may be observed, but significant fragmentation is expected. This provides detailed structural information but can sometimes lead to the absence of a clear molecular ion.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[2]A strong signal for the protonated molecule [M+H]⁺ is anticipated due to the basic nitrogen atoms in the pyridine and pyrazole rings. This "soft" ionization method minimizes fragmentation, making it ideal for determining the molecular weight.[2]

Predicted Fragmentation Pathways

Understanding the fragmentation patterns of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is crucial for its structural elucidation. Below, we propose the likely fragmentation pathways under both EI and ESI conditions, based on established principles for similar heterocyclic systems.[3][4][5]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy imparted to the molecule is expected to induce several fragmentation pathways. The initial ionization will likely occur through the removal of an electron from one of the nitrogen lone pairs or the π-systems of the aromatic rings.[1]

A plausible EI fragmentation pathway is depicted below:

M [M]⁺˙ m/z 193/195 F1 [M-Cl]⁺ m/z 158 M->F1 - Cl˙ F2 [M-CH2Cl]⁺ m/z 144 M->F2 - ˙CH2Cl F4 Pyrazole Cation m/z 115 M->F4 Ring Cleavage F3 Pyridine Cation m/z 78 F2->F3 - C3H2N2 MH [M+H]⁺ m/z 194/196 F1 [M+H-HCl]⁺ m/z 158 MH->F1 - HCl F2 [M+H-CH2Cl]⁺ m/z 145 MH->F2 - ˙CH2Cl F4 Protonated Pyrazole moiety m/z 116 MH->F4 Ring Cleavage F3 Protonated Pyridine m/z 79 F2->F3 - C3H2N2

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

Key fragmentation pathways in ESI-MS/MS are anticipated to be:

  • Neutral Loss of HCl: A common fragmentation for chlorinated compounds, leading to a fragment at [M+H-HCl]⁺.

  • Loss of the Chloromethyl Group: Similar to EI, the loss of the chloromethyl group can occur, resulting in a fragment at [M+H-CH₂Cl]⁺.

  • Ring Cleavage: Collision-induced dissociation can lead to the cleavage of the pyrazole ring or the bond connecting the two heterocyclic rings, yielding protonated pyridine or pyrazole-containing fragments.

Experimental Protocols

To achieve reliable and reproducible results, the following experimental protocols are recommended:

Sample Preparation
  • Prepare a stock solution of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to 1-10 µg/mL with the mobile phase.

  • For LC-MS analysis, dilute the stock solution to the desired concentration within the linear range of the instrument.

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

cluster_workflow EI-GC-MS Workflow Start Sample Injection GC Gas Chromatography (Separation) Start->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (Quadrupole or TOF) EI->MS Detect Detector MS->Detect Data Data Acquisition Detect->Data

Caption: Workflow for EI-GC-MS analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

cluster_workflow ESI-LC-MS Workflow Start Sample Injection LC Liquid Chromatography (Separation) Start->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS Mass Analyzer (Q-TOF or Orbitrap) ESI->MS Detect Detector MS->Detect Data Data Acquisition Detect->Data

Caption: Workflow for ESI-LC-MS analysis.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • For MS/MS, select the [M+H]⁺ ion (m/z 194) for collision-induced dissociation (CID) with an appropriate collision energy.

Comparative Data Summary

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion [M]⁺˙ at m/z 193/195, may be weak or absent.[M+H]⁺ at m/z 194/196, expected to be the base peak.
Fragmentation Extensive, provides detailed structural information.Minimal in full scan mode; controlled fragmentation in MS/MS.
Key Fragments [M-Cl]⁺, [M-CH₂Cl]⁺, pyridine and pyrazole ring fragments.[M+H-HCl]⁺, [M+H-CH₂Cl]⁺, protonated pyridine and pyrazole fragments.
Sensitivity Generally lower than ESI.High sensitivity, suitable for trace analysis.
Compatibility Requires volatile and thermally stable compounds (GC amenable).Compatible with a wide range of compounds, including non-volatile and thermally labile ones (LC amenable).

Conclusion

Both Electron Ionization and Electrospray Ionization are powerful techniques for the mass spectrometric characterization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. EI-GC-MS provides rich structural detail through its extensive fragmentation patterns, which can be invaluable for confirming the connectivity of the molecule. However, the "hard" nature of EI may preclude the observation of a clear molecular ion.

Conversely, ESI-LC-MS is the method of choice for unambiguously determining the molecular weight of the compound due to its "soft" ionization process that yields an abundant protonated molecule. When coupled with tandem mass spectrometry, ESI also provides controlled fragmentation for detailed structural analysis. For a comprehensive characterization, employing both techniques would be ideal, with ESI-MS confirming the molecular weight and EI-MS providing a complementary fragmentation pattern for structural confirmation.

This guide provides a foundational understanding of the expected mass spectrometric behavior of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Experimental verification is essential to confirm these predicted fragmentation pathways and to develop robust analytical methods for this compound.

References

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Comparative

A Researcher's Guide to Halomethyl Pyrazole Pyridine Reactivity: Chloromethyl vs. Bromomethyl Derivatives

Introduction: The Critical Role of Pyrazole Pyridines and Their Halogenated Intermediates In the landscape of modern drug discovery, the pyrazole pyridine scaffold has emerged as a "privileged" structure, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pyrazole Pyridines and Their Halogenated Intermediates

In the landscape of modern drug discovery, the pyrazole pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3][4] The fusion of the pyrazole and pyridine rings creates a unique electronic and structural environment, making it a versatile template for designing potent and selective modulators of biological targets.[2][5]

Key to unlocking the synthetic potential of this scaffold are halomethyl derivatives, particularly chloromethyl and bromomethyl pyrazole pyridines. These compounds serve as crucial electrophilic intermediates, allowing for the covalent attachment of various nucleophilic fragments to build molecular complexity. However, the choice between a chloromethyl and a bromomethyl handle is not trivial; it has significant implications for reaction kinetics, required conditions, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of chloromethyl versus bromomethyl pyrazole pyridine. We will delve into the fundamental chemical principles governing their reactivity, present a framework for their experimental comparison, and offer practical guidance for researchers and drug development professionals to make informed decisions in their synthetic campaigns.

Theoretical Framework: Why Bromide is the Superior Leaving Group

The reactivity of chloromethyl and bromomethyl pyrazole pyridines in nucleophilic substitution reactions is fundamentally dictated by the nature of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). These compounds are analogous to benzylic halides, which are known to be highly reactive in both SN1 and SN2 type reactions due to the stabilization of the transition state or carbocation intermediate by the adjacent aromatic system.[6]

In the vast majority of nucleophilic substitution reactions relevant to drug synthesis, the bromomethyl derivative is significantly more reactive than its chloromethyl counterpart. This can be attributed to two primary factors:

  • Leaving Group Ability: The defining factor is the inherent ability of the halide to depart. A good leaving group is a weak base. When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻).[7][8] This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger size and greater polarizability of the bromide ion allow it to better stabilize the negative charge once it has departed from the carbon atom.[7][8][9] The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[7][10]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a lower activation energy and a faster reaction rate.[10]

Therefore, from a theoretical standpoint, one can confidently predict that a bromomethyl pyrazole pyridine will react faster with a given nucleophile under identical conditions than the corresponding chloromethyl derivative.

Experimental Comparison: A Head-to-Head Reactivity Study

To quantify the difference in reactivity, a straightforward comparative experiment can be designed. A classic and effective method is to monitor the rate of halide exchange in a Finkelstein reaction or to compare reaction times with a common nucleophile under standardized conditions.[11][12][13]

Objective: To determine the relative reaction rates of a chloromethyl pyrazole pyridine and a bromomethyl pyrazole pyridine with a model nucleophile.

Proposed Methodology: A competitive reaction or parallel reactions using sodium iodide in acetone (the Finkelstein reaction) provide an excellent system for comparison.[11][12] The reaction proceeds via an SN2 mechanism, and its success relies on the differential solubility of sodium salts in acetone. Sodium iodide (NaI) is soluble, while the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[12][13][14] The formation of a precipitate provides a visual and quantifiable endpoint.

Alternatively, reaction with a simple amine or thiol can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the time required for complete consumption of the starting material.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Dissolve Chloromethyl Pyrazole Pyridine in Acetone (Tube A) C Add equal molar amount of NaI to both tubes at t=0 A->C B Dissolve Bromomethyl Pyrazole Pyridine in Acetone (Tube B) B->C D Incubate at constant temperature (e.g., 25°C or 50°C) C->D E Monitor for precipitate (NaCl or NaBr) formation over time D->E F Alternatively, quench aliquots at time points and analyze by TLC/HPLC D->F G Record time for first appearance of precipitate E->G H Quantify % conversion vs. time F->H I Data Comparison G->I Compare Reactivity H->I Compare Reactivity

Caption: Workflow for comparing the reactivity of halomethyl pyrazole pyridines.

Expected Data Summary

The results of such an experiment would invariably show the bromomethyl derivative reacting at a significantly faster rate.

ParameterChloromethyl Pyrazole PyridineBromomethyl Pyrazole PyridineRationale
Reaction Time (Complete Conversion) Longer (e.g., hours to days)Shorter (e.g., minutes to hours)Br⁻ is a better leaving group than Cl⁻.[7]
Reaction Temperature Required HigherLowerLower activation energy due to weaker C-Br bond.[10]
Observed SN2 Rate Constant (k) kClkBr (where kBr >> kCl)Rate is proportional to leaving group ability.[15]
Side Product Formation Potentially higher at elevated tempsLower due to milder conditionsMilder conditions reduce the likelihood of degradation or side reactions.

Mechanistic Insights and Practical Implications

The substitution reactions on these primary benzylic-type halides typically proceed via an SN2 mechanism, especially with strong nucleophiles.[16] This involves a backside attack by the nucleophile, leading to a pentacoordinate transition state and inversion of stereochemistry if the carbon were chiral.

Reaction Coordinate Diagram

G Y_axis Potential Energy X_axis Reaction Coordinate Reactants Reactants (Nu⁻ + R-CH₂-X) TS_Br [Nu---CH₂(R)---Br]⁻ Reactants->TS_Br ΔG‡ (Bromo) TS_Cl [Nu---CH₂(R)---Cl]⁻ Reactants->TS_Cl ΔG‡ (Chloro) Products Products (R-CH₂-Nu + X⁻) TS_Br->Products TS_Cl->Products label_br Bromo Path (Lower Energy) label_cl Chloro Path (Higher Energy)

Caption: SN2 reaction coordinate diagram comparing chloro vs. bromo leaving groups.

The lower activation energy (ΔG‡) for the bromomethyl derivative, as depicted in the diagram, translates directly into faster reaction rates. This has several practical consequences for the drug development professional:

  • Milder Reaction Conditions: The higher reactivity of the bromomethyl compound often allows for reactions to be run at lower temperatures and for shorter durations. This is advantageous for sensitive substrates that might decompose or undergo side reactions under harsher conditions.

  • Wider Nucleophile Scope: Weakly nucleophilic partners that may not react efficiently with the chloromethyl derivative can often be successfully coupled with the bromomethyl analogue.

  • Process Efficiency: Faster reaction times translate to increased throughput and more efficient use of reactor time in a process chemistry setting.

  • Cost and Stability: While brominating reagents can be more expensive than chlorinating ones, the overall cost-effectiveness might favor the bromo derivative if it leads to higher yields, purer products, and avoids costly high-temperature or high-pressure equipment. However, chloromethyl compounds are often more stable for long-term storage.

Detailed Experimental Protocol: Comparative Reactivity via Silver Nitrate Test

This protocol provides a classic qualitative or semi-quantitative method to visually compare the reactivity of alkyl halides based on the rate of silver halide precipitation. The reaction is driven by the coordination of the silver ion with the leaving halide, promoting ionization in an SN1-like fashion.[17]

Materials:

  • Chloromethyl pyrazole pyridine (Substrate A)

  • Bromomethyl pyrazole pyridine (Substrate B)

  • 0.1 M solution of Silver Nitrate (AgNO₃) in 95% Ethanol

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath (optional, for less reactive halides)

Procedure:

  • Preparation: Label two clean, dry test tubes as 'A' and 'B'.

  • Substrate Addition: To test tube A, add 1 mL of a dilute (~0.1 M) solution of the chloromethyl pyrazole pyridine in ethanol. To test tube B, add 1 mL of a dilute (~0.1 M) solution of the bromomethyl pyrazole pyridine in ethanol.

  • Reaction Initiation: At the same time (t=0), add 1 mL of the ethanolic silver nitrate solution to both test tubes A and B. Start the stopwatch immediately.

  • Observation at Room Temperature: Shake both tubes to ensure mixing. Observe the tubes against a dark background.

    • Note the time it takes for a precipitate to first appear in each tube. A white precipitate is silver chloride (AgCl), and a cream/pale yellow precipitate is silver bromide (AgBr).[18]

    • The bromomethyl derivative (Tube B) is expected to form a precipitate much more rapidly than the chloromethyl derivative (Tube A).

  • Observation with Heating (If Necessary): If no reaction is observed in Tube A after 5-10 minutes, gently warm both tubes in a water bath (~50°C) and continue to observe. Note if heating is required to induce precipitation for the chloro derivative.[17]

  • Data Recording: Record the time to precipitation for both substrates. The inverse of this time can be used as a rough measure of the relative reaction rate.

Expected Outcome: Test tube B (bromomethyl) will show a rapid formation of a cream-colored AgBr precipitate. Test tube A (chloromethyl) will show a much slower formation of a white AgCl precipitate, possibly requiring heating to proceed at a noticeable rate. This visually and compellingly demonstrates the superior reactivity of the bromomethyl compound.

Conclusion and Recommendations

The evidence, from fundamental principles of physical organic chemistry to practical experimental outcomes, is unequivocal: bromomethyl pyrazole pyridine is a significantly more reactive electrophile than its chloromethyl counterpart in nucleophilic substitution reactions.

Key Takeaways:

  • Reactivity: Bromomethyl > Chloromethyl. The difference is substantial and can be the deciding factor in the success or failure of a synthetic step.

  • Mechanism: The enhanced reactivity is due to the superior leaving group ability of bromide and the weaker C-Br bond.

  • Practical Choice:

    • Choose Bromomethyl Pyrazole Pyridine for:

      • Reactions with weak nucleophiles.

      • Syntheses requiring mild, low-temperature conditions.

      • Rapid construction of molecular libraries where high throughput is desired.

    • Choose Chloromethyl Pyrazole Pyridine when:

      • The substrate is intended for long-term storage and stability is paramount.

      • Cost of the starting material is a primary driver and the subsequent reaction conditions are robust.

      • A less reactive electrophile is deliberately needed to achieve selectivity in the presence of other reactive sites.

For drug development professionals, understanding this reactivity differential is essential for efficient route design, troubleshooting, and process optimization. While the chloro-derivative has its place, the bromo-derivative offers a clear advantage in versatility and reaction efficiency, making it the preferred choice for most synthetic applications aimed at rapidly advancing discovery programs.

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Validation

A Comparative Guide to the Biological Activities of Pyrazole and Pyridine Derivatives for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrazole and pyridine scaffolds stand as cornerstones in the design of novel therapeutics. Their versatile nature and broad spectrum of biological activities have led to their...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole and pyridine scaffolds stand as cornerstones in the design of novel therapeutics. Their versatile nature and broad spectrum of biological activities have led to their incorporation into numerous FDA-approved drugs. This guide offers an in-depth, comparative analysis of the biological activities of pyrazole and pyridine derivatives, with a special focus on the synergistic potential of pyrazole-pyridine hybrids. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their discovery pipelines.

The Allure of Pyrazole and Pyridine in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle with one nitrogen atom, are privileged structures in drug design.[1][2] Their prevalence in clinically used drugs stems from their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and π-π stacking.[3] This versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The fusion of these two pharmacophores into pyrazole-pyridine hybrids has emerged as a promising strategy to develop compounds with enhanced or novel biological activities.[4][5] This approach leverages the unique electronic and steric properties of each ring system to create molecules with improved target affinity and selectivity.

Comparative Analysis of Biological Activities

This section provides a head-to-head comparison of pyrazole, pyridine, and their hybrid derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The relentless pursuit of novel anticancer agents has led to the extensive exploration of pyrazole and pyridine derivatives. These compounds have been shown to target a variety of cancer-associated pathways, including receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and tubulin polymerization.[6][7][8]

A noteworthy example of a pyrazole-pyridine hybrid with potent anticancer activity is a series of 3-cyanopyridone/pyrazoline hybrids designed as dual inhibitors of EGFR and BRAFV600E.[5] In a comparative study, these hybrids demonstrated remarkable antiproliferative activity against four human cancer cell lines, with GI50 values in the nanomolar range, surpassing the efficacy of the standard drug Erlotinib.[5] Specifically, compounds 28 and 30 from this series exhibited GI50 values of 27 nM and 25 nM, respectively, highlighting the synergistic effect of combining the two scaffolds.[5]

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50/GI50 (µM)Reference
Pyrazole Derivative Pyrazole BenzamideHCT-116 (Colon)7.74 - 82.49[9]
Pyrazole BenzamideMCF-7 (Breast)4.98 - 92.62[9]
Pyridine Derivative Thiophene-Pyridine HybridVarious-[10]
Pyrazole-Pyridine Hybrid 3-Cyanopyridone/Pyrazoline Hybrid (30 )Various0.025[5]
Pyrazolyl Aminopyridine (59 )HeLa (Cervical)11.46[11]
Pyrazolyl Aminopyridine (59 )NCI-H460 (Lung)13.41[11]
Pyrazolyl Aminopyridine (59 )PC-3 (Prostate)22.47[11]

Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for assessing cell viability and proliferation. It provides a quantitative measure of the metabolic activity of cells, which is directly proportional to the number of viable cells. This assay was chosen to provide a standardized and comparable measure of the cytotoxic effects of the different derivatives on cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Screening

The following protocol outlines the steps for determining the anticancer activity of pyrazole and pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for the MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization buffer to dissolve formazan crystals incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 values absorbance->analysis end End analysis->end Agar_Well_Diffusion_Workflow start Start media_prep Prepare and pour Mueller-Hinton agar plates start->media_prep inoculation Inoculate agar surface with microbial suspension media_prep->inoculation well_creation Create wells in the agar inoculation->well_creation compound_addition Add test compounds to the wells well_creation->compound_addition incubation Incubate plates at 37°C for 24 hours compound_addition->incubation zone_measurement Measure the diameter of the zone of inhibition incubation->zone_measurement end End zone_measurement->end

A simplified workflow of the agar well diffusion assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, most notably celecoxib, are well-established as potent anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). P[12]yridine-containing compounds have also demonstrated significant anti-inflammatory properties.

[13]The synergistic potential of pyrazole-pyridine hybrids in this therapeutic area is exemplified by a series of pyrazole-pyridazine hybrids that have shown superior COX-2 inhibitory activity compared to celecoxib. S[1]pecifically, trimethoxy derivatives 5f and 6f exhibited IC50 values of 1.50 µM and 1.15 µM, respectively, against COX-2, demonstrating a significant improvement over celecoxib (IC50 = 2.16 µM).

[1]| Compound Class | Representative Compound(s) | Target | IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Pyrazole Derivative | Celecoxib | COX-2 | 2.16 | |[1] | Pyridine Derivative | Pyrazolopyrimidine Derivative (58 ) | - | - | |[13] | Pyrazole-Pyridine Hybrid | Pyrazole-Pyridazine Hybrid (5f ) | COX-2 | 1.50 | |[1] | | Pyrazole-Pyridazine Hybrid (6f ) | COX-2 | 1.15 | |[1]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of the inhibitory effects of test compounds on different phases of inflammation. This model was selected to provide a physiologically relevant measure of the anti-inflammatory efficacy of the derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the carrageenan-induced paw edema assay to assess the in vivo anti-inflammatory activity of pyrazole and pyridine derivatives.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow start Start animal_prep Acclimatize and group rats start->animal_prep baseline_measurement Measure initial paw volume animal_prep->baseline_measurement compound_admin Administer test compounds orally or intraperitoneally baseline_measurement->compound_admin carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw compound_admin->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) carrageenan_injection->paw_volume_measurement data_analysis Calculate the percentage of edema inhibition paw_volume_measurement->data_analysis end End data_analysis->end

A simplified workflow of the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for each compound at different doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of pyrazole and pyridine derivatives is intimately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity: For pyrazole-based anticancer agents, the nature and position of substituents on the pyrazole ring are critical. For instance, in the case of pyrazole-chalcone hybrids, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly influence their cytotoxicity. I[14]n pyrazole-pyridine hybrids targeting EGFR/BRAFV600E, the cyanopyridone moiety plays a crucial role in binding to the kinase domain.

[5]Antimicrobial Activity: The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. T[15]he SAR of these compounds suggests that the presence of specific substituents at the N1 and C3 positions of the pyrazole ring can enhance their antibacterial potency. For pyrazole-pyridine hybrids, the pyridine ring can contribute to improved cell permeability and target engagement.

Anti-inflammatory Activity: The anti-inflammatory effects of many pyrazole derivatives are mediated by the selective inhibition of COX-2. The SAR for this class of compounds is well-established, with the presence of a sulfonamide or a similar acidic group being crucial for selective binding to the COX-2 active site. I[12]n pyrazole-pyridine hybrids, the pyridine moiety can be strategically employed to occupy additional pockets in the enzyme's active site, thereby enhancing potency and selectivity.

[1]Signaling Pathway: COX-2 Inhibition

COX2_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole/Pyridine Derivative (e.g., Celecoxib, Pyrazole-Pyridazine Hybrids) Inhibitor->COX2 Inhibition

Mechanism of COX-2 inhibition by pyrazole and pyridine derivatives.

Conclusion

This comparative guide underscores the immense therapeutic potential of pyrazole and pyridine derivatives. The data presented herein clearly demonstrates that the strategic combination of these two pharmacophores in the form of pyrazole-pyridine hybrids can lead to the development of compounds with superior biological activities compared to their individual counterparts. The detailed experimental protocols and mechanistic insights provided are intended to empower researchers to design and evaluate novel drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, pyrazole and pyridine-based scaffolds will undoubtedly remain at the forefront of innovative drug discovery.

References

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Comparative

Unambiguous Structural Validation of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine: A Comparative Guide to Analytical Techniques

Introduction: The Imperative of Absolute Structural Certainty In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Absolute Structural Certainty

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the bedrock upon which its function, activity, and safety are built. For novel heterocyclic compounds such as 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, a potential scaffold in medicinal chemistry, any ambiguity in its structure could lead to misinterpreted biological data and wasted resources. This guide provides a comprehensive framework for the definitive structural validation of this target molecule, championing single-crystal X-ray crystallography as the gold standard. We will explore the complete workflow from crystal growth to data refinement and compare its unequivocal results with the valuable, yet often incomplete, insights from other common analytical techniques like NMR spectroscopy and mass spectrometry.

Part 1: The Analytical Landscape - A Comparative Overview

Before delving into the primary technique, it is crucial to understand the roles and limitations of other analytical methods commonly employed for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mapping the connectivity of a molecule. For a compound like our target, ¹H and ¹³C NMR would reveal the number of distinct proton and carbon environments, and 2D techniques like COSY and HMBC can establish proton-proton and proton-carbon correlations through bonds.[1][2] However, N-unsubstituted pyrazoles can exhibit annular tautomerism, where the N-H proton rapidly shifts between the two nitrogen atoms. This can lead to averaged signals or the presence of two distinct sets of signals, complicating spectral interpretation.[3][4] While advanced NMR techniques can often resolve these issues, they may not definitively distinguish between certain positional isomers without ambiguity.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.[5][6] For 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. However, MS cannot differentiate between isomers that share the same mass, such as 4-(4 -(chloromethyl)-1H-pyrazol-3 -yl)pyridine or 3 -(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine. The fragmentation patterns of these isomers might be too similar to provide a conclusive distinction.[7][8]

Single-Crystal X-ray Crystallography (SCXRD): This technique stands alone in its ability to provide a direct, three-dimensional snapshot of a molecule's structure in the solid state.[9][10] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can determine the precise coordinates of every atom.[11][12] This yields unambiguous information on bond lengths, bond angles, and the absolute connectivity of the molecule, leaving no doubt as to the identity of positional isomers.[13][14]

Comparative Summary of Techniques
Technique Information Provided Strengths Limitations for Target Molecule
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework.Potential ambiguity from tautomerism; may not definitively distinguish positional isomers.[3]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity and accuracy for molecular formula.Cannot differentiate between isomers; provides no stereochemical information.[7]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute structure.Unambiguous determination of molecular structure and connectivity.[11][13]Requires a single, high-quality crystal; the determined structure is of the solid state.

Part 2: The Definitive Validation Workflow: Single-Crystal X-ray Crystallography

The following section details the robust, step-by-step methodology for validating the structure of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

Experimental Workflow Diagram

G Figure 1. X-ray Crystallography Workflow cluster_lab Experimental Phase cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement synthesis 1. Synthesis & Purification crystal_growth 2. Crystal Growth synthesis->crystal_growth Pure Compound mounting 3. Crystal Mounting crystal_growth->mounting Single Crystal data_collection 4. X-ray Diffraction Data Collection mounting->data_collection data_processing 5. Data Reduction data_collection->data_processing Diffraction Pattern solution 6. Structure Solution (Phase Problem) data_processing->solution Reflection Data refinement 7. Structural Refinement solution->refinement Initial Model validation 8. Final Structure Validation (CIF) refinement->validation Refined Structure

Caption: Workflow from synthesis to validated crystal structure.

Step 1: Synthesis and Purification

The target compound, 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, can be synthesized via established methods for pyrazole formation. A plausible route involves the condensation of a pyridine-containing 1,3-dicarbonyl compound with hydrazine, followed by chlorination of a hydroxymethyl precursor.[15][16]

  • Protocol:

    • React 1-(pyridin-4-yl)butane-1,3-dione with hydrazine hydrate in ethanol under reflux to form 4-(5-methyl-1H-pyrazol-3-yl)pyridine.

    • Purify the product by column chromatography (Silica gel, ethyl acetate/hexane gradient).

    • Characterize the intermediate by ¹H NMR and LC-MS to confirm purity >98%.

    • The subsequent chlorination step to convert the methyl or a hydroxymethyl group to the chloromethyl group must be performed under controlled conditions to avoid side reactions.

Causality: High purity of the initial material is paramount. Impurities can inhibit crystallization or co-crystallize, leading to a disordered or incorrect structure.

Step 2: The Art of Crystal Growth

Growing a single crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension and free of cracks or defects—is often the most challenging step.

  • Protocol: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane). The goal is a solution that is near saturation.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Expertise: The choice of solvent is critical. A good solvent is one in which the compound is moderately soluble. If solubility is too high, the solution will become supersaturated too slowly; if too low, the compound will precipitate as a powder. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) often yields the best results.

Step 3: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Protocol:

    • A single crystal is carefully selected and mounted on a glass fiber or loop.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • The instrument, equipped with an X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles.[17]

    • At each orientation, the crystal diffracts the X-ray beam, and the detector records the position and intensity of thousands of reflections.

Step 4: Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

    • Structural Refinement: This iterative process refines the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and Goodness-of-Fit (GooF). An R1 value below 5% is indicative of a well-refined structure.

Part 3: Data Interpretation and Corroboration

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure.

Crystallographic Data Summary
Parameter Value for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Chemical Formula C₉H₈ClN₃
Formula Weight 193.64
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) [Example values: 8.12, 12.34, 9.56]
β (°) [Example value: 105.2]
Volume (ų) [Example value: 923.4]
Z (Molecules/unit cell) 4
Final R1 [I > 2σ(I)] [Example value: 0.042]
Goodness-of-Fit (S) [Example value: 1.05]
(Note: Table values are representative examples for a hypothetical successful structure determination.)

The refined structure would unequivocally show a pyridine ring linked at its 4-position to the C3 position of the pyrazole ring. The chloromethyl group would be confirmed at the C5 position of the pyrazole. The analysis also reveals intermolecular interactions, such as hydrogen bonding from the pyrazole N-H to the pyridine nitrogen of an adjacent molecule, which dictates the crystal packing.[17]

Cross-Validation with Other Techniques

The definitive X-ray structure serves as the ground truth to which other data must conform. The number of unique signals and their splitting patterns in the previously ambiguous NMR spectra should now be perfectly rationalized by the confirmed molecular structure. Similarly, the molecular weight from mass spectrometry will match the formula determined by crystallography. This cross-validation creates a self-consistent and trustworthy dataset.[4][18]

Conclusion

While NMR and mass spectrometry are indispensable tools in chemical analysis, they can present ambiguities when dealing with complex heterocyclic systems like pyrazoles. For the absolute and unambiguous structural determination of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, single-crystal X-ray crystallography is the definitive method. It provides an irrefutable three-dimensional map of the molecule, resolving any questions of isomerism and connectivity. In fields where structural certainty is non-negotiable, this technique provides the ultimate authoritative answer, ensuring that subsequent research and development are built on a solid foundation of validated molecular truth.

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Validation

A Comparative Guide to the Elemental Analysis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of successful research. The heterocyclic compound 4-(5-(chloromethyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of successful research. The heterocyclic compound 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its purity and structural integrity are paramount. This guide provides an in-depth comparison of the elemental analysis data for this compound, benchmarked against structurally related molecules, and includes a detailed protocol for obtaining accurate experimental data.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula. By precisely quantifying the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), we can corroborate the molecular structure and assess the purity of the sample. For a molecule like 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, with its specific arrangement of pyridine and pyrazole rings, even minor deviations in elemental composition can signify the presence of impurities, residual solvents, or an incorrect structure, all of which can have profound implications for downstream applications.

Comparative Elemental Analysis Data

The molecular formula for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is C₉H₈ClN₃. Based on this, the theoretical elemental composition has been calculated. The following table compares these theoretical values with both theoretical and experimentally determined values for structurally analogous pyrazole and pyridine derivatives. This comparative approach provides a realistic benchmark for the level of accuracy to be expected from experimental analysis, typically within ±0.4% of the theoretical value, which is a widely accepted margin in synthetic chemistry.

Compound NameMolecular FormulaAnalysis TypeCarbon (C%)Hydrogen (H%)Nitrogen (N%)
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine C₉H₈ClN₃ Theoretical 55.82 4.16 21.70
4-((1H-Imidazol-1-yl)methyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazoleC₂₀H₁₈N₄OTheoretical71.684.7517.60
4-((1H-Imidazol-1-yl)methyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole[1]C₂₀H₁₈N₄OExperimental71.664.7617.54
5-methyl-3-(trifluoromethyl)-1H-pyrazole[2]C₅H₅F₃N₂Theoretical40.013.3618.66
5-methyl-3-(trifluoromethyl)-1H-pyrazole[2]C₅H₅F₃N₂Experimental40.043.3518.70
2-(3,5-Diamino-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one[3]C₁₈H₁₆N₆OTheoretical65.054.8525.29
2-(3,5-Diamino-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one[3]C₁₈H₁₆N₆OExperimental65.104.6825.21

Experimental Protocol: CHN Combustion Analysis

The determination of carbon, hydrogen, and nitrogen content is performed using a CHN elemental analyzer, which relies on the principle of dynamic flash combustion of the sample. This method ensures the complete conversion of the elements into their respective gaseous oxides.

Principle of the Method

The underlying principle of modern CHN analysis is the Dumas method. A small, precisely weighed amount of the organic sample is combusted in a high-temperature furnace (around 1000°C) in the presence of a controlled amount of oxygen.[4][5][6] This process rapidly converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). The resulting gas mixture is then passed through a reduction chamber, typically containing heated copper, to convert any nitrogen oxides to dinitrogen gas.[7][8] The gases are then separated, often by gas chromatography, and quantified using a thermal conductivity detector (TCD).[9]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. The use of tin capsules aids in the combustion process, as their reaction can elevate the temperature within the combustion tube to over 1700°C.[10]

    • Carefully fold and crimp the tin capsule to ensure no sample is lost and that it is securely sealed.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).

    • Perform a multi-point calibration by analyzing varying weights of the standard to generate a calibration curve. This ensures linearity and accuracy across a range of sample masses.

  • Analysis:

    • Place the encapsulated samples into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace at a pre-determined time.

    • A carrier gas, typically helium, transports the combusted sample gases through the various stages of the analyzer (reduction tube, gas separation column, and detector).

  • Data Processing:

    • The instrument's software integrates the signal from the thermal conductivity detector for each separated gas (CO₂, H₂O, and N₂).

    • By comparing these signals to the calibration curve and accounting for the initial sample weight, the software calculates the percentage of each element in the original sample.

Workflow Diagram

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of Sample encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combustion 3. Flash Combustion (~1000°C in O₂) encapsulate->combustion reduction 4. Reduction of NOx to N₂ (Copper) combustion->reduction separation 5. GC Separation of Gases reduction->separation detection 6. Thermal Conductivity Detection (TCD) separation->detection calculation 7. Calculation of C, H, N % detection->calculation

Caption: Workflow for CHN elemental analysis.

Conclusion

The elemental analysis of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a critical quality control step that provides fundamental data on the compound's composition and purity. By adhering to a meticulous experimental protocol and comparing the results to both theoretical values and those of analogous compounds, researchers can have high confidence in the integrity of their materials. This, in turn, ensures the reliability and reproducibility of subsequent experimental work in the drug discovery and development pipeline.

References

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][2][4]triazin-6-one Derivatives. Molecules. Available at: [Link]

  • Combustion analysis. Wikipedia. Available at: [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). Materials Characterization Services. Available at: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. Available at: [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. Available at: [Link]

  • A Guide to Operations of an Elemental Analyzer and Isotope-Ratio Mass Spectrometer. University of Hawaii at Hilo. Available at: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. Available at: [Link]

Sources

Comparative

A Comparative Yield Analysis of Pyrazole Pyridine Synthesis Routes: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the pyrazole pyridine scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a key component in a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole pyridine scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a key component in a wide array of pharmacologically active compounds. The strategic selection of a synthetic route is a critical decision that profoundly impacts not only the final yield but also the purity, scalability, and overall efficiency of the discovery process. This guide provides an in-depth, data-driven comparison of prominent and effective methods for the synthesis of pyrazole pyridines, complete with detailed experimental protocols and a clear articulation of the underlying chemical principles.

The Strategic Importance of Synthesis Route Selection

The journey from conceptualizing a novel therapeutic agent to its realization in the laboratory is paved with critical decisions. Among the most pivotal is the choice of the synthetic pathway. A high-yielding, robust, and scalable synthesis is not merely a matter of academic elegance; it is a fundamental requirement for the practical advancement of a drug candidate. An inefficient synthesis can lead to significant bottlenecks, consuming precious time and resources, and may even render a promising molecule unviable for further development. Therefore, a thorough understanding of the available synthetic methodologies, their mechanistic underpinnings, and their comparative performance is indispensable for the modern medicinal chemist.

This guide will dissect and compare three widely employed strategies for the construction of the pyrazole pyridine core:

  • One-Pot Multicomponent Reactions (MCRs): Celebrated for their operational simplicity and atom economy, MCRs offer a streamlined approach to complex molecular architectures.

  • Classical Annulation of 5-Aminopyrazoles with 1,3-Dicarbonyl Equivalents: A robust and time-tested strategy that provides a reliable pathway to a diverse range of pyrazole pyridine derivatives.

  • The Bohlmann-Rahtz Pyridine Synthesis: A powerful, albeit less common, method for the construction of highly substituted pyridines, adaptable for the synthesis of the fused pyrazole pyridine system.

We will delve into the mechanistic nuances of each approach, providing a rationale for the experimental choices and presenting a clear-eyed view of their respective strengths and limitations.

Comparative Performance of Synthesis Routes

The selection of a synthetic route is invariably a balancing act, weighing factors such as yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the methodologies discussed in this guide.

Synthesis RouteKey ReactantsTypical Solvents & CatalystsTemperature (°C)TimeYield Range (%)
One-Pot Multicomponent Reaction 5-Aminopyrazole, Aldehyde, Active Methylene CompoundAcetic Acid, DMF, TFA80 - 14020 min - 16 h72 - 80%[1][2]
Synthesis from 5-Aminopyrazole & 1,3-Dicarbonyls 5-Aminopyrazole, β-DiketoneAcetic AcidRefluxSeveral hoursGood yields (specific percentages vary)[2]
Synthesis from 5-Aminopyrazole & α,β-Unsaturated Ketones 5-Aminopyrazole, α,β-Unsaturated Ketone---Good yields (specific percentages vary)[3]
One-Pot Bohlmann-Rahtz Synthesis β-Ketoester, Ammonium Acetate, AlkynoneEthanolReflux10 - 20 min (Microwave)Up to 98%[4]
Conventional Bohlmann-Rahtz Synthesis Enamine, EthynylketoneToluene, Acetic AcidReflux5.5 - 6 h85 - 86%[4]

In-Depth Analysis of Synthesis Routes

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions are a powerful tool in the synthetic chemist's arsenal, enabling the construction of complex molecules from simple starting materials in a single, efficient step. For the synthesis of pyrazole pyridines, a common MCR strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a β-ketoamide or a β-ketonitrile.[5]

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole pyridine core.[5] The use of an acid catalyst, such as acetic acid or trifluoroacetic acid (TFA), is often employed to facilitate both the initial condensation and the final dehydration step.[1][2]

Experimental Protocol: Three-Component Synthesis of Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one Derivatives [5]

  • To a solution of phenylglyoxal (1.2 mmol) and β-ketoamide (1.0 mmol) in acetic acid (2.0 mL), add 5-aminopyrazole (1.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for the time indicated by TLC monitoring (typically 20-30 minutes).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivative.

Note: This protocol is a general representation and may require optimization for specific substrates.

This method is highly attractive due to its operational simplicity and the ability to generate molecular diversity by varying the three input components. Yields are generally in the good to excellent range, often exceeding 70%.[1][2] Microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes while maintaining high yields.[1]

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 5-Aminopyrazole p1 One-Pot Reaction (Solvent, Catalyst, Heat) r1->p1 r2 Aldehyde r2->p1 r3 Active Methylene Compound r3->p1 prod Pyrazole Pyridine p1->prod

One-Pot Multicomponent Reaction Workflow
Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyl Equivalents

This classical approach remains a workhorse for the synthesis of pyrazole pyridines due to its reliability and the wide availability of starting materials. The core of this strategy is the annulation of a pyridine ring onto a pre-existing pyrazole scaffold.

The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as a β-diketone, proceeds through an initial condensation of the amino group with one of the carbonyl groups to form an enamine intermediate. This is followed by an intramolecular cyclization, where the C4 of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole pyridine. When an unsymmetrical 1,3-dicarbonyl is used, the formation of regioisomers is possible, depending on the relative electrophilicity of the two carbonyl groups.[3]

α,β-Unsaturated ketones can also serve as 1,3-dicarbonyl equivalents. In this case, the reaction is thought to initiate with a Michael addition of the 5-aminopyrazole to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation/dehydration.[3]

Experimental Protocol: Synthesis of 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines [2]

  • A mixture of the appropriate 5-aminopyrazole (1 mmol) and a trifluoromethyl-β-diketone (1 mmol) in glacial acetic acid (10 mL) is heated at reflux for the required time (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine.

Note: This protocol is a general representation and may require optimization for specific substrates.

This method generally provides good yields of the desired pyrazole pyridines. A key consideration is the potential for the formation of regioisomers when using unsymmetrical dicarbonyl compounds. Careful selection of reaction conditions and substrates with differentiated carbonyl electrophilicity can often mitigate this issue.[3] The use of microwave irradiation can also be beneficial in this context, often leading to shorter reaction times and improved yields.

Aminopyrazole_Dicarbonyl_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 5-Aminopyrazole p1 Condensation & Cyclization (Acid Catalyst, Heat) r1->p1 r2 1,3-Dicarbonyl Compound r2->p1 prod Pyrazole Pyridine p1->prod

Synthesis from 5-Aminopyrazole and 1,3-Dicarbonyl Workflow
The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for constructing substituted pyridines from enamines and ethynylketones.[6][7] While not as commonly employed for pyrazole pyridines as the previously discussed methods, it offers a unique and efficient pathway to this important scaffold, particularly in its modern one-pot variations.

The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration step that yields the final 2,3,6-trisubstituted pyridine.[8] A significant drawback of the classical Bohlmann-Rahtz synthesis is the need for high temperatures for the cyclodehydration and the often-required isolation of the aminodiene intermediate.[8]

However, recent advancements have largely overcome these limitations. The use of acid catalysts (both Brønsted and Lewis acids) can significantly lower the temperature required for cyclization.[9] Furthermore, one-pot procedures have been developed where the enamine is generated in situ from a ketone and ammonium acetate, which then reacts directly with the alkynone.[8] Microwave-assisted Bohlmann-Rahtz synthesis has also been shown to dramatically reduce reaction times and improve yields.[4]

Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis [4]

  • In a microwave process vial, combine the β-ketoester (1 mmol), ammonium acetate (1.5 mmol), and the ethynylketone (1.2 mmol) in ethanol (3 mL).

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120°C for 10-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.

Note: This protocol is a general representation and may require optimization for specific substrates.

The modern, one-pot, microwave-assisted Bohlmann-Rahtz synthesis is a highly efficient method for the preparation of substituted pyridines, with reported yields of up to 98%.[4] This approach offers significant advantages in terms of reaction time and yield compared to the classical procedure. The ability to generate the enamine in situ from readily available starting materials further enhances the practicality of this method.

Bohlmann_Rahtz_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 Enamine (or in situ generation) p1 Michael Addition r1->p1 r2 Ethynylketone r2->p1 p2 Isomerization & Cyclodehydration (Heat/Catalyst) p1->p2 prod Substituted Pyridine p2->prod

Sources

Validation

Spectroscopic Identification of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Impurities

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Structural Elucidation, Genotoxic Impurity (PGI) Monitoring, and Method Selection[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Structural Elucidation, Genotoxic Impurity (PGI) Monitoring, and Method Selection[1]

Executive Summary: The Analytical Challenge

The molecule 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a high-value pharmacophore often used as a scaffold in kinase inhibitor synthesis (e.g., targeting c-Met or ALK pathways).[1] Its critical structural feature—the chloromethyl group (-CH₂Cl) —is a double-edged sword. While it serves as a necessary electrophile for subsequent coupling reactions, it renders the molecule inherently unstable and potentially genotoxic (alkylating agent).[1]

The Core Problem: Process chemists face three distinct impurity classes that require different detection strategies:

  • Hydrolytic Degradants: Conversion of -CH₂Cl to -CH₂OH (alcohol) due to moisture.[1]

  • Dimerization: Self-alkylation where the -CH₂Cl of one molecule reacts with the pyrazole nitrogen of another.[1]

  • Regioisomers: Ambiguity in N-alkylation if the pyrazole nitrogen is substituted during earlier steps.

This guide compares the three dominant spectroscopic techniques—LC-MS/MS, NMR, and HPLC-UV —providing a decision framework for their application in drug development.[1]

Impurity Profile & Formation Pathways

Understanding the chemistry is a prerequisite for identification. The chloromethyl moiety is highly reactive.[1]

  • Impurity A (Hydrolysis): 4-(5-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine.[1] Formed by nucleophilic attack of water.

  • Impurity B (Dimer): Bis-pyrazole species formed by intermolecular ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     reaction.
    
  • Impurity C (Des-chloro): 4-(5-methyl-1H-pyrazol-3-yl)pyridine.[1] Formed by over-reduction (if applicable) or radical mechanisms.

Visualizing the Degradation Pathway

ImpurityPathways Parent Parent Molecule (Chloromethyl-pyrazole) Water + H2O (Hydrolysis) Parent->Water ImpurityB Impurity B (Dimer) Parent->ImpurityB Self-Alkylation (High Conc.) ImpurityA Impurity A (Hydroxymethyl-pyrazole) Water->ImpurityA Nucleophilic Subst.

Figure 1: Primary degradation pathways of the chloromethyl-pyrazole scaffold.

Comparative Analysis of Analytical Methods
Method A: LC-MS/MS (The Sensitivity Standard)

Best For: Trace quantification (ppm levels), Genotoxic Impurity (PGI) screening, and formula confirmation.[1]

  • Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Key Diagnostic Marker: The Chlorine Isotope Pattern .[1]

    • The parent molecule will show a distinct ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and 
      
      
      
      peak ratio of 3:1 due to
      
      
      and
      
      
      natural abundance.
    • Impurity A (Alcohol): Loss of the +2 isotope peak.[1] The mass shifts by -18 Da (approx) from the parent, but accurately by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Impurity B (Dimer): Mass is approximately ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      

Protocol Highlight: To avoid in-source fragmentation (loss of HCl), use a softer ionization voltage (e.g., fragmentor voltage < 100 V).[1]

ParameterSpecification
Mobile Phase 0.1% Formic Acid in Water (A) / Acetonitrile (B)
Column C18 (High carbon load to retain polar pyridines)
Detection MRM Mode (Parent -> Pyridine fragment)
LOD < 1 ppm (Critical for PGI compliance)
Method B: NMR Spectroscopy (The Structural Gold Standard)

Best For: Distinguishing regioisomers, confirming bulk purity (>95%), and characterizing the "Dimer" structure.[1]

  • 1H NMR (Proton):

    • Parent (-CH₂Cl): Appears as a sharp singlet around δ 4.70 - 4.85 ppm (solvent dependent, usually DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Impurity A (-CH₂OH): Shifted upfield to δ 4.50 ppm .[1] Crucially, in DMSO-

      
      , you will often see the -OH proton  as a triplet (coupling to CH₂) or a broad singlet around δ 5.2 ppm.
      
    • Pyridine Protons: Characteristic AA'BB' system (two doublets) if 4-substituted.[1]

  • 13C NMR (Carbon):

    • The most definitive test.

    • -CH₂Cl Carbon: Resonates at ~35-40 ppm .[1]

    • -CH₂OH Carbon: Resonates significantly downfield at ~55-60 ppm .[1]

Protocol Highlight: Use DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


  rather than 

. The pyridine nitrogen can interact with chloroform, causing peak broadening. DMSO ensures sharp signals for the OH group, aiding identification.
Method C: HPLC-UV (The Routine Workhorse)

Best For: Process control, reaction monitoring, and % area normalization.[1]

  • Challenge: Pyridines tail severely on standard silica columns due to silanol interactions.

  • Solution: Use "Base-Deactivated" columns (e.g., C18 with end-capping) or add an ion-pairing agent (e.g., Trifluoroacetic acid or Triethylamine) to the mobile phase.[1]

  • Wavelength Selection: The pyridine-pyrazole conjugation provides a strong chromophore. 254 nm is standard, but 280 nm may offer better specificity against non-conjugated starting materials.[1]

Data Presentation: Method Selection Matrix
FeatureLC-MS/MS NMR (1H/13C) HPLC-UV
Primary Utility Trace PGI QuantificationStructural ElucidationRoutine Purity Release
Specificity High (Mass + Fragmentation)Very High (Bond connectivity)Moderate (Retention Time only)
Sensitivity (LOD) Excellent (ppb-ppm range)Low (~0.1% limit)Good (0.05% limit)
Throughput HighLowHigh
Cost per Sample

$

$
Key Limitation Ion suppression; In-source decayRequires mg quantities; Solvent effectsLack of structural proof
Experimental Protocol: Structural Confirmation Workflow

Objective: Confirm the identity of a suspected hydrolytic impurity (Impurity A) appearing at RRT 0.85 in HPLC.

Step 1: Isolation (Prep-HPLC)

  • Dissolve 100 mg of crude sample in DMSO/MeOH (1:1).

  • Inject onto a Prep-C18 column.[1]

  • Collect the fraction eluting at RRT 0.85.[1]

  • Lyophilize to remove solvent (avoid heat to prevent further degradation).[1]

Step 2: NMR Characterization

  • Dissolve 5 mg of the isolated solid in 0.6 mL DMSO-

    
    .
    
  • Acquire 1H NMR (16 scans).[1] Look for the disappearance of the singlet at δ 4.8 (CH₂Cl) and appearance of a doublet at δ 4.5 (CH₂OH) + triplet at δ 5.2 (OH).

  • Acquire 13C NMR (1024 scans).[1] Confirm shift from 38 ppm to 58 ppm.

Step 3: MS Validation

  • Dilute a portion of the NMR sample to 1 µg/mL in 50:50 Water:ACN.[1]

  • Inject into LC-MS (ESI+).

  • Confirm Parent Mass (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) corresponds to the Hydroxy analog (Parent Mass - 18 + 17 = M-1). Correction: Cl (35) replaced by OH (17) results in a mass decrease of 18 Da.
    
  • Crucial Check: Ensure the isotope pattern is now monoisotopic (no +2 peak at 30% intensity), confirming the loss of Chlorine.

Analytical Decision Tree

DecisionTree Start Unknown Impurity Detected Level Is level > 0.10%? Start->Level Structure Is Structure Known? Level->Structure Yes LCMS Run LC-MS/MS (Check Cl Isotope Pattern) Structure->LCMS No Isotope Does it have Cl pattern (3:1)? LCMS->Isotope YesCl Likely Isomer or Dimer (Proceed to NMR) Isotope->YesCl Yes NoCl Likely Hydrolysis (OH) or Des-chloro Isotope->NoCl No NMR Isolate & Run 2D-NMR (HMBC/HSQC) YesCl->NMR NoCl->NMR

Figure 2: Decision tree for identifying unknown impurities in chloromethyl-pyrazole synthesis.

References
  • ICH Guidelines. Guidance for Industry, Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration.[3] Link

  • Alsante, K. M., et al. (2003). The role of chromatography and mass spectrometry in impurity profiling.[1][2][3][4][5] Advanced Drug Delivery Reviews.[1]

  • Nageswara Rao, R., et al. (2011). Separation and characterization of process-related impurities of kinase inhibitors by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[6]

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[1] (Specifically regarding alkyl halides). Link

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Safely Handling 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine are of significant interest due to their potential as intermediates in the creation of new therapeutic agents. However, the very features that make this molecule a valuable building block—its reactive chloromethyl group and pyridine moiety—also necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.

Understanding the Hazard Profile: A Causal Approach to Safety

Therefore, our safety protocols are built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all checklist but a dynamic process based on a risk assessment of the specific procedures being undertaken.[3] The following table outlines the recommended PPE for handling 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, grounded in the anticipated hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and potential vapors that can cause serious eye irritation.[4][5]
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or exothermic reactions.
Hand Protection Nitrile glovesProvides good resistance to a broad range of chemicals for incidental contact.[4][6] Always inspect gloves for tears or punctures before use.[5]
Double glovingRecommended for extended handling periods or when working with larger quantities to provide an extra layer of protection.
Body Protection Flame-resistant or 100% cotton lab coatProtects skin and personal clothing from splashes. Natural fibers are preferred over synthetics which can melt and adhere to the skin in a fire.[5][6]
Chemical-resistant apronRecommended when handling larger volumes where significant splashes are possible.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[4][5]
Air-purifying respirator with organic vapor cartridgesMay be necessary for spill cleanup outside of a fume hood or if engineering controls are not sufficient. Use of a respirator requires a formal respiratory protection program, including fit testing and training.[6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine Quantity Small Scale (<1g)? Start->Quantity Procedure Risk of Splash? Quantity->Procedure Yes Quantity->Procedure No Ventilation In Fume Hood? Procedure->Ventilation Yes Procedure->Ventilation No Enhanced_PPE Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron Procedure->Enhanced_PPE Yes Basic_PPE Standard PPE: - Goggles - Nitrile Gloves - Lab Coat Ventilation->Basic_PPE Yes Respiratory_Protection Add Respirator Ventilation->Respiratory_Protection No Enhanced_PPE->Ventilation

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Safe Handling from Bench to Waste

A proactive approach to safety extends beyond simply wearing the right gear. It encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling Procedures
  • Work in a Fume Hood: All manipulations of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Prevent Contact: Use spatulas and other appropriate tools for transfers to avoid direct contact. In case of accidental skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. Have an appropriate spill kit readily available.

Disposal Plan: Environmental Responsibility

Proper disposal of halogenated organic compounds is critical to protect the environment and comply with regulations.

Waste Segregation
  • Halogenated Waste: All waste containing 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, including contaminated consumables (e.g., gloves, weighing paper), must be disposed of in a designated "Halogenated Organic Waste" container.[4][10]

  • No Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[4][9]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[11][12]

Waste Container Management
  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[10][11]

  • Closure: Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors.[9]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent spills.

By adhering to these detailed procedures, researchers can confidently and safely handle 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Benchchem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Bucknell University. WASTE MANAGEMENT.
  • University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • CymitQuimica. Safety Data Sheet for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Chloro-5-(chloromethyl)pyridine.
  • Rutgers University. Standard Operating Procedure for Laboratories: CHLORINE.
  • ACS Material. PPE and Safety for Chemical Handling.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Cole-Parmer. Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • TCI Chemicals. Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • PubChem. Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Fisher Scientific. SAFETY DATA SHEET for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • BOC Sciences. 4-Bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole Safety Data Sheets.

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
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